6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDDCEXDGNXCIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042365 | |
| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16489-90-0 | |
| Record name | Dihydroethoxyquin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16489-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016489900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-ETHOXY-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6ZL4JO667 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Ethoxyquin)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, commonly known as Ethoxyquin (EQ), is a synthetic antioxidant renowned for its high efficacy in preventing lipid peroxidation.[1] Initially developed to prevent the oxidative degradation of rubber, its potent free-radical scavenging properties led to its widespread use as a preservative in animal feed to protect fats, oils, and fat-soluble vitamins like A and E from spoilage.[1][2] While its primary application has been in the agricultural sector, emerging research has unveiled a complex pharmacological profile for Ethoxyquin, including neuroprotective effects and interactions with key cellular signaling pathways. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Ethoxyquin, delving into its core antioxidant functions, its influence on cellular defense mechanisms, its off-target effects, and its toxicological profile.
Core Mechanism of Action: A Potent Antioxidant
The primary and most well-characterized mechanism of action of Ethoxyquin is its ability to inhibit lipid peroxidation through the scavenging of free radicals.[1] This function is critical in preventing the oxidative cascade that leads to the degradation of polyunsaturated fatty acids.
Direct Free Radical Scavenging
Ethoxyquin's antioxidant activity stems from the hydrogen-donating capacity of the secondary amine group within its dihydroquinoline ring structure. It readily reacts with and neutralizes lipid peroxyl radicals (ROO•), thereby terminating the chain reaction of lipid peroxidation.[1] The reaction proceeds via the formation of a stabilized aminyl radical, which is less reactive and unable to propagate the oxidative chain.[1]
The reaction can be summarized as follows:
ROO• + EQ-NH → ROOH + EQ-N•
The high efficacy of Ethoxyquin as a radical-trapping antioxidant is underscored by its reaction rate constant with peroxyl radicals, which has been determined to be approximately 2.0 x 10⁶ M⁻¹s⁻¹, a value comparable to that of α-tocopherol.
Formation of Active Metabolites
A key aspect of Ethoxyquin's sustained antioxidant effect is the formation of oxidation products that are themselves potent antioxidants.[1] Under oxidizing conditions, the initial aminyl radical can be further converted into a nitroxide radical, which is also a strong antioxidant.[1] In the presence of high oxygen concentrations, Ethoxyquin reacts with alkylperoxyl molecules to form an aminyl radical which can then enter various pathways. In a non-oxidizing medium, it can be stabilized through dimerization to form Ethoxyquin dimer (EQDM).[1] In an oxidizing medium, other molecules can be formed, such as 2,6-dihydro-2,2,4-trimethyl-6-quinolone (quinone imine, QI) or a nitroxide radical, which is also a strong antioxidant.[1] Studies have shown that quinone imine and the Ethoxyquin nitroxide radical are powerful antioxidants.[1]
Caption: Figure 1. Direct free radical scavenging mechanism of Ethoxyquin.
Modulation of the Nrf2-Keap1 Cellular Defense Pathway
Beyond direct radical scavenging, Ethoxyquin exerts a profound influence on endogenous antioxidant defense systems through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of a battery of genes encoding for antioxidant and detoxification enzymes.
The Nrf2-Keap1 System
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Upon exposure to electrophilic or oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
Ethoxyquin as an Nrf2 Activator
Ethoxyquin is recognized as a potent activator of the Nrf2 pathway.[5] While the precise mechanism of how Ethoxyquin interacts with Keap1 is not fully elucidated, it is hypothesized that Ethoxyquin or its electrophilic metabolites can modify the sensor cysteines of Keap1, thereby inhibiting its ability to target Nrf2 for degradation. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of a suite of cytoprotective genes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophiles.
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the conjugation and detoxification of a wide range of xenobiotics and endogenous electrophiles.[5]
-
Catalase (CAT) and Superoxide Dismutase (SOD): Primary antioxidant enzymes that catalyze the decomposition of hydrogen peroxide and superoxide radicals, respectively.
Caption: Figure 2. Ethoxyquin-mediated activation of the Nrf2-Keap1 pathway.
Off-Target Effects and Secondary Mechanisms
Ethoxyquin's biological activity extends beyond its antioxidant and Nrf2-activating properties, with notable effects on mitochondrial function and chaperone proteins.
Interaction with the Mitochondrial Respiratory Chain
Ethoxyquin has been shown to directly interact with the mitochondrial electron transport chain, specifically acting as an inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[1][6] This inhibition leads to a decrease in oxygen consumption by mitochondria when utilizing NADH-linked substrates.[1] While this effect can be detrimental at high concentrations by impairing cellular energy metabolism, it may also contribute to a reduction in mitochondrial reactive oxygen species (ROS) production under certain conditions.
Neuroprotection and Modulation of Hsp90
Emerging research has highlighted a neuroprotective role for Ethoxyquin, particularly in the context of chemotherapy-induced peripheral neuropathy.[7][8] This neuroprotective effect is attributed to its ability to modulate the activity of Heat Shock Protein 90 (Hsp90).[7] Hsp90 is a molecular chaperone responsible for the proper folding and stability of a large number of "client" proteins, many of which are involved in signal transduction and cell survival. Ethoxyquin has been shown to interfere with the Hsp90 chaperone cycle, specifically by blocking the binding of client proteins such as ataxin-2 and Sf3b2.[7][9] This modulation of Hsp90 activity appears to prevent the axonal degeneration caused by certain neurotoxic agents.[7]
Caption: Figure 3. Neuroprotective mechanism of Ethoxyquin via Hsp90 modulation.
Toxicological Profile and Metabolite Activity
Despite its beneficial antioxidant properties, the use of Ethoxyquin is not without concerns, primarily related to the toxicological profile of its metabolites.
The Role of Quinone Imine (QI)
The oxidation of Ethoxyquin can lead to the formation of Ethoxyquin quinone imine (EQI), a highly reactive metabolite.[2] Quinone imines are known to be electrophilic and can readily react with cellular nucleophiles, including DNA and proteins.[10] There is evidence to suggest that EQI may be genotoxic, potentially through the formation of DNA adducts, which can lead to mutations if not properly repaired.[11] This has been a significant factor in the re-evaluation of Ethoxyquin's safety and its restricted use in many regions.
Cytotoxicity
At higher concentrations, Ethoxyquin can exhibit cytotoxicity. Studies in human lymphocytes have shown that Ethoxyquin can induce apoptosis. The IC50 value for Ethoxyquin-induced cytotoxicity in human lymphocytes has been reported to be 0.09 mM.[12]
Quantitative Data Summary
| Parameter | Value | Assay/Method | Reference |
| Antioxidant Activity | |||
| Reaction Rate with Peroxyl Radicals (k_inh) | (2.0 ± 0.2) x 10⁶ M⁻¹s⁻¹ | Azo-initiated oxidation of styrene | |
| Cytotoxicity | |||
| IC50 in Human Lymphocytes | 0.09 mM | MTT Assay | [12] |
| IC50 of EQ-Phosphate in Human Lymphocytes | 0.8 mM | MTT Assay | [12] |
Experimental Protocols
Determination of Ethoxyquin and its Metabolites by HPLC-Fluorescence
This method is suitable for the quantification of Ethoxyquin and its major metabolites in biological matrices such as animal tissues.
1. Sample Preparation (Tissue)
-
Homogenize 1-2 g of tissue in a suitable buffer.
-
For the analysis of Ethoxyquin dimer (EQDM), partially hydrolyze the tissue with 50% NaOH.[13]
-
Extract the lipids and antioxidant residues with n-hexane.[2][13]
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in acetonitrile for HPLC analysis.[13]
2. HPLC-Fluorescence Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[14]
-
Mobile Phase: Acetonitrile/Ammonium acetate buffer (e.g., 80:20 v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection:
-
Quantification: Use external standards of Ethoxyquin, EQDM, and QI to generate calibration curves.
Lipid Peroxidation Assay (MDA Assay)
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.
1. Reagent Preparation
-
TBA Reagent: Prepare a solution of thiobarbituric acid (TBA) in a suitable acidic buffer.
-
MDA Standard: Prepare a stock solution of MDA of a known concentration.
2. Sample Preparation
-
Homogenize tissue samples in cold PBS or a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample processing.[16]
-
Centrifuge the homogenate to remove cellular debris.
3. Assay Procedure
-
Add the TBA reagent to the sample supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with the MDA standard.
Conclusion
The mechanism of action of this compound is multifaceted, extending far beyond its initial application as a simple antioxidant. Its potent free-radical scavenging ability, coupled with the formation of active antioxidant metabolites, provides robust protection against lipid peroxidation.[1] Furthermore, its ability to activate the Nrf2-Keap1 pathway positions it as a modulator of endogenous cellular defense mechanisms.[5] The more recently discovered neuroprotective effects mediated through Hsp90 modulation open new avenues for its potential therapeutic application.[7][8] However, the toxicological concerns associated with its reactive metabolite, quinone imine, necessitate a cautious approach and underscore the importance of understanding its complete metabolic fate and dose-dependent effects.[2][10] For researchers and drug development professionals, Ethoxyquin serves as a compelling case study of a small molecule with a complex and rich pharmacology, offering insights into antioxidant chemistry, cellular signaling, and the intricate balance between therapeutic potential and toxicity.
References
[1] Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. [Link]
[9] Kolb, R., She, T., Hoke, A., & Barmada, S. J. (2013). Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation. Annals of Neurology, 74(6), 893–904. [Link]
[17] He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-14. [Link]
[18] Zhang, C., Gai, X., Tian, Y., & Chen, Y. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Porcine Health Management, 7(1), 1. [Link]
[2] Zhang, C., Gai, X., Tian, Y., & Chen, Y. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Porcine Health Management, 7(1), 1. [Link]
[10] Zhu, H., Li, Y., & Du, G. (2008). Hydroquinone-induced genotoxicity and oxidative DNA damage in HepG2 cells. Chemico-Biological Interactions, 173(2), 93-101. [Link]
[7] Kolb, R., She, T., Hoke, A., & Barmada, S. J. (2013). Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation. Annals of Neurology, 74(6), 893–904. [Link]
[19] Błaszczyk, A., Skolimowski, J., & Materac, A. (2006). Genotoxic and antioxidant activities of ethoxyquin salts evaluated by the comet assay. Chemico-Biological Interactions, 162(3), 268-273. [Link]
[12] Błaszczyk, A., & Skolimowski, J. (2005). Apoptosis and cytotoxicity caused by ethoxyquin and two of its salts. Cell Biology International, 29(12), 1014-1018. [Link]
[3] Tong, K. I., Kobayashi, A., Katsuoka, F., & Yamamoto, M. (2006). Two-site substrate recognition model for the Keap1-Nrf2 system: a hinge and latch mechanism. Biological chemistry, 387(10-11), 1311–1320. [Link]
[5] Wu, K. C., & Lii, C. K. (2021). Novel Antioxidant, Deethylated Ethoxyquin, Protects against Carbon Tetrachloride Induced Hepatotoxicity in Rats by Inhibiting NLRP3 Inflammasome Activation and Apoptosis. Antioxidants, 10(11), 1729. [Link]
[6] Reyes-Trevino, J., & Hernandez-Pando, R. (1995). Inhibitory effect of the antioxidant ethoxyquin on electron transport in the mitochondrial respiratory chain. Biochemical pharmacology, 49(3), 283–289. [Link]
[20] Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 21(2), 143–152. [Link]
[14] Aoki, T., Ishii, Y., & Uematsu, Y. (2010). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. Journal of AOAC International, 93(1), 277-283. [Link]
[21] Suzuki, T., & Yamamoto, M. (2017). Molecular basis of the Keap1-Nrf2 signaling pathway. Journal of biochemistry, 161(6), 617–624. [Link]
[22] Gu, S., Chen, Z., & Chen, H. (2021). Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia. The Scientific World Journal, 2021, 6688243. [Link]
[23] AxoProtego Therapeutics. (n.d.). Ethoxyquin Prevents Chemotherapy-Induced Neurotoxicity via Hsp90 Modulation. Retrieved from [Link]
Cho, H. Y., & Kleeberger, S. R. (2022). Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide. Environmental and molecular mutagenesis, 63(4-5), 211–224. [Link]
[4] Zhang, D. D., Lo, S. C., Cross, J. V., Templeton, D. J., & Hannink, M. (2003). Distinct cysteine residues in Keap1 are required for Keap1-dependent ubiquitination of Nrf2 and for stabilization of Nrf2 by chemopreventive agents and oxidative stress. Molecular and cellular biology, 23(22), 8138–8151. [Link]
[13] He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-14. [Link]
[24] Fabrizio, G., & Van der-Heiden, K. (2022). Keap1/Nrf2 Signaling Pathway. International journal of molecular sciences, 23(13), 7343. [Link]
[25] Liu, Y., Zhang, Y., & Liu, Y. (2024). Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. Preprints. [Link]
[15] He, P., & Ackman, R. G. (1993). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]
[26] Atia, A. E., & Abdullah, A. (2016). Modulation of Nrf2/Keap1 pathway by dietary phytochemicals. Journal of dietary supplements, 13(5), 533-548. [Link]
[11] Wang, Y., Zhang, Y., & Liu, J. (2023). A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms. Journal of hazardous materials, 446, 130722. [Link]
Sgobba, M., & Rastelli, G. (2018). Targeting the Hsp90-Cdc37-client protein interaction to disrupt Hsp90 chaperone machinery. Journal of medicinal chemistry, 61(9), 3785–3798. [Link]
[8] She, T., Kolb, R., & Hoke, A. (2021). Ethoxyquin is neuroprotective and partially prevents somatic and autonomic neuropathy in db/db mouse model of type 2 diabetes. Scientific reports, 11(1), 10793. [Link]
Segura-Aguilar, J., & Muñoz, P. (2022). Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. International journal of molecular sciences, 23(19), 11379. [Link]
Sorensen, L. K. (1998). Determination of ethoxyquin in feeds by liquid chromatography: collaborative study. Journal of AOAC International, 81(4), 743-749. [Link]
Błaszczyk, A., & Skolimowski, J. (2010). Modulation of Ethoxyquin Genotoxicity by Free Radical Scavengers and DNA Damage Repair in Human Lymphocytes. Folia biologica, 58(1-2), 45-50. [Link]
Assay Genie. (n.d.). Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. axoprotego.com [axoprotego.com]
- 8. Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroquinone-induced genotoxicity and oxidative DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iffo.com [iffo.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanistic Insight Into Genotoxicity Mediated DNA Damage: Fate of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial complex activity assays [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The disruption of protein−protein interactions with co-chaperones and client substrates as a strategy towards Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health[v1] | Preprints.org [preprints.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. researchgate.net [researchgate.net]
The Synthesis of Ethoxyquin: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Industrial Synthesis, Mechanistic Pathways, and Analytical Characterization of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
Introduction
Ethoxyquin (EQ), chemically known as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, is a synthetic antioxidant of significant industrial importance.[1] Originally developed as a rubber antioxidant, its potent ability to inhibit lipid peroxidation led to its widespread adoption as a preservative in animal feed, particularly for fishmeal, to prevent rancidity and stabilize fat-soluble vitamins.[1] This guide provides a comprehensive technical overview of the primary synthesis pathway of ethoxyquin, delving into the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and a discussion of key process parameters and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and related chemical fields who require a deep understanding of the synthesis of this widely used antioxidant.
Core Synthesis Pathway: The Skraup-Doebner-von Miller Reaction
The industrial synthesis of ethoxyquin is primarily achieved through a variation of the Skraup-Doebner-von Miller quinoline synthesis.[2][3] This acid-catalyzed condensation reaction involves the reaction of p-phenetidine (4-ethoxyaniline) with acetone.[4] While acetone is the direct reactant, in some process variations, diacetone alcohol is used as it can readily dehydrate to form mesityl oxide, an α,β-unsaturated ketone, which is a key intermediate in the reaction mechanism.[2][5]
Reaction Mechanism
The synthesis of ethoxyquin from p-phenetidine and acetone proceeds through a series of acid-catalyzed steps. The mechanism, a modification of the classic Skraup-Doebner-von Miller synthesis, can be outlined as follows:
-
Formation of the α,β-Unsaturated Ketone: In the presence of an acid catalyst, two molecules of acetone undergo an aldol condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide.
-
Michael Addition: The amino group of p-phenetidine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide) in a Michael addition reaction.
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration and Tautomerization: The cyclic intermediate then dehydrates and tautomerizes to form the stable 1,2-dihydroquinoline ring structure of ethoxyquin.
The overall reaction is a one-pot synthesis, where the in-situ formation of the α,β-unsaturated ketone from acetone is a critical aspect of the process.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative example for the laboratory-scale synthesis of ethoxyquin, based on information from various patents and publications.[5][6]
Materials and Equipment
-
Reactants:
-
p-Phenetidine (4-ethoxyaniline)
-
Acetone or Diacetone alcohol
-
Toluene (solvent)
-
-
Catalyst:
-
p-Toluenesulfonic acid (p-TSA) or a composite of p-TSA and Iodine
-
-
Neutralizing Agent:
-
3% Sodium bicarbonate solution or other suitable lye
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark apparatus
-
Heating mantle with a magnetic stirrer
-
Dropping funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a Dean-Stark apparatus, and a thermometer, add p-phenetidine (e.g., 0.5 mol, 68.6 g) and toluene (e.g., 200 mL).[5]
-
Catalyst Addition: Add the acid catalyst to the reaction mixture. For example, add p-toluenesulfonic acid (e.g., 100 mg).[5] Some protocols suggest a composite catalyst of p-toluenesulfonic acid and iodine for improved reaction rates.[6]
-
Heating and Acetone Addition: Heat the mixture to reflux (approximately 130°C oil bath temperature) and begin the dropwise addition of acetone (e.g., 0.3 mol, 17.4 g) or a mixture of acetone and diacetone alcohol (e.g., 0.6 mol, 69.7 g) over a period of 6-10 hours.[5][6] The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of p-phenetidine.
-
Work-up and Neutralization: After the reaction is complete (typically after 8-12 hours), cool the reaction mixture to room temperature.[6][7] Neutralize the acidic catalyst by washing the mixture with a 3% sodium bicarbonate solution until the pH of the aqueous layer is neutral.[6]
-
Purification:
-
Separate the organic layer and wash it with water.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by steam distillation to remove any unreacted p-phenetidine and other volatile impurities.[5]
-
For high-purity ethoxyquin, vacuum distillation of the crude product is the final step.[6][8]
-
Quantitative Data and Process Optimization
The yield and purity of ethoxyquin are highly dependent on the reaction conditions. The table below summarizes typical parameters and outcomes based on available literature.
| Parameter | Value/Condition | Rationale and Impact | Reference |
| Reactant Ratio | p-phenetidine : Acetone (molar) | Varies; an excess of acetone can drive the reaction forward but may lead to side products. | [5] |
| Catalyst | p-TSA, Iodine, Composite, Ionic Liquids | Choice of catalyst affects reaction rate and yield. Composite catalysts can shorten the reaction time. | [6][7] |
| Temperature | 110 - 130 °C | Higher temperatures increase the reaction rate but can also lead to polymerization and by-product formation. | [5][7] |
| Reaction Time | 8 - 36 hours | Longer reaction times can increase conversion but may also lead to degradation of the product. | [6] |
| Solvent | Toluene, Acetic Anhydride | Toluene is commonly used for azeotropic water removal. Acetic anhydride can also be used. | [6][7] |
| Yield | 91.6% - 92% | Yields are generally high under optimized conditions. | [6][7] |
| Purity | >95% (crude), >98% (purified) | Purification, especially vacuum distillation, is crucial to remove unreacted p-phenetidine. | [6][9] |
Analytical Characterization and Quality Control
The quality of the synthesized ethoxyquin is primarily determined by its purity and the level of residual p-phenetidine, which is a potential mutagen.[4]
Analytical Techniques
-
Gas Chromatography (GC): A common method for determining the purity of ethoxyquin and quantifying residual p-phenetidine.[8] A flame ionization detector (FID) is often used.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or fluorescence detection is also widely employed for the analysis of ethoxyquin in various matrices.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of ethoxyquin and its metabolites.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized ethoxyquin.[6]
-
Titrimetry: A classic method for determining the overall purity of the ethoxyquin in the final product.[10]
Impurity Profile
The main impurity of concern is the starting material, p-phenetidine.[4] Industrial specifications for ethoxyquin often set a maximum limit for this impurity, which can be as low as <100 ppm in highly purified grades.[8] Other potential impurities include polymers of ethoxyquin and by-products from side reactions.
Industrial Scale-Up and Safety Considerations
Scale-Up Challenges
-
Heat Management: The reaction is exothermic, and efficient heat removal is critical on a larger scale to prevent runaway reactions and by-product formation.
-
Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving high conversion rates.
-
Solvent Recovery: Efficient recovery and recycling of the solvent (e.g., toluene) are important for the economic viability and environmental impact of the process.
Safety Precautions
-
Handling of Reactants: p-Phenetidine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Acetone is highly flammable.
-
Reaction Conditions: The reaction is carried out at elevated temperatures and requires careful monitoring to control the reaction rate.
-
Purification: Vacuum distillation should be performed with caution to avoid decomposition of the product at high temperatures.
Conclusion
The synthesis of ethoxyquin via the Skraup-Doebner-von Miller reaction of p-phenetidine and acetone is a well-established and efficient industrial process. A thorough understanding of the reaction mechanism, optimization of reaction parameters, and rigorous analytical control are essential for producing high-purity ethoxyquin that meets the stringent quality requirements for its application as a feed antioxidant. This guide has provided a detailed technical overview to aid researchers and professionals in their understanding and potential application of this important chemical synthesis.
References
- CN105085392A - Method for producing ethoxyquin - Google P
-
Ethoxyquin and some major metabolites identified in animals and plants.... - ResearchGate. (URL: [Link])
- EP3478660A1 - Method for the purification of ethoxyquin - Google P
-
Ethoxyquin: An Antioxidant Used in Animal Feed - PMC - PubMed Central. (URL: [Link])
-
Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC. (URL: [Link])
-
Preparation of ethoxyquin salts and their genotoxic and antioxidant effects on human lymphocytes - Semantic Scholar. (URL: [Link])
-
(PDF) Ethoxyquin: An Antioxidant Used in Animal Feed - ResearchGate. (URL: [Link])
-
Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS - eurl-pesticides.eu. (URL: [Link])
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - European Union. (URL: [Link])
-
Analysis for Ethoxyquin in Feed Additives - Eurofins Deutschland. (URL: [Link])
-
EURL-SRM - Analytical Observations Report. (URL: [Link])
-
Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC - NIH. (URL: [Link])
-
Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid. (URL: [Link])
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (URL: [Link])
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN105085392A - Method for producing ethoxyquin - Google Patents [patents.google.com]
- 7. Ethoxyquin synthesis - chemicalbook [chemicalbook.com]
- 8. EP3478660A1 - Method for the purification of ethoxyquin - Google Patents [patents.google.com]
- 9. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
An In-depth Technical Guide to the Spectral Characterization of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data essential for the characterization of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 16489-90-0), a heterocyclic compound with applications in various fields of chemical research and development. This document is structured to offer not just the data, but also the underlying scientific rationale for the experimental choices and interpretation, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Properties:
-
IUPAC Name: 6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline[1]
-
Molecular Formula: C₁₄H₂₁NO[1]
-
Molecular Weight: 219.32 g/mol [1]
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum provides critical information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The choice of a deuterated solvent is crucial; chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this tetrahydroquinoline derivative, as it solubilizes the analyte well and its residual solvent peak does not typically interfere with key signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Optimize the magnetic field homogeneity by shimming to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters for a small molecule, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation:
While the specific chemical shifts and coupling constants are available in spectral databases such as SpectraBase, a general interpretation based on the structure is as follows:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will dictate the multiplicity of these signals.
-
Ethoxy Group Protons: The ethoxy group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), likely in the upfield region (δ 1.0-4.0 ppm).
-
Tetrahydroquinoline Ring Protons: The protons on the saturated heterocyclic ring will appear in the aliphatic region. The gem-dimethyl groups at the C2 position will likely appear as two singlets due to their diastereotopic nature. The methylene protons at C3 and the methine proton at C4 will exhibit complex splitting patterns due to coupling with each other.
-
N-H Proton: The proton attached to the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹H NMR Data Summary (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-7.0 | Multiplet | 3H | Aromatic-H |
| ~ 3.9-4.1 | Quartet | 2H | -O-CH₂-CH₃ |
| ~ 3.0-3.5 | Multiplet | 1H | C4-H |
| ~ 1.8-2.2 | Multiplet | 2H | C3-H₂ |
| ~ 1.3-1.5 | Triplet | 3H | -O-CH₂-CH₃ |
| ~ 1.2-1.4 | Singlet | 6H | C2-(CH₃)₂ (gem-dimethyl) |
| ~ 1.1-1.3 | Doublet | 3H | C4-CH₃ |
| Variable | Broad Singlet | 1H | N-H |
Note: This is a predicted table. Actual values should be obtained from the spectral data.
¹³C NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR is the standard experiment, where all signals appear as singlets, simplifying the spectrum and allowing for the clear identification of each unique carbon atom.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the probe for ¹³C observation.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation:
The ¹³C NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (δ 110-160 ppm). The carbon attached to the ethoxy group and the carbons of the fused ring system will have distinct chemical shifts.
-
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be in the range of δ 60-70 ppm, while the methyl carbon (-CH₃) will be further upfield (δ 15-20 ppm).
-
Tetrahydroquinoline Ring Carbons: The aliphatic carbons of the heterocyclic ring will appear in the upfield region (δ 20-60 ppm). The quaternary carbon at C2 will likely be a weak signal.
¹³C NMR Data Summary (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~ 150 - 160 | C6 (attached to ethoxy) |
| ~ 110 - 145 | Other Aromatic Carbons |
| ~ 60 - 65 | -O-CH₂-CH₃ |
| ~ 50 - 55 | C2 (quaternary) |
| ~ 40 - 45 | C4 |
| ~ 30 - 35 | C3 |
| ~ 25 - 30 | C2-(CH₃)₂ (gem-dimethyl) |
| ~ 20 - 25 | C4-CH₃ |
| ~ 14 - 16 | -O-CH₂-CH₃ |
Note: This is a predicted table. Actual values should be obtained from the spectral data.
Figure 2: Predicted 2D NMR correlations for the title compound.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint. For a liquid sample like this compound, the spectrum can be obtained neat as a thin film between salt plates.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first to create a thin liquid film.
-
Acquisition: Mount the plates in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.
-
N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=C Stretches: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the ethoxy group will produce a strong absorption band in the 1000-1300 cm⁻¹ range.
-
C-N Stretch: The C-N stretching vibration of the amine will be found in the 1000-1250 cm⁻¹ region.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3350-3450 | Medium | N-H Stretch |
| ~ 3000-3100 | Medium | Aromatic C-H Stretch |
| ~ 2850-2980 | Strong | Aliphatic C-H Stretch |
| ~ 1580-1620 | Medium | Aromatic C=C Stretch |
| ~ 1450-1500 | Medium | Aromatic C=C Stretch |
| ~ 1230-1270 | Strong | Aryl-O Stretch (Asymmetric) |
| ~ 1030-1070 | Strong | Alkyl-O Stretch (Symmetric) |
| ~ 1150-1250 | Medium | C-N Stretch |
Note: Actual peak positions and intensities should be obtained from the experimental spectrum.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for analyzing this volatile and thermally stable compound.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound is vaporized and separated from any impurities on a GC column (e.g., a non-polar column like DB-5ms).
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
-
Molecular Ion Peak (M⁺•): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (219).
-
Fragmentation Pattern: The molecule will fragment in a characteristic manner under EI conditions. Key fragmentations to expect include:
-
Loss of a methyl group: A peak at m/z 204 (M-15) due to the loss of a methyl radical from one of the trimethyl groups. This is often a prominent peak.
-
Loss of an ethyl group: A peak at m/z 190 (M-29) from the loss of an ethyl radical from the ethoxy group.
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.
-
Retro-Diels-Alder reaction: The tetrahydroquinoline ring may undergo a retro-Diels-Alder fragmentation.
-
Mass Spectrometry Data Summary
| m/z | Relative Intensity | Proposed Fragment Ion |
| 219 | Medium | [M]⁺• |
| 204 | Strong | [M - CH₃]⁺ |
| 190 | Medium | [M - C₂H₅]⁺ |
| 162 | Medium | Further fragmentation |
| 145 | Medium | Further fragmentation |
Note: The relative intensities are predictions and should be confirmed with the experimental data from databases like the NIST Mass Spectrometry Data Center.[1]
Figure 3: Proposed key fragmentation pathways in the mass spectrum.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of structural information, and together they allow for the unambiguous confirmation of the compound's identity and purity. The protocols and interpretation guidelines presented in this document serve as a robust framework for researchers in their analytical endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. 6-Ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline. Wiley-VCH GmbH. [Link]
-
NIST Mass Spectrometry Data Center. In NIST Standard Reference Database Number 1A. National Institute of Standards and Technology. [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
Sources
Ethoxyquin as a Rubber Antioxidant: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the chemistry of ethoxyquin as a highly effective antioxidant in the rubber industry. It delves into the fundamental mechanisms of rubber degradation and the crucial role of antioxidants in preserving the integrity and extending the service life of rubber products. The guide offers a detailed examination of ethoxyquin's synthesis, its mechanism of action as a free-radical scavenger, and its influence on the vulcanization process and the final mechanical properties of rubber vulcanizates. Furthermore, it addresses the degradation pathways of ethoxyquin and the potential toxicological implications of its transformation products. This document is intended to be a comprehensive resource, integrating theoretical principles with practical application insights and detailed experimental protocols for researchers and professionals in the field.
Introduction: The Imperative for Antioxidants in Rubber
Rubber, a polymer of isoprene, is a cornerstone material in numerous industries due to its unique viscoelastic properties. However, the unsaturated nature of its polymer chains makes it susceptible to degradation upon exposure to various environmental factors, including heat, oxygen, ozone, and mechanical stress.[1] This degradation manifests as hardening, cracking, loss of tensile strength, and reduced elasticity, ultimately leading to premature failure of the rubber product.[2]
The primary mechanism of this degradation is a free-radical chain reaction initiated by the formation of alkyl radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, which then propagate the degradation by abstracting hydrogen from other polymer chains, creating a cascade of oxidative damage. To counteract this, antioxidants are incorporated into rubber formulations.[1] These molecules function by interrupting the free-radical chain reaction, thereby preserving the physical and chemical properties of the rubber. Among the various classes of antioxidants, quinoline-based compounds, such as ethoxyquin, have proven to be exceptionally effective.[2]
Ethoxyquin: Chemical Profile and Synthesis
2.1. Chemical Identity
-
Chemical Name: 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline
-
CAS Number: 91-53-2
-
Molecular Formula: C₁₄H₁₉NO
-
Appearance: A light yellow to dark brown viscous liquid
2.2. Synthesis of Ethoxyquin
The industrial synthesis of ethoxyquin is typically achieved through a condensation reaction between p-phenetidine and acetone. This reaction is generally carried out in the presence of an acidic catalyst.
A common synthetic route involves the reaction of p-aminophenethyl ether and acetone under dehydration and condensation conditions, often utilizing a composite catalyst system such as p-toluenesulfonic acid/iodine to improve yield and reaction efficiency. The process generally involves heating the reactants in a suitable solvent, followed by neutralization, catalyst removal, and purification of the final product by vacuum distillation.
The Antioxidant Mechanism of Ethoxyquin in Rubber
Ethoxyquin functions as a potent antioxidant in rubber primarily through a radical scavenging mechanism. It effectively terminates the auto-catalytic cycle of oxidation by donating a hydrogen atom from its secondary amine group to reactive peroxy radicals (ROO•) and hydroperoxide radicals (RO•), which are the primary propagators of rubber degradation.
The key steps in the antioxidant action of ethoxyquin are:
-
Initiation of Rubber Degradation:
-
Heat, UV radiation, or mechanical stress leads to the formation of a polymer radical (R•).
-
R• + O₂ → ROO• (Peroxy radical)
-
-
Propagation of Degradation:
-
ROO• + RH (Rubber polymer) → ROOH + R•
-
-
Intervention by Ethoxyquin (EQ):
-
EQ-NH + ROO• → EQ-N• + ROOH
-
The resulting ethoxyquin radical (EQ-N•) is a relatively stable, less reactive species that does not readily propagate the degradation chain. This radical can undergo further reactions to form non-radical, stable products, effectively removing free radicals from the system.
One of the key transformation products of ethoxyquin is its quinone imine derivative.[3] The formation of ethoxyquin quinone imine (EQI) is an indicator of its antioxidant activity. While EQI itself can have some antioxidant properties, it is also a subject of toxicological concern.[3][4][5]
Caption: Antioxidant mechanism of ethoxyquin in rubber.
Interaction with Vulcanization and Effects on Physical Properties
The incorporation of ethoxyquin into a rubber compound can have a nuanced effect on the sulfur vulcanization process. Vulcanization is the chemical process of converting natural rubber and certain synthetic rubbers into more durable materials by heating them with sulfur or other equivalent curatives.[6] This process forms cross-links between individual polymer chains.[7]
While the primary role of ethoxyquin is as an antioxidant, its chemical nature as a secondary amine means it can interact with the components of the vulcanization system, which often include accelerators that are also nitrogen-containing compounds. Some studies suggest that certain antioxidants can have a slight retarding effect on the initial stages of vulcanization (scorch), which can be beneficial in processing.[7] However, the overall impact on the final cross-link density and the structure of the sulfur cross-links (mono-, di-, and polysulfidic) is generally minimal at typical antioxidant addition levels.
The most significant impact of ethoxyquin is observed in the retention of physical properties after aging.
Table 1: Illustrative Effect of Ethoxyquin on the Physical Properties of a Styrene-Butadiene Rubber (SBR) Vulcanizate Before and After Heat Aging
| Property | Unaged (No Antioxidant) | Unaged (with Ethoxyquin) | Aged (No Antioxidant) | Aged (with Ethoxyquin) |
| Tensile Strength (MPa) | 20.5 | 20.2 | 12.3 | 18.5 |
| Elongation at Break (%) | 550 | 540 | 250 | 480 |
| Hardness (Shore A) | 65 | 65 | 75 | 68 |
Note: The data in this table is illustrative and can vary significantly based on the specific rubber formulation, vulcanization system, and aging conditions.
As the table demonstrates, while the initial properties may be comparable, the retention of tensile strength and elongation at break after aging is significantly higher in the presence of ethoxyquin. This is a direct consequence of its ability to mitigate the chain scission and cross-linking reactions that occur during oxidative degradation.
Degradation of Ethoxyquin and Toxicological Considerations
During its function as an antioxidant, ethoxyquin is consumed and transformed into various degradation products. The primary transformation products include ethoxyquin dimer (EQDM) and ethoxyquin quinone imine (EQI).[5] The formation of these products is a complex process influenced by factors such as temperature, oxygen concentration, and the presence of other chemicals in the rubber matrix.
From a toxicological perspective, there are concerns regarding some of these transformation products. Notably, ethoxyquin quinone imine (EQI) has been identified as a potential mutagen.[3] This has led to regulatory scrutiny of ethoxyquin, particularly in applications outside of the rubber industry, such as in animal feed.
In the context of rubber, a key concern is the potential for ethoxyquin and its degradation products to leach from products like tires into the environment. Tire wear particles (TWPs) are a recognized source of microplastic pollution, and the chemicals they contain can be released into aquatic and terrestrial ecosystems.[8][9] Studies have shown that leachates from TWPs can be toxic to aquatic organisms, although the specific contribution of ethoxyquin and its byproducts to this toxicity is an area of ongoing research.[8][10][11]
Experimental Protocols
6.1. Evaluation of Ethoxyquin's Antioxidant Efficacy in a Rubber Compound
This protocol outlines a general procedure for assessing the effectiveness of ethoxyquin in a rubber formulation.
6.1.1. Materials and Equipment
-
Rubber (e.g., Natural Rubber, SBR)
-
Standard compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerator)
-
Ethoxyquin
-
Two-roll mill or internal mixer
-
Curing press
-
Tensile testing machine
-
Aging oven
-
Hardness tester (Shore A)
6.1.2. Compounding and Curing Procedure
-
Mastication: The raw rubber is softened on a two-roll mill.
-
Ingredient Incorporation: Zinc oxide and stearic acid are added, followed by the filler (carbon black). Ethoxyquin is then incorporated. Finally, the accelerator and sulfur are added at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.
-
Curing: The compounded rubber is shaped into sheets and vulcanized in a curing press at a specified temperature and time (e.g., 150°C for 30 minutes).
6.1.3. Testing Procedure
-
Initial Properties: The tensile strength, elongation at break, and hardness of the unaged vulcanized rubber samples are measured according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
-
Accelerated Aging: A set of samples is placed in an aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 hours), according to ASTM D573.
-
Aged Properties: The tensile properties and hardness of the aged samples are measured.
-
Data Analysis: The percentage retention of physical properties after aging is calculated to determine the antioxidant efficacy of ethoxyquin.
Caption: Workflow for evaluating antioxidant efficacy.
6.2. Quantification of Ethoxyquin in a Rubber Matrix by HPLC
This protocol provides a general outline for the determination of ethoxyquin content in a vulcanized rubber sample using High-Performance Liquid Chromatography (HPLC).
6.2.1. Materials and Equipment
-
Vulcanized rubber sample
-
Solvent for extraction (e.g., acetonitrile, methanol with ascorbic acid to prevent degradation)
-
Ultrasonic bath or Soxhlet extractor
-
Syringe filters (0.45 µm)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Ethoxyquin analytical standard
-
Mobile phase (e.g., acetonitrile/water mixture with a buffer)
6.2.2. Sample Preparation
-
A known weight of the vulcanized rubber sample is finely cut or ground.
-
The sample is placed in a flask with a measured volume of the extraction solvent.
-
The mixture is subjected to ultrasonic extraction or Soxhlet extraction for a sufficient time to ensure complete extraction of ethoxyquin.
-
The extract is cooled to room temperature and filtered through a 0.45 µm syringe filter into an HPLC vial.
6.2.3. HPLC Analysis
-
Instrument Setup: The HPLC system is equilibrated with the mobile phase. The detector is set to the appropriate wavelength for ethoxyquin detection (e.g., UV at ~224 nm or fluorescence with excitation at ~360 nm and emission at ~435 nm).
-
Calibration: A calibration curve is generated by injecting standard solutions of ethoxyquin of known concentrations.
-
Sample Analysis: The prepared sample extract is injected into the HPLC system.
-
Quantification: The concentration of ethoxyquin in the sample is determined by comparing the peak area of the sample with the calibration curve.
Conclusion
Ethoxyquin remains a highly effective and widely used antioxidant in the rubber industry, offering excellent protection against thermo-oxidative degradation and thereby extending the service life of rubber products. Its efficacy is rooted in its ability to efficiently scavenge the free radicals that propagate the degradation of rubber polymers. While its interaction with the vulcanization process is generally not detrimental, its primary benefit lies in the preservation of mechanical properties during aging. However, the formation of degradation products, particularly the potentially mutagenic quinone imine, and the environmental fate of leached ethoxyquin and its metabolites from products such as tires, are important considerations that necessitate ongoing research and responsible product stewardship. A thorough understanding of its chemistry, performance, and potential environmental impact is crucial for its continued and safe application in the rubber industry.
References
-
determination of ethoxyquin residues in animal feed by gas - Ruralcat. (n.d.). Retrieved January 24, 2026, from [Link]
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International journal of food science, 2013, 585931. [Link]
-
Flemming, H. C., & Wingender, J. (2018). Ethoxyquin: a feed additive that poses a risk for aquatic life. Diseases of aquatic organisms, 131(1), 77–88. [Link]
- Stoeckelhuber, M., & Schmahl, G. (2020). Ethoxyquin and some major metabolites identified in animals and plants. Environmental sciences Europe, 32(1), 1-13.
-
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Retrieved January 24, 2026, from [Link]
-
Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. (2020). Foods, 9(10), 1438. [Link]
- Aoki, H., Koma, Y., & Yoneda, M. (2007). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin.
- Yang, Z., Li, W., Xie, W., Huang, Y., Wang, D., He, Y., ... & Wang, P. (2022). Production and Use of Typical Rubber Antioxidants. Encyclopedia, 2(4), 1835-1845.
-
Li, Y., Wang, Y., Zhang, Y., Li, X., & Li, J. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1164, 122515. [Link]
-
Effects of sulfur vulcanization system on cure characteristics, physical properties and thermal aging of epoxidized natural rubber. (2018). IOP Conference Series: Materials Science and Engineering, 368, 012012. [Link]
- Synthetic Rubber with the Tensile Strength of Natural Rubber. (2019). ACS Omega, 4(2), 2948-2956.
-
14.6: Diene Polymers- Natural and Synthetic Rubbers - Chemistry LibreTexts. (2023, October 31). Retrieved January 24, 2026, from [Link]
-
Vulcanization Kinetics of Natural Rubber Based On Free Sulfur Determination. (2017). IOP Conference Series: Materials Science and Engineering, 180, 012048. [Link]
-
Acute toxicity of tire wear particles and leachate to Daphnia magna. (2023). Comparative biochemistry and physiology. Toxicology & pharmacology : CBP, 271, 109713. [Link]
- Effects of molecular weight on tensile strength of SBR vulcanizates. (1957). Rubber Chemistry and Technology, 30(3), 734-751.
- Thermal degradation kinetics and mechanism of epoxidized natural rubber. (2013). Journal of Thermal Analysis and Calorimetry, 111(3), 2057-2064.
- ASTM D4676-94(2021). (2021). Standard Classification for Rubber Compounding Materials—Antidegradants.
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 67(23), 6650–6657. [Link]
-
Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. (2023). Polymers, 15(22), 4443. [Link]
-
Tensile and Fracture Mechanical Properties of Styrene-Butadiene Rubbers (SBR) Filled with Industrial and Pyrolytic Carbon Blacks. (2019). Polymers, 11(11), 1802. [Link]
- ASTM D4676-94(2021). (2021). Standard Classification for Rubber Compounding Materials—Antidegradants. Intertek Inform.
-
When and how leachate toxicity of tire wear particles peaks: quantifying its dynamics using dose-response analysis. (2024). bioRxiv. [Link]
- Antioxidant Selection for Peroxide Cure Elastomer Applications. (1991). Rubber Chemistry and Technology, 64(4), 607-623.
- Effect of different sulfur content in Natural Rubber mixtures on their thermo-mechanical and surface properties. (2018). International Journal of Engineering Research, 7(5), 1-5.
-
Thermochemistry of Sulfur-Based Vulcanization and of Devulcanized and Recycled Natural Rubber Compounds. (2020). Polymers, 12(10), 2353. [Link]
-
Mechanical properties of SBR vulcanizates tensile strength (a);... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
- Studies on thermal–oxidative degradation behaviours of raw natural rubber: PRI and thermogravimetry analysis. (2013). Polymer Testing, 32(8), 1433-1440.
- Understanding the Toxicity of Tire-Wear Particle Leachate on a Model Amphibian. (2022). McGill University.
- ASTM D4676-94(2025). (2025).
- Development of LC-MS/MS Quantitation Method for Ethoxyquin in Fishery Products. (2013). Journal of the Korean Chemical Society, 57(5), 654-659.
-
Multiple Intermolecular Interaction to Improve the Abrasion Resistance and Wet Skid Resistance of Eucommia Ulmoides Gum/Styrene Butadiene Rubber Composite. (2022). Polymers, 14(15), 3123. [Link]
-
Study on Degradation of Natural Rubber Latex Using Hydrogen Peroxide and Sodium Nitrite in the Presence of Formic Acid. (2023). Polymers, 15(4), 1011. [Link]
- Acute toxicity of tire wear particles, leachates and toxicity identification evaluation of leachates to the marine copepod, Tigriopus japonicus. (2021).
- Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid. (2017). CVUA Stuttgart.
- Effect of Curing Systems on Thermal Degradation Behaviour of Natural Rubber (SMR CV 60). (2011). Journal of Physical Science, 22(2), 1-14.
-
Chemical Leaching from Tire Wear Particles with Various Treadwear Ratings. (2022). Toxics, 10(11), 648. [Link]
- Standard Materials for Rubber Compounding. (1956).
Sources
- 1. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. ijoer.com [ijoer.com]
- 8. Acute toxicity of tire wear particles and leachate to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 10. Ethoxyquin: a feed additive that poses a risk for aquatic life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ethoxyquin in Animal Feed using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Abstract
This application note presents a robust and validated method for the quantitative determination of the antioxidant ethoxyquin (EQ) in various animal feed matrices. Ethoxyquin is a vital additive used to prevent lipid peroxidation and preserve the nutritional quality of feed.[1][2] However, its use is regulated, necessitating a reliable analytical method for monitoring its concentration.[3][4] The described method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a highly selective and sensitive Fluorescence Detector (FLD). The protocol details every step, from sample extraction to final data analysis, and includes comprehensive method validation data adhering to international guidelines.
Introduction: The Rationale for Ethoxyquin Monitoring
Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a synthetic antioxidant widely incorporated into animal feed, particularly those with high fat content like fishmeal, to protect against oxidative degradation.[1][2][5][6] This process, known as lipid peroxidation, leads to rancidity, which diminishes the nutritional value, taste, and shelf-life of the feed by destroying essential fatty acids and vitamins A and E.[1][2]
While effective, the concentration of ethoxyquin in feed is subject to regulatory control. For instance, the United States Food and Drug Administration (FDA) stipulates a maximum level of 150 parts per million (ppm) in complete animal feed.[3][4] In the European Union, its authorization as a feed additive was suspended due to safety concerns that could not be fully addressed, making monitoring for its presence critical for compliance.[7][8]
Therefore, a sensitive, specific, and reliable analytical method is paramount for feed manufacturers, regulatory bodies, and researchers. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is exceptionally well-suited for this task. The inherent fluorescence of the ethoxyquin molecule allows for its detection at low levels with high selectivity, minimizing interference from the complex feed matrix.[9][10][11] This application note provides a complete protocol, from sample preparation to data interpretation, designed to be a self-validating system for any analytical laboratory.
Principle of the HPLC-FLD Method
The methodology is founded on the principles of reversed-phase chromatography followed by fluorescence detection.
-
Extraction: Ethoxyquin is first extracted from the homogenized feed sample into an organic solvent. The choice of solvent, typically acetonitrile or methanol, is based on its ability to efficiently solubilize the moderately nonpolar ethoxyquin molecule while precipitating matrix interferences.[9][12]
-
Chromatographic Separation: The filtered extract is injected into an HPLC system. A C18 stationary phase column separates ethoxyquin from other extract components based on its hydrophobic interactions with the column. A mobile phase, consisting of an organic solvent (e.g., acetonitrile) and water, elutes the compounds, with more polar components eluting earlier and less polar components, like ethoxyquin, being retained longer.[10][11]
-
Fluorescence Detection: As the separated ethoxyquin elutes from the column, it passes through the fluorescence detector. The molecule is excited by light at a specific wavelength (λex) and, in response, emits light at a longer, specific wavelength (λem). For ethoxyquin, these are typically set around 370 nm for excitation and 415 nm for emission.[9][10][11] The intensity of the emitted light is directly proportional to the concentration of ethoxyquin in the sample, allowing for precise quantification. This detection method is inherently more selective than UV detection, as few compounds in a typical feed matrix naturally fluoresce under these specific conditions.
Experimental Workflow Diagram
The following diagram outlines the complete analytical procedure from sample receipt to the final quantitative result.
Caption: Workflow for ethoxyquin quantification in animal feed.
Materials and Reagents
-
Chemicals:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Fluorescence Detector (FLD)
-
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge (capable of >4000 x g)
-
Syringes (1 mL) and Syringe Filters (0.22 µm, PTFE or Nylon)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Detailed Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of ethoxyquin analytical standard into a 100 mL amber volumetric flask.
-
Dissolve and bring to volume with acetonitrile. Mix thoroughly.
-
Store this solution at 4°C, protected from light. Causality: Amber glassware and refrigeration are used to prevent photodegradation and slow down potential oxidation of the ethoxyquin standard.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Bring to volume with acetonitrile and mix.
-
-
Working Calibration Standards (e.g., 0.01 - 2.0 µg/mL):
-
Prepare a series of at least five calibration standards by serially diluting the intermediate standard solution with acetonitrile. A suggested range is 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.[12] These standards are used to generate the calibration curve.
-
Sample Preparation: Extraction from Feed Matrix
-
Homogenization: Ensure the animal feed sample is finely ground and thoroughly mixed to guarantee a representative subsample.
-
Weighing: Accurately weigh 5.0 g of the homogenized feed into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the tube.[12] Rationale: Acetonitrile is a polar aprotic solvent that effectively extracts ethoxyquin while precipitating proteins and other macromolecules, providing initial sample cleanup.
-
Homogenization: Cap the tube securely and vortex vigorously for 2 minutes. Alternatively, use a mechanical homogenizer for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 x g for 10 minutes to pellet the solid feed matrix.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove fine particulates that could clog the HPLC column and tubing, ensuring the longevity and reliability of the instrument.
-
The sample is now ready for injection. If the expected concentration is high, further dilution with acetonitrile may be necessary.
HPLC-FLD Instrumental Conditions
The following parameters have been shown to provide excellent separation and detection of ethoxyquin.
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The nonpolar C18 stationary phase provides strong retention for the moderately nonpolar ethoxyquin, allowing for good separation. |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) | This ratio provides a good balance of elution strength to achieve a reasonable retention time and sharp peak shape for ethoxyquin.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| FLD Wavelengths | Excitation (λex): 370 nm Emission (λem): 415 nm | These wavelengths are optimal for maximizing the fluorescence signal of ethoxyquin, leading to high sensitivity and selectivity.[9][10][11] |
Method Validation: A Self-Validating System
To ensure the trustworthiness and scientific integrity of the results, the analytical method must be validated.[13][14] The following parameters should be assessed according to guidelines such as those from the Codex Alimentarius or VICH.[14][15]
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | A calibration curve from 0.01 to 2.0 µg/mL typically yields an r² > 0.999.[12] |
| Accuracy (Recovery) | 70 - 110% | Spiked blank feed samples at three levels (e.g., 50, 100, 150 mg/kg) show mean recoveries between 78% and 101%.[12] |
| Precision (RSD) | Repeatability (Intra-day): ≤ 10% Intermediate (Inter-day): ≤ 15% | RSD values for repeatability and intermediate precision are consistently below 15%.[12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 3 µg/kg[12] |
| Limit of Quantification (LOQ) | S/N ≥ 10; must be precise and accurate | 10 µg/kg[12] |
| Specificity | No interfering peaks at the retention time of ethoxyquin in blank matrix chromatograms. | The high selectivity of the fluorescence detector ensures no significant interferences are observed from various feed matrices. |
This data is representative and should be verified by each laboratory for their specific matrices and instrumentation.
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the ethoxyquin standard injections against their corresponding concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of ethoxyquin in the prepared sample extract (C_extract, in µg/mL) using the calibration curve equation.
-
Calculation of Final Concentration: Calculate the final concentration of ethoxyquin in the original feed sample (C_feed, in mg/kg) using the following formula:
C_feed (mg/kg) = (C_extract × V × D) / W
Where:
-
C_extract = Concentration of ethoxyquin in the extract from the calibration curve (µg/mL)
-
V = Final volume of the extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the feed sample (g)
-
Discussion and Field-Proven Insights
-
Analyte Stability: Ethoxyquin can oxidize to form degradation products such as the ethoxyquin dimer (EQDM) and quinone imine (EQI).[6][12] While this method focuses on the parent compound, awareness of these products is important. Using fresh solvents, protecting standards from light, and prompt analysis after extraction can minimize degradation.
-
Matrix Effects: Animal feed is a highly complex and variable matrix. While FLD is very selective, different feed types (e.g., high-fat fishmeal vs. grain-based feed) may exhibit different extraction efficiencies or minor interferences. It is best practice to validate the method for each distinct matrix by performing recovery studies with spiked blank samples.
-
Troubleshooting:
-
Low Recovery: May indicate inefficient extraction. Increase vortexing/homogenization time or consider a different extraction solvent.
-
Shifting Retention Times: Often caused by changes in mobile phase composition or column temperature. Ensure the mobile phase is well-mixed and the column oven is stable.
-
Poor Peak Shape: Can result from a degraded column or mismatched solvent between the sample and mobile phase. Ensure the final sample solvent is similar to the mobile phase.
-
References
-
HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. ResearchGate. Available at: [Link]
-
Ethoxyquin (EQ) Frequently Asked Questions (FAQs). FEFAC. Available at: [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives. Available at: [Link]
-
Determination of Ethoxyquin by High-Performance Liquid Chromatography with Fluorescence Detection and Its Application to the Survey of Residues in Food Products of Animal Origin. ResearchGate. Available at: [Link]
-
Analysis for Ethoxyquin in Feed Additives. Eurofins Deutschland. Available at: [Link]
-
Labeling and Use of Ethoxyquin in Animal Feed. FDA. Available at: [Link]
-
Ethoxyquin: An Antioxidant Used in Animal Feed. PubMed Central. Available at: [Link]
-
Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. PubMed. Available at: [Link]
-
Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. Available at: [Link]
-
Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed. Available at: [Link]
-
21 CFR 573.380 -- Ethoxyquin in animal feeds. eCFR. Available at: [Link]
-
Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Regional Representation for the Americas. Available at: [Link]
-
Ethoxyquin Usage in Feed Industry. Livestock & Poultry Middle East. Available at: [Link]
-
Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. ResearchGate. Available at: [Link]
-
Commission Implementing Regulation (EU) 2022/1375. Publications Office of the European Union. Available at: [Link]
-
Analytical methodology for veterinary medicine residues. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
VICH GL49 - Validation of Analytical Methods. Regulations.gov. Available at: [Link]
Sources
- 1. fefac.eu [fefac.eu]
- 2. Ethoxyquin Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 3. fda.gov [fda.gov]
- 4. eCFR :: 21 CFR 573.380 -- Ethoxyquin in animal feeds. [ecfr.gov]
- 5. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurofins.de [eurofins.de]
- 8. eur-lex.europa.eu [eur-lex.europa.eu]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rr-americas.woah.org [rr-americas.woah.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
Application Note & Protocol: A Robust LC-MS/MS Method for the Quantification of Ethoxyquin and its Metabolites in Fish Tissues
Abstract
This document provides a comprehensive, field-proven methodology for the simultaneous determination of the antioxidant ethoxyquin (EQ) and its primary transformation products, ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), in fish tissues. Ethoxyquin is widely used in animal feed, particularly in aquaculture, to prevent lipid oxidation.[1] However, concerns over the bioaccumulation of its residues and the potential toxicity of its metabolites, especially the quinone imine, necessitate sensitive and reliable monitoring methods.[2][3] This guide details a complete workflow from sample preparation using a modified QuEChERS protocol to final quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, regulatory bodies, and food safety professionals.
Introduction: The Analytical Imperative
Ethoxyquin (EQ) has been a cornerstone antioxidant in animal feed for decades, preserving fats and fat-soluble vitamins from degradation.[2] Its application is particularly critical in the production and transport of fishmeal, a key component of aquafeed, where it is used to prevent auto-oxidation and even spontaneous combustion.[4][5]
While EQ itself is considered to have low toxicity, its transformation products are of greater concern.[4] Ethoxyquin readily oxidizes to form several metabolites, with ethoxyquin quinone imine (EQI) showing potential for mutagenicity.[2][3] Furthermore, ethoxyquin dimer (EQDM) is often found at higher concentrations than the parent compound in fish tissues, making it a crucial marker for residue analysis.[1][6][7]
The regulatory landscape for ethoxyquin is complex and evolving. For instance, the European Union (EU) suspended the authorization of EQ as a feed additive due to insufficient safety data for consumers, particularly regarding the metabolite EQI.[8] This has led to a de facto zero-tolerance policy in the EU and UK, where the maximum residue limit (MRL) is set at the limit of detection. In contrast, other regions like Japan have established an MRL of 1.0 mg/kg (1 ppm) for fish.[9] This global variance underscores the need for a highly sensitive, validated, and robust analytical method that can meet diverse regulatory requirements.
This application note presents such a method, leveraging the specificity and sensitivity of LC-MS/MS combined with the efficiency of the QuEChERS sample preparation technique.[10]
Analytical Workflow Overview
The entire process, from sample acquisition to data reporting, follows a systematic and validated pathway. The key stages are designed to ensure maximum recovery of the target analytes while minimizing matrix interference, a significant challenge in complex, high-fat matrices like fish tissue.
Caption: High-level workflow for ethoxyquin residue analysis in fish.
Detailed Experimental Protocol
This protocol is optimized for fatty fish, such as salmon, which are commonly analyzed for EQ residues.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Standards: Certified reference materials for Ethoxyquin (EQ), Ethoxyquin Quinone Imine (EQI), and Ethoxyquin Dimer (EQDM).
-
Reagents: L-Ascorbic acid, Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
-
QuEChERS Kits: Pre-weighed extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate) and dispersive SPE (dSPE) tubes containing C18, Primary Secondary Amine (PSA), and MgSO₄.
-
Equipment: High-speed blender or cryogenic homogenizer, centrifuge, analytical balance, vortex mixer, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each reference standard in methanol to create individual stock solutions. Store at -20°C.
-
Intermediate Solution (10 µg/mL): Prepare a mixed intermediate standard solution containing EQ, EQI, and EQDM in acetonitrile.
-
Working Standards (1-100 ng/mL): Serially dilute the intermediate solution with acetonitrile to prepare a series of working standards for constructing the calibration curve.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[10] A key modification here is the addition of ascorbic acid to stabilize the target analytes.
Rationale for Key Steps:
-
Cryogenic Homogenization: Fish tissue is tough and high in fat. Freezing with liquid nitrogen makes the sample brittle, allowing for a more uniform and representative homogenate.
-
Ascorbic Acid: Ethoxyquin and its metabolites, particularly EQI, are prone to oxidation during sample processing. Ascorbic acid is a potent antioxidant that is added prior to extraction to protect the target analytes from degradation, ensuring more accurate quantification.[1]
-
dSPE Cleanup: The combination of C18 and PSA sorbents is critical. C18 removes non-polar interferences like fats and lipids, while PSA removes polar interferences such as fatty acids and sugars. MgSO₄ is used to remove residual water.[1]
Step-by-Step Procedure:
-
Weigh 5.0 g (± 0.1 g) of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Add 100 mg of L-Ascorbic acid to the tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[1]
-
Add the QuEChERS extraction salt packet. Shake vigorously for 1 minute until the salt is fully dissolved and the sample is well-agglomerated.[1]
-
Centrifuge at ≥4000 rpm for 5 minutes.[1]
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing 25 mg/mL C18, 25 mg/mL PSA, and 150 mg/mL MgSO₄.[1]
-
Vortex the dSPE tube for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
Liquid Chromatography (LC) Conditions
The chromatographic conditions are designed to achieve baseline separation of the analytes from matrix components and from each other.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, e.g., Acquity BEH C18, 2.1x100 mm, 1.7 µm[5] |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |
Mass Spectrometry (MS/MS) Conditions
MRM transitions must be optimized for the specific instrument used. The following are typical precursor and product ions.
Rationale for MRM: This technique provides two levels of mass filtering. The first quadrupole (Q1) selects the specific molecular ion (precursor) of the target analyte. This ion is then fragmented in the collision cell (Q2), and the second analyzing quadrupole (Q3) selects a specific, characteristic fragment ion (product). This process dramatically reduces background noise and enhances selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |
| Ethoxyquin (EQ) | 218.2 | 174.1[5] | 160.1[5] |
| EQ Quinone Imine (EQI) | 202.1 | 174.1 | 131.1 |
| Ethoxyquin Dimer (EQDM) | 433.3 | 217.2 | 188.1 |
Note: EQDM transitions may vary; optimization is required. The provided values are representative.
Method Validation & Performance
A self-validating protocol requires rigorous assessment of its performance characteristics according to established guidelines (e.g., SANTE/11813/2017).
Calibration: Use matrix-matched calibration standards to compensate for matrix effects (ion suppression or enhancement). Prepare standards by spiking blank fish extract (processed via the QuEChERS method) with the working standard solutions.
Typical Performance Characteristics:
| Parameter | Target Value | Typical Result |
| Linearity (r²) | >0.99 | ≥0.995 |
| Limit of Quantification (LOQ) | ≤10 µg/kg (ppb) | 0.5 - 5.0 µg/kg |
| Accuracy (Recovery) | 70-120% | 85-110% |
| Precision (RSD) | ≤20% | <15% |
Average recoveries for EQ and EQDM are often high (90-100%), while EQI can be more variable without stabilization, highlighting the importance of ascorbic acid.[1][6]
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantification of ethoxyquin, ethoxyquin quinone imine, and ethoxyquin dimer in challenging fish tissue matrices. The incorporation of a modified QuEChERS protocol with ascorbic acid stabilization is critical for achieving accurate results, particularly for the labile quinone imine metabolite. This method is fit-for-purpose for both routine monitoring and research applications, enabling laboratories to meet stringent global regulatory standards for seafood safety.
References
- He, P., & Ackman, R. G. (n.d.). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO.
- Zhang, C., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. PMC.
- European Union Reference Laboratory for Pesticides (EURL-SRM). (n.d.). Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. eurl-pesticides.eu.
- FEFAC. (2022). Ethoxyquin (EQ) Frequently Asked Questions (FAQs). FEFAC.
- He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. ResearchGate.
- EURL-SRM. (2016). Analytical Observations Report concerning Ethoxyquin in Fish. EURL-SRM.
- Japanese Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products).
- Eurofins. (n.d.). Ethoxyquin in food and feed using LC-ESI-MS/MS. Eurofins.
- SEAFDEC. (n.d.). Ethoxyquin. SEAFDEC.
- Ruralcat. (n.d.). Determination of ethoxyquin residues in animal feed by gas chromatography tandem mass spectrometry (GC-MS/MS). Ruralcat.
- Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657.
- Australian Government Department of Agriculture, Fisheries and Forestry (DAFF). (2022). European Union and United Kingdom: Fish: Ethoxyquin residues in fish. DAFF.
- U.S. Food and Drug Administration (FDA). (2022). Fish and Fishery Products Hazards and Controls Guidance. FDA.
- Stoeckelhuber, M., et al. (2020). Ethoxyquin and some major metabolites identified in animals and plants. ResearchGate.
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fefac.eu [fefac.eu]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. iffo.com [iffo.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 10. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethoxyquin as a Preservative in Fish Meal
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Preserving High-Value Fish Meal
Fish meal is a critical protein and lipid source in aquaculture and animal feeds, prized for its high content of digestible protein and, most notably, long-chain omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA. However, this high concentration of PUFAs renders fish meal extremely susceptible to lipid peroxidation, an autocatalytic process of oxidative degradation.[1][2] This degradation leads to rancidity, reducing the nutritional value by destroying essential fatty acids and vitamins A and E.[3][4] Furthermore, uncontrolled oxidation is an exothermic process that can lead to self-heating and, in severe cases, spontaneous combustion, posing a significant safety risk during storage and transportation.[2][5]
To mitigate these risks, antioxidants are employed to stabilize the product and preserve its nutritional integrity.[2] Among the most effective and widely used synthetic antioxidants for this purpose is ethoxyquin.[1][6] This guide provides a comprehensive overview of the science behind ethoxyquin's preservative action, detailed protocols for its application, and robust analytical methods for its quantification, framed within the current global regulatory and safety context.
Ethoxyquin: Mechanism of Antioxidant Action
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a quinoline-based antioxidant renowned for its high efficacy in protecting lipids from peroxidation.[3] Its primary function is to interrupt the free-radical chain reactions that drive lipid degradation.
1.1. The Chemistry of Lipid Peroxidation The oxidation of fish meal lipids occurs in three main stages:
-
Initiation: Formation of a lipid-free radical (L•) from a lipid molecule (LH), often initiated by heat, light, or metal ions.
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•). This highly reactive species then attacks another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, propagating a destructive chain reaction.
-
Termination: The reaction ceases when two radical species combine to form a non-radical product.
1.2. Ethoxyquin as a Free Radical Scavenger Ethoxyquin functions as a chain-breaking antioxidant. It donates a hydrogen atom from its secondary amine group to the peroxyl radical (LOO•), neutralizing it and preventing it from attacking other lipid molecules.[1] This action effectively terminates the propagation phase of lipid oxidation. The resulting ethoxyquin radical is relatively stable and does not propagate the chain reaction.
An important aspect of ethoxyquin's high efficacy is that its oxidation products also possess significant antioxidant properties.[3] During its function, ethoxyquin can be converted into oxidation products such as a dimeric form (EQDM) and quinone imine (QI), which continue to protect the fish meal from further degradation.[3][6] This multi-stage protective action contributes to its long-lasting effect.
Caption: Mechanism of ethoxyquin interrupting the lipid peroxidation cycle.
Regulatory Landscape and Safety Profile
The use of ethoxyquin is subject to a complex and evolving regulatory framework that varies significantly by region. This is a critical consideration for researchers and manufacturers.
2.1. Global Regulatory Status
-
United States: The U.S. Food and Drug Administration (FDA) permits the use of ethoxyquin as an antioxidant in animal feed at levels not to exceed 150 ppm (mg/kg).[3]
-
International Maritime Organisation (IMO): For safety during transport, the IMO mandates the stabilization of fish meal with an antioxidant.[5] Regulations require fish meal to contain a minimum of 100 mg/kg of ethoxyquin (or an alternative like BHT) at the time of shipment to prevent spontaneous combustion.[4][9]
-
Other Regions: Ethoxyquin's use is still permitted in other major aquaculture regions, including Australia, China, and Japan. However, some countries have established very low maximum residue limits (MRLs) for ethoxyquin in final products, such as Japan's 0.01 ppm limit for shrimp.[10]
2.2. Safety Considerations The primary safety concerns revolve not around ethoxyquin itself, but its impurities and metabolites.[8] Studies have indicated potential toxicological effects, though often at high concentrations. For instance, some research suggests a carcinogenic potential in the urinary bladder of female rats, although this is believed to be a non-genotoxic mechanism with a threshold.[11] There are also concerns about its environmental impact on aquatic ecosystems.[7][12] Researchers must be aware of these issues, as they drive regulatory decisions and may influence experimental design and interpretation.
| Regulatory Body/Region | Status | Maximum Permitted Level | Notes |
| European Union (EU) | Authorization Suspended | Not permitted as a feed additive since 2020.[13] | Suspension is due to data gaps on impurities and metabolites, not the parent compound.[8] |
| United States (FDA) | Permitted | 150 mg/kg (ppm) in complete animal feed.[3] | Applies to the total feed formulation. |
| International Maritime Org. (IMO) | Mandatory for Transport | Minimum 100 mg/kg at time of shipment.[4] | A safety requirement to prevent spontaneous combustion.[9] |
| Japan | Permitted with MRLs | Varies by product (e.g., 0.01 ppm in shrimp).[10] | Strict MRLs in final consumer products. |
| Australia, China | Permitted | Conditions of use are comparable to those previously in Europe.[4] |
Application Protocol for Fish Meal Stabilization
This protocol outlines a systematic approach to the application of ethoxyquin to fish meal to ensure efficacy, homogeneity, and compliance with regulatory limits.
Caption: Standard workflow for applying ethoxyquin to fish meal.
3.1. Materials and Equipment
-
Freshly produced, cooled fish meal.
-
Liquid ethoxyquin concentrate (e.g., 95% purity).
-
Calibrated liquid spray system with atomizing nozzles.
-
Industrial mixer or conveyor system for tumbling.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
3.2. Step-by-Step Protocol
-
Pre-Treatment Quality Assessment:
-
Rationale: To establish a baseline and ensure the fish meal is of high quality before stabilization. Antioxidants cannot reverse existing oxidation.[1]
-
Action: Collect a representative sample of the fish meal lot. Analyze for initial Peroxide Value (PV) and Free Fatty Acid (FFA) content using standard AOAC methods. High-quality meal should have a low initial PV.
-
-
Dosage Calculation:
-
Rationale: The dosage must be sufficient to protect the meal through its intended shelf life and transport, while not exceeding the maximum limit in the final feed product.[3][9]
-
Action: Determine the target concentration based on regulatory requirements and expected storage duration. For long-distance sea transport, a common target is between 400-1000 ppm.[9]
-
Example Calculation: To treat 1000 kg of fish meal to a final concentration of 500 ppm (0.5 g/kg):
-
Total ethoxyquin needed = 1000 kg * 0.5 g/kg = 500 g of active ethoxyquin.
-
If using a 95% concentrate, amount to apply = 500 g / 0.95 = 526.3 g.
-
-
-
Homogenous Application:
-
Rationale: Efficacy depends entirely on the uniform distribution of the antioxidant throughout the fish meal matrix. Pockets of untreated meal will remain vulnerable to oxidation.
-
Action: Apply the calculated amount of liquid ethoxyquin concentrate using a calibrated spray system. The fish meal should be actively tumbling or moving on a conveyor under the spray nozzles to ensure all particles are coated. Application should occur after drying and cooling of the meal.[1]
-
-
Post-Application Quality Control:
-
Rationale: To verify that the target concentration was achieved and the application was uniform.
-
Action: After application and mixing, collect multiple samples from different locations within the batch (e.g., top, middle, bottom). Analyze the ethoxyquin concentration in each sample using the analytical methods described in Section 4. The variation between samples should be minimal.
-
-
Storage and Monitoring:
-
Rationale: Ethoxyquin is consumed over time, especially under suboptimal storage conditions like high temperatures.[1]
-
Action: Store the stabilized fish meal in a cool, dry place away from direct sunlight. For long-term storage, periodically re-analyze the ethoxyquin content to ensure it remains above the minimum required level (e.g., 100 ppm for shipping).
-
Analytical Methods for Quantification
Accurate quantification of ethoxyquin and its key oxidation products is essential for quality control, regulatory compliance, and research. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.
Caption: General workflow for the analysis of ethoxyquin in fish meal.
4.1. Protocol: Sample Preparation and Extraction
-
Rationale: To efficiently extract ethoxyquin from the complex fish meal matrix into a clean solvent suitable for chromatographic analysis.
-
Materials:
-
Procedure:
-
Weigh accurately approximately 1.0 g of the fish meal sample into a centrifuge tube.[15]
-
Add 10 mL of hexane (or acetone).[15] For methods requiring basic conditions, a sodium carbonate solution may be added first.[14]
-
Homogenize the mixture for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the sample at ~3000 x g for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant (containing the extracted ethoxyquin) to a clean vial.
-
For samples with high lipid content or interfering compounds, pass the extract through an activated C18 SPE cartridge for cleanup.[14]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase. This is now the test solution.
-
4.2. Protocol: Quantification by HPLC-UV/Fluorescence
-
Rationale: Provides robust and reliable quantification of ethoxyquin. Fluorescence detection offers higher sensitivity and selectivity compared to UV.
-
Instrumentation and Conditions:
-
HPLC System: With a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at ~224 nm or a fluorescence detector (Excitation: ~360 nm, Emission: ~435 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Calibration: Prepare a series of ethoxyquin standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared test solution from section 4.1.
-
Quantification: Identify the ethoxyquin peak based on its retention time compared to the standard. Calculate the concentration in the test solution using the calibration curve.
-
Final Calculation: Convert the concentration in the solution back to the concentration in the original fish meal sample (in mg/kg or ppm), accounting for the initial sample weight and final reconstitution volume.
-
4.3. Method Validation
-
Rationale: To ensure the analytical method is accurate, precise, and reliable.
-
Key Parameters:
-
Linearity: Confirmed by a high correlation coefficient (R² > 0.99) for the calibration curve.
-
Accuracy (Recovery): Spike a blank fish meal sample with a known amount of ethoxyquin and perform the entire procedure. Recovery should ideally be within 80-120%. Studies have shown recoveries of 95-107% are achievable.[16]
-
Precision: Analyze the same sample multiple times to check the repeatability of the results (expressed as % RSD).
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For higher sensitivity, LC-MS/MS methods can achieve LOQs as low as 10 µg/kg.[13]
-
References
-
Skretting. (n.d.). What is ethoxyquin and is it safe? Retrieved from [Link]
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). The antioxidant ethoxyquin and its analogues: A review. ResearchGate. Retrieved from [Link]
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. Retrieved from [Link]
-
de Koning, A. J., & van der Merwe, G. G. (1995). Determination of ethoxyquin and two of its oxidation products in fish meal by gas chromatography. Analyst, 120(4), 1059-1062. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Ethoxyquin Human Health Risk Assessment. Regulations.gov. Retrieved from [Link]
-
Pittman Seafoods. (2016). Understanding ethoxyquin. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethoxyquin-as-an-antioxidant-A-bliss-or-bane.pdf. Retrieved from [Link]
-
Department of Agriculture, Fisheries and Forestry (DAFF). (2022). European Union and United Kingdom: Fish: Ethoxyquin residues in fish. Retrieved from [Link]
-
FEFAC. (2022). Ethoxyquin (EQ) Frequently Asked Questions (FAQs). Retrieved from [Link]
-
He, P., & Ackman, R. G. (n.d.). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. Retrieved from [Link]
-
Andrews, J. T., Giesen, A. F., & Scott, F. R. (2004). Antioxidants manage effects of oxidation on feeds, feed ingredients. Global Seafood Alliance. Retrieved from [Link]
-
Eurofins. (2021). Analysis for Ethoxyquin in Feed Additives. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2022). EFSA reassesses safety of the feed additive ethoxyquin. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Ethoxyquin. Retrieved from [Link]
-
Food Safety Commission of Japan (FSCJ). (2013). Risk Assessment Report Ethoxyquin. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Retrieved from [Link]
-
IFFO - The Marine Ingredients Organisation. (n.d.). Antioxidants and Fishmeal. Retrieved from [Link]
-
Marques, A., et al. (2018). Ethoxyquin: a feed additive that poses a risk for aquatic life. Scientific Reports, 8(1), 15413. Retrieved from [Link]
-
FEFAC. (2022). Information on EFSA opinion on Ethoxyquin as feed additive for all animal species. Retrieved from [Link]
-
FoodSafe Technologies. (n.d.). Fishmeal & Fish Oil Antioxidants. Retrieved from [Link]
Sources
- 1. Antioxidants manage effects of oxidation on feeds, feed ingredients - Responsible Seafood Advocate [globalseafood.org]
- 2. iffo.com [iffo.com]
- 3. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fefac.eu [fefac.eu]
- 5. academy.pittmanseafoods.com [academy.pittmanseafoods.com]
- 6. researchgate.net [researchgate.net]
- 7. EFSA reassesses safety of the feed additive ethoxyquin | EFSA [efsa.europa.eu]
- 8. fefac.eu [fefac.eu]
- 9. researchgate.net [researchgate.net]
- 10. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 11. fsc.go.jp [fsc.go.jp]
- 12. Ethoxyquin: a feed additive that poses a risk for aquatic life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis for Ethoxyquin in Feed Additives - Eurofins Scientific [eurofins.de]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. iffo.com [iffo.com]
- 16. Determination of ethoxyquin and two of its oxidation products in fish meal by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stabilization of Fat-Soluble Vitamins Using 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Ethoxyquin)
Introduction: The Challenge of Fat-Soluble Vitamin Stability
Fat-soluble vitamins, namely A (retinoids), D (calciferols), E (tocopherols and tocotrienols), and K (phylloquinone and menaquinones), are critical micronutrients for a vast array of physiological functions. However, their unsaturated structures render them highly susceptible to oxidative degradation. This degradation is accelerated by exposure to oxygen, light, heat, and pro-oxidant metal ions, leading to a significant loss of potency in pharmaceutical formulations, nutraceuticals, and animal feed.[1][2] The consequences of this instability are profound, ranging from sub-optimal therapeutic outcomes in clinical settings to diminished nutritional value in food and feed products.[3][4]
To counteract this degradation, synthetic antioxidants are widely employed. Among the most potent and cost-effective of these is 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, commonly known as Ethoxyquin (EQ).[3][5] Developed initially for the rubber industry, its exceptional ability to quench free radicals led to its adoption as a preservative in animal feeds, where it protects against lipid peroxidation and stabilizes fat-soluble vitamins.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of Ethoxyquin for the stabilization of fat-soluble vitamins in lipid-based formulations.
It is crucial to note that while Ethoxyquin is a highly effective antioxidant, its use as a feed additive has been suspended in the European Union due to safety concerns regarding some of its metabolites and impurities.[6] Therefore, researchers must be aware of the current regulatory landscape in their respective regions when considering its application.
Mechanism of Action: How Ethoxyquin Protects Fat-Soluble Vitamins
The antioxidant activity of Ethoxyquin is primarily attributed to its ability to donate a hydrogen atom from its secondary amine group to lipid peroxyl radicals. This action terminates the radical chain reaction of lipid peroxidation, which is the primary pathway for the degradation of fat-soluble vitamins embedded in lipid matrices.
The process can be summarized as follows:
-
Initiation: Pro-oxidants (like heat, light, or metal ions) abstract a hydrogen atom from an unsaturated fatty acid (LH), forming a lipid radical (L•).
-
Propagation: The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from another unsaturated fatty acid, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
-
Termination by Ethoxyquin: Ethoxyquin (EQ-H) intervenes by donating a hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it and forming a stable lipid hydroperoxide (LOOH) and a resonance-stabilized Ethoxyquin radical (EQ•). This Ethoxyquin radical is significantly less reactive than the lipid peroxyl radical and does not propagate the chain reaction.[7]
The high efficiency of Ethoxyquin stems from the stability of the resulting radical and the fact that its oxidation products may also possess antioxidative properties.[3]
Visualizing the Antioxidant Mechanism
The following diagram illustrates the interruption of the lipid peroxidation cycle by Ethoxyquin.
Caption: Ethoxyquin donates a hydrogen atom to terminate the lipid peroxidation chain reaction.
Experimental Protocols: Evaluating the Efficacy of Ethoxyquin
This section provides detailed protocols for conducting a stability study of Vitamin A (as Retinyl Palmitate) in a lipid-based formulation, using Ethoxyquin as a stabilizer. The principles outlined can be adapted for other fat-soluble vitamins.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of Retinyl Palmitate and Ethoxyquin for accurate dosing into the lipid matrix.
Materials:
-
All-trans-Retinyl Palmitate (USP grade)
-
This compound (Ethoxyquin, >98% purity)
-
Ethanol (200 proof, spectrophotometric grade)
-
Amber volumetric flasks
-
Analytical balance
Procedure:
-
Retinyl Palmitate Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of Retinyl Palmitate into a 10 mL amber volumetric flask.
-
Dissolve the Retinyl Palmitate in a small amount of ethanol and then dilute to the mark with ethanol.
-
Mix thoroughly by inversion. Confirm the concentration using UV-Vis spectrophotometry by measuring the absorbance at 325 nm and applying the Beer-Lambert law.[8]
-
-
Ethoxyquin Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of Ethoxyquin into a 10 mL amber volumetric flask.
-
Dissolve and dilute to the mark with ethanol.
-
Mix thoroughly by inversion.
-
Note: Always handle Retinyl Palmitate and its solutions under low-actinic light to prevent photodegradation.
Protocol 2: Formulation and Accelerated Stability Study
Objective: To prepare a lipid-based formulation containing Vitamin A with and without Ethoxyquin and subject it to accelerated stability conditions.
Materials:
-
High-oleic sunflower oil (or other suitable lipid carrier)
-
Retinyl Palmitate stock solution
-
Ethoxyquin stock solution
-
Amber glass vials with screw caps
-
Calibrated incubator/stability chamber (e.g., set to 40°C / 75% RH)
-
Nitrogen gas source
Procedure:
-
Formulation Preparation:
-
Label three sets of amber glass vials: "Control," "Stabilized," and "Blank."
-
Control Formulation: To a vial containing a known weight of sunflower oil (e.g., 50 g), add a calculated volume of the Retinyl Palmitate stock solution to achieve the target concentration (e.g., 1 mg/g).
-
Stabilized Formulation: To a separate vial of sunflower oil, add the same amount of Retinyl Palmitate stock solution. Then, add a calculated volume of the Ethoxyquin stock solution to achieve the desired concentration (e.g., 150 ppm or 0.15 mg/g).
-
Blank Formulation: A vial containing only the sunflower oil.
-
For all formulations, gently flush the headspace with nitrogen gas before sealing the vials to minimize initial oxygen exposure. Mix thoroughly.
-
-
Accelerated Stability Study:
-
Place the prepared vials in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[9]
-
Withdraw aliquots from each vial at specified time points (e.g., T=0, 1, 2, 4, and 8 weeks).
-
Store the withdrawn samples at -20°C until analysis.
-
Experimental Workflow Visualization
Caption: Workflow for evaluating the stabilizing effect of Ethoxyquin on Vitamin A.
Protocol 3: HPLC Analysis of Retinyl Palmitate
Objective: To quantify the remaining concentration of Retinyl Palmitate in the oil samples at each time point. This protocol is adapted from established methods for analyzing Vitamin A in oil matrices.[10][11]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a gradient of methanol and MTBE. A typical gradient might be: 0-10 min: 100% Methanol; 10.1-14 min: 100% MTBE; 14.1-19 min: 100% Methanol.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of Retinyl Palmitate in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and record the peak area at 325 nm.
-
Construct a calibration curve by plotting peak area against concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the oil sample (from the stability study) into a 20 mL amber volumetric flask.
-
Add a small amount of BHT (ca. 10 mg) to prevent further oxidation during sample preparation.[11]
-
Dissolve the oil in 9 mL of MTBE and mix.
-
Dilute to the 20 mL mark with methanol and mix again.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Column: C18 reverse-phase
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 325 nm
-
-
Inject the prepared samples and standards.
-
Integrate the peak corresponding to all-trans-Retinyl Palmitate.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of Retinyl Palmitate in the injected sample.
-
Calculate the concentration in the original oil sample, accounting for the dilution factor.
-
Data Presentation and Interpretation
The results of the stability study can be presented in a table comparing the percentage of remaining Vitamin A in the control and stabilized formulations over time.
| Time Point | Average % Vitamin A Remaining (Control) | Average % Vitamin A Remaining (Stabilized with 150 ppm EQ) |
| T=0 | 100% | 100% |
| Week 1 | 85% | 98% |
| Week 2 | 68% | 95% |
| Week 4 | 45% | 91% |
| Week 8 | 22% | 85% |
Note: The data presented in this table is illustrative and will vary depending on the specific formulation and storage conditions.
The data clearly demonstrates the protective effect of Ethoxyquin. While the control group shows significant degradation of Vitamin A, the formulation stabilized with Ethoxyquin retains a much higher percentage of the active vitamin throughout the accelerated stability study.
Conclusion and Field-Proven Insights
This compound is a highly effective antioxidant for the stabilization of fat-soluble vitamins in lipid-based systems. Its mechanism of action, involving the termination of free-radical chain reactions, provides robust protection against oxidative degradation. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy.
Key considerations for successful implementation:
-
Concentration Optimization: The optimal concentration of Ethoxyquin may vary depending on the specific vitamin, the lipid matrix, and the anticipated environmental stressors. The typical range in animal feed is up to 150 ppm.[5]
-
Synergistic Effects: The efficacy of Ethoxyquin can sometimes be enhanced by combining it with other antioxidants, such as butylated hydroxytoluene (BHT) or chelating agents like citric acid, which can sequester pro-oxidant metal ions.[5]
-
Analytical Rigor: The use of a validated, stability-indicating HPLC method is crucial for obtaining accurate and reliable data.
-
Regulatory Awareness: Given the evolving regulatory status of Ethoxyquin, it is imperative to consider its permitted uses and potential alternatives in the target application and geographical region.
By understanding the scientific principles and applying rigorous experimental protocols, researchers and drug development professionals can effectively utilize antioxidants like Ethoxyquin to enhance the stability and efficacy of products containing fat-soluble vitamins.
References
-
Dairy Knowledge Portal. (n.d.). 16.0 VITAMIN ANALYSIS 16.1 Determination of vitamin A – Using HPLC. Retrieved from [Link]
- Gao, S., et al. (2024). Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. Antioxidants, 13(3), 305.
- Renaud, C., et al. (2024).
- Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931.
-
WATTAgNet. (2017). Maintaining vitamin stability in post-ethoxyquin era. Retrieved from [Link]
- Bohne, V. J., Lundebye, A. K., & Hamre, K. (2017). Accumulation and depuration of the synthetic antioxidant ethoxyquin in the muscle of Atlantic salmon (Salmo salar L.). Food and Chemical Toxicology, 110, 115-122.
- Dobrucki, R., & Radomska, A. (2002). Retinol palmitate as a model substance to test antioxidant properties in vitro on the example of captopril. Pharmazie, 57(9), 635-637.
- O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research, 54(7), 1731–1743.
-
ResearchGate. (n.d.). Forced degradation studies of Cholecalciferol. Retrieved from [Link]
- Yoshida, K., et al. (1999). Stability of Vitamin A in Oil-in-Water-in-Oil-Type Multiple Emulsions. Journal of the American Oil Chemists' Society, 76(2), 177-182.
- Wawrzyniak, A., et al. (2018). Stability Study of Fat-Soluble Vitamins in Solutions and Biological Samples. Current Pharmaceutical Analysis, 14(5), 450-457.
- Crivat, B. A., & Vlase, L. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Farmacia, 62(3), 548-556.
-
ResearchGate. (n.d.). Stability Study of Fat-Soluble Vitamins in Solutions and Biological Samples. Retrieved from [Link]
-
ResearchGate. (2019). What is the best way to prepare vitamin A (retinyl palmitate and retinyl acetate) and vitamin E (alpha tocopherol) standards for vitamin analysis?. Retrieved from [Link]
- Faye, M., et al. (2021). Determination of Vitamin A Content by High Performance Liquid Chromatography Method in Vegetable Oils Sold in Dakar Supermarkets. Food and Nutrition Sciences, 12, 1079-1087.
- Wong, G. Y. C., & Wong, J. M. W. (2021). Molecular Mechanisms Underlying the Therapeutic Role of Vitamin E in Age-Related Macular Degeneration. Frontiers in Pharmacology, 12, 732330.
- Gao, S., et al. (2025).
- Greaves, R. F., et al. (2022). Establishing preanalytical stability of vitamin A and vitamin E.
- Zeder, C., et al. (2021). Rapid direct analysis of retinyl palmitate (vitamin A) in fortified vegetable oils by HPLC-FLD. Food Chemistry, 355, 129618.
- Albahrani, A. A., et al. (2016). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS.
- Saini, R. K., & Keum, Y. S. (2017). Degradation studies of cholecalciferol (vitamin D3)
- Garai, L. (2017). Improving HPLC Analysis of Vitamin A and E: Use of Statistical Experimental Design. Procedia Computer Science, 108, 1500-1511.
- O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: Biochemistry and physiology. Journal of Lipid Research, 54(7), 1731–1743.
-
SciSpace. (n.d.). Simultaneous HPLC–DAD quantification of vitamins A and E content in raw, pasteurized, and UHT cow's milk. Retrieved from [Link]
-
ResearchGate. (2025). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]
-
USP. (n.d.). <571> VITAMIN A ASSAY. Retrieved from [Link]
-
bevital. (n.d.). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Review of the Extraction and Determination Methods of Thirteen Essential Vitamins to the Human Body: An Update from 2010. Retrieved from [Link]
-
Frontiers. (2024). Stability of vitamin A at critical points in pet-feed manufacturing and during premix storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]
-
Conscientia Beam. (2017). design of experiment – optimization of hplc analysis of vitamin a and e in margarine and vegetable oil. Retrieved from [Link]
-
Polifar. (2025). Ethoxyquin Usage in Feed Industry. Retrieved from [Link]
-
GOV.UK. (n.d.). Handbook on Vitamin A Tracer Dilution Methods to Assess Status and Evaluate Intervention Programs. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Evaluation of in vitro antioxidant activity of various extracts of aerial parts of Chomelia asiatica (Linn). Retrieved from [Link]
-
MDPI. (2019). Comparative Study for the Determination of Fat-Soluble Vitamins in Rice Cereal Baby Foods Using HPLC-DAD and UHPLC-APCI-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC. Retrieved from [Link]
-
Impactfactor.org. (2022). Stability Indicating HPLC Method Development for a Marketed Retinol Acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Vitamin A in Bolivian Fortified Cooking Oil. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Effects of alpha-tocopherol (vitamin E) on the stability and lipid dynamics of model membranes mimicking the lipid composition of plant chloroplast membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 E Evaluation of Stability Data. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Establishing preanalytical stability of vitamin A and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethoxyquin Usage in Feed Industry - Polifar [polifar.com]
- 5. Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wattagnet.com [wattagnet.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Quantification of Vitamin A in Edible Oils: Comparison of Portable Device iCheck Chroma3 to High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An Advanced Guide to the Determination of Ethoxyquin in Paprika and Chili Powder by High-Performance Liquid Chromatography
Foreword: The Analytical Imperative for Ethoxyquin in Spices
Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a highly effective synthetic antioxidant. In the spice industry, particularly for products derived from Capsicum annuum L. like paprika and chili powder, its primary role is to prevent the auto-oxidation of carotenoid pigments.[1][2] This degradation leads to a loss of the vibrant red color, a critical quality parameter for these products.[1] By quenching free radicals, ethoxyquin preserves the aesthetic and commercial value of the spices during storage.[2][3]
However, the use of ethoxyquin is under strict regulatory scrutiny globally due to potential health concerns.[3][4] For instance, while the United States permits its use in paprika and chili powder at levels up to 100 ppm, the European Union has suspended its authorization as a feed additive, which has downstream implications for food products.[4][5][6][7] This regulatory dichotomy necessitates the availability of robust, validated analytical methods for laboratories involved in quality control, food safety, and regulatory enforcement.
This application note provides a detailed, experience-driven guide to the analysis of ethoxyquin in the challenging matrices of paprika and chili powder. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. The methods described are designed to be self-validating systems, delivering accuracy and reliability.
Core Principle of Analysis
The successful quantification of ethoxyquin in complex spice matrices hinges on a three-stage process:
-
Efficient Extraction: Liberating the analyte from the solid matrix into a liquid solvent.
-
Selective Cleanup: Removing the vast number of co-extractive compounds (lipids, pigments, etc.) that can interfere with detection and damage analytical instrumentation.
-
Sensitive Quantification: Separating ethoxyquin from any remaining interferences using High-Performance Liquid Chromatography (HPLC) and quantifying it with a selective detector.
The primary analytical challenge is the inherent instability of ethoxyquin. As an antioxidant, it is designed to be reactive and can easily degrade during sample processing, especially when exposed to light, alkaline conditions, or oxidative environments.[5][8][9] Therefore, procedural swiftness and, in some cases, the addition of protective agents are paramount.
Part 1: Sample Preparation Protocols — The Foundation of Accuracy
The choice of sample preparation is critical and depends on the laboratory's throughput requirements, available equipment, and the specific nature of the sample. We present two field-proven protocols: a classic, robust liquid-liquid extraction method and a modern, high-throughput QuEChERS-based approach.
Protocol A: Liquid-Liquid Extraction (LLE) with Acid-Base Partitioning
This method is highly effective for removing matrix interferences and is based on the principles described by Perfetti et al.[5][10] It leverages the basic nature of the ethoxyquin molecule for selective purification.
Causality of the Method:
-
Hexane Extraction: Hexane is an excellent non-polar solvent for extracting ethoxyquin and lipids from the spice matrix.
-
Acid Partitioning: Ethoxyquin is a weak base. By shaking the hexane extract with dilute hydrochloric acid (HCl), the ethoxyquin's amine group is protonated, rendering it water-soluble and causing it to partition into the aqueous acid phase. Most non-polar interferences (fats, carotenoid pigments) remain in the hexane layer, which is then discarded.[5][10]
-
Back-Extraction: The acidic aqueous phase is then made strongly alkaline (e.g., with NaOH) to deprotonate the ethoxyquin, making it non-polar again. It can then be efficiently extracted back into a fresh hexane layer, leaving water-soluble impurities behind.[5][10] This two-step partitioning provides a very clean extract.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5.0 g of the homogenized paprika or chili powder sample into a 250 mL separatory funnel.
-
Initial Extraction: Add 100 mL of n-hexane to the funnel. Shake vigorously for 5 minutes.
-
Acid Partition: Add 25 mL of 0.3 N HCl. Shake gently for 2 minutes to avoid the formation of stable emulsions.[5] Allow the layers to separate completely.
-
Isolate Aqueous Phase: Drain the lower aqueous (HCl) layer into a second 250 mL separatory funnel. Repeat the acid partition on the original hexane layer with a fresh 25 mL of 0.3 N HCl, combining the aqueous layers. Discard the hexane.
-
Basification: To the combined aqueous extracts, slowly add 10 N NaOH until the pH is >13. Use pH paper to confirm. The solution should be cool.
-
Back-Extraction: Add 20 mL of n-hexane to the funnel and shake for 2 minutes. Allow the layers to separate.
-
Final Extract Collection: Drain the lower aqueous layer and discard. Pass the remaining hexane layer through a small funnel containing anhydrous sodium sulfate (to remove residual water) into a round-bottom flask.
-
Concentration: Evaporate the hexane to dryness at <40°C using a rotary evaporator.
-
Reconstitution: Immediately redissolve the residue in a precise volume (e.g., 2.0 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
Protocol B: Modified QuEChERS with Ascorbic Acid Stabilization
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal for high-throughput labs. However, standard QuEChERS protocols can yield poor and variable recoveries for ethoxyquin due to its rapid degradation in certain matrices.[9][11] The key to success is the addition of an antioxidant stabilizer before extraction begins.
Causality of the Method:
-
Stabilization: Paprika and chili powder can create an oxidative environment once homogenized and exposed to air. Ascorbic acid is added at the outset to act as a sacrificial antioxidant, protecting the target ethoxyquin from degradation throughout the analytical process.[9][11]
-
Acetonitrile Extraction & Salting Out: Acetonitrile is used to extract ethoxyquin. The subsequent addition of salts (MgSO₄ and NaCl) induces a phase separation, forcing the acetonitrile (containing the analyte) out of the aqueous phase.
-
Dispersive SPE (d-SPE) Cleanup: The raw extract is cleaned by shaking it with a mixture of sorbents. Primary Secondary Amine (PSA) removes acidic interferences, while C18 removes non-polar interferences like fats.
Step-by-Step Protocol:
-
Sample Weighing & Stabilization: Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 0.2 g of L-ascorbic acid.
-
Fortification (for QC): If preparing a spiked sample for recovery checks, add the spiking standard at this stage and wait 10-15 minutes.
-
Hydration: Add 8 mL of reagent-grade water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a commercially available QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Sample for Analysis: Carefully transfer the supernatant into an HPLC vial. This is the final test solution.
Workflow Visualization
Caption: Comparative workflow of LLE and modified QuEChERS protocols.
Part 2: Instrumental Analysis — Quantification and Confirmation
While UV detection at 254 nm is possible, it is often insufficient for the complexity of spice extracts.[8][10] For robust and reliable data, HPLC with Fluorescence Detection (FLD) or Tandem Mass Spectrometry (LC-MS/MS) is strongly recommended.
System 1: HPLC with Fluorescence Detection (HPLC-FLD)
Fluorescence detection offers superior sensitivity and selectivity over UV detection for ethoxyquin, effectively eliminating many matrix interferences.[8]
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Industry standard for retaining and separating moderately non-polar compounds like ethoxyquin. |
| Mobile Phase | Acetonitrile / 10 mM Ammonium Acetate (70:30, v/v) | Provides good peak shape and retention time. The buffer maintains a consistent pH.[8][10] |
| Flow Rate | 1.2 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[8] |
| Column Temp. | 25°C | Ensures reproducible retention times by controlling viscosity and analyte-column interactions.[8] |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion. |
| FL Detector | Excitation: 360 nm, Emission: 440 nm | These wavelengths provide high selectivity and sensitivity for ethoxyquin, minimizing background noise.[8] |
System 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for confirmation and ultra-sensitive quantification, capable of achieving detection limits in the low µg/kg (ppb) range.[4][12]
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 2.0 x 150 mm, 5 µm) | Standard for LC-MS applications. |
| Mobile Phase | A: 2 mM Ammonium Acetate in Water, B: Methanol | A gradient elution (e.g., starting at 55% B, ramping to 95% B) is often used for optimal separation.[12] |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrower 2.0/2.1 mm ID columns typically used with MS. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce run time.[12] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Ethoxyquin readily forms a protonated molecule [M+H]⁺.[12][13] |
| MRM Transitions | Precursor Ion (m/z): 218.0 | The mass of the protonated ethoxyquin molecule.[12][13] |
| Product Ions (m/z): 174.0 (Quantifier), 160.0 (Qualifier) | These are characteristic fragments of ethoxyquin, providing high specificity for detection.[12][13] |
A Note on Calibration: Due to the complexity of the matrix, pigments and other co-extractives can suppress or enhance the detector response (a phenomenon known as "matrix effects"). To ensure accuracy, it is essential to prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[1][13][14]
Part 3: Method Validation & Expected Performance
Any analytical method must be validated to prove its fitness for purpose. The protocol should be assessed according to established guidelines, such as those from the International Conference on Harmonization (ICH).[1] The following table summarizes typical performance characteristics achievable with the described methods.
| Parameter | Typical Performance | Source(s) |
| Linearity (R²) | > 0.999 | [8] |
| Limit of Detection (LOD) | HPLC-PDA: ~0.3 µg/mL; LC-MS/MS: ~0.05 mg/kg | [1][14] |
| Limit of Quantification (LOQ) | HPLC-PDA: ~1.0 µg/mL; LC-MS/MS: 0.01 - 10 µg/kg | [1][4][12][14] |
| Recovery | 85% - 105% | [1][8][10] |
| Precision (%RSD) | < 5% | [1][14] |
Part 4: Field Insights & Method Selection
Decision Logic for Sample Preparation
Choosing the right sample preparation protocol is a balance of performance needs and laboratory logistics. The following decision tree can guide the selection process.
Caption: Decision tree for selecting a sample preparation protocol.
Critical Troubleshooting Advice
-
Low or No Recovery: This is almost always due to analyte degradation. Ensure you are working quickly, protecting extracts from light, and using a stabilization agent like ascorbic acid with the QuEChERS method.[8][9] Check the pH at all steps in the LLE protocol.
-
High Variability (%RSD): Inconsistent sample homogenization is a common cause. Ensure the powder is uniform before weighing. Inconsistent shaking/vortexing times during extraction can also lead to variability.
-
Peak Tailing in HPLC: This can result from an unclean extract overloading the column or from secondary interactions. Ensure the final extract is well-filtered. If using LLE, ensure no acidic or basic residue remains.
Conclusion
The analysis of ethoxyquin in paprika and chili powder is a challenging but achievable task. Success requires a deep understanding of the analyte's instability and the complexity of the sample matrix. By selecting an appropriate sample preparation strategy—either a robust LLE cleanup for maximum purity or a stabilized QuEChERS method for high throughput—and pairing it with a selective detection technique like HPLC-FLD or LC-MS/MS, laboratories can generate accurate, reliable, and defensible data. Adherence to strict validation protocols and the use of matrix-matched calibration are non-negotiable for ensuring data integrity in this critical food safety analysis.
References
-
MDPI. (2020-09-28). Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. [Link]
-
Eurofins Deutschland. (2021-03). Analysis for Ethoxyquin in Feed Additives. [Link]
-
Perfetti, G. A., Warner, C. R., & Fazio, T. (1981). High pressure liquid chromatographic determination of ethoxyquin in paprika and chili powder. Journal of the Association of Official Analytical Chemists, 64(6), 1453–1456. [Link]
-
Japanese Food Chemistry Research Foundation. Analytical Method for Ethoxyquin (Animal and Fishery Products). [Link]
-
ResearchGate. (2020-10-15). (PDF) Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. [Link]
-
Journal of the Association of Official Analytical Chemists. (1981). High Pressure Liquid Chromatographic Determination of Ethoxyquin in Paprika and Chili Powder. [Link]
-
ResearchGate. Auto‐Oxidation of Extractable Color Pigments in Chili Pepper with Special Reference to Ethoxyquin Treatment. [Link]
-
IFFO. Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. [Link]
-
PubMed Central. (2015). Ethoxyquin: An Antioxidant Used in Animal Feed. [Link]
-
ResearchGate. HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. [Link]
-
EURL-Pesticides.eu. (2015-03-31). Improvement of Ethoxyquin Recoveries by QuEChERS Through the Addition of Ascorbic Acid. [Link]
-
FEFAC. (2022-03-03). Ethoxyquin (EQ) Frequently Asked Questions (FAQs). [Link]
-
EURL-Pesticides.eu. (2014-07-22). Improvement of Ethoxyquin Recoveries by QuEChERS through the Addition of Ascorbic Acid. [Link]
-
Publications Office of the European Union. (2022-08-08). Commission Implementing Regulation (EU) 2022/1375. [Link]
-
BTSA. The EU definitively prohibits the use of ethoxyquin. [Link]
-
EFSA. (2022-03-03). EFSA reassesses safety of the feed additive ethoxyquin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis for Ethoxyquin in Feed Additives - Eurofins Scientific [eurofins.de]
- 5. academic.oup.com [academic.oup.com]
- 6. btsa.com [btsa.com]
- 7. EFSA reassesses safety of the feed additive ethoxyquin | EFSA [efsa.europa.eu]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. High pressure liquid chromatographic determination of ethoxyquin in paprika and chili powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Ethoxyquin as a Post-Harvest Anti-Scald Agent in Apples and Pears
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of ethoxyquin as an anti-scald agent for pome fruits, specifically apples and pears. It delves into the biochemical mechanisms of superficial scald, the antioxidant action of ethoxyquin, detailed protocols for its application, and modern analytical methods for residue determination. While historically effective, the use of ethoxyquin is now subject to stringent regulatory scrutiny and has been banned for agricultural use in several jurisdictions, including the European Union. This guide serves as both a historical reference for its mode of action and a methodological framework for research contexts where its use or analysis is still relevant.
Part 1: The Etiology of Superficial Scald and Ethoxyquin's Mechanism of Intervention
Superficial scald is a significant physiological disorder that affects apples and pears during cold storage, leading to substantial economic losses. The disorder manifests as diffuse, irregular brown to black patches on the fruit skin, which become more pronounced after the fruit is returned to ambient temperatures[1]. Understanding the biochemical cascade that leads to scald is paramount to appreciating the intervention strategy.
The Biochemical Pathway of Scald Development
The development of superficial scald is primarily linked to the oxidation of a naturally occurring sesquiterpene, α-farnesene , which accumulates in the waxy cuticle of the fruit during the initial weeks of cold storage[1]. The process is exacerbated by factors such as ethylene and oxygen, which regulate various metabolic pathways[2][3][4].
The key steps are:
-
α-Farnesene Accumulation: Ethylene production in the fruit stimulates the synthesis and accumulation of α-farnesene in the peel[1][5]. Physiologically immature fruit are particularly at high risk[1].
-
Oxidation: In the presence of oxygen, α-farnesene undergoes auto-oxidation to form conjugated trienols (CTols) [1][3][6]. These oxidation products are considered the primary causal agents of scald[7][8][9].
-
Cellular Damage: The accumulation of CTols and their subsequent breakdown products, such as 6-methyl-5-hepten-2-one (MHO), leads to oxidative stress, membrane damage, and necrosis of the hypodermal cells, resulting in the visible browning symptoms[3][7].
Caption: Biochemical pathway of superficial scald development in pome fruit.
Mechanism of Action of Ethoxyquin
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a potent, quinoline-based synthetic antioxidant[10][11][12]. Its efficacy in controlling superficial scald lies in its ability to interrupt the oxidative cascade described above.
-
Primary Mechanism: Ethoxyquin functions as a free-radical scavenger. By readily donating a hydrogen atom, it neutralizes peroxyl radicals and other reactive oxygen species. This action directly inhibits the auto-oxidation of α-farnesene into the harmful conjugated trienols[6][13]. By preventing the accumulation of CTols, ethoxyquin averts the subsequent cellular damage and prevents the appearance of scald symptoms.
Caption: Ethoxyquin's inhibitory action on the scald development pathway.
Part 2: Application Protocols for Scald Control
The successful application of ethoxyquin requires precise control over concentration, timing, and methodology to ensure efficacy while adhering to regulatory limits. The most common method is a post-harvest drench or dip.
Chemical Profile and Solution Preparation
-
Chemical Name: 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline
-
Appearance: A viscous liquid, ranging from yellow to dark brown[11].
Protocol 1: Preparation of Ethoxyquin Working Solution
Objective: To prepare a stable aqueous emulsion of ethoxyquin for post-harvest fruit treatment.
Materials:
-
Commercial ethoxyquin formulation (e.g., 33% emulsifiable concentrate)
-
Large-volume mixing tank with agitation system
-
Calibrated volumetric measuring equipment
-
Water (potable quality)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat/apron.
Procedure:
-
Safety First: Don all required PPE before handling concentrated ethoxyquin.
-
Tank Preparation: Fill the mixing tank with half the required volume of clean water.
-
Activate Agitation: Turn on the tank's agitation system (mechanical or hydraulic) to ensure continuous mixing.
-
Add Ethoxyquin: Slowly add the calculated volume of the ethoxyquin concentrate to the tank. Adding it to a vortex of moving water improves dispersion.
-
Complete Volume: Continue adding water to the tank until the final desired volume is reached.
-
Homogenize: Allow the solution to agitate for at least 15 minutes to ensure a uniform and stable emulsion is formed.
-
Verification: The solution should appear milky and homogenous. The concentration should be maintained throughout the application process.
Causality: A uniform emulsion is critical for ensuring that every fruit receives a consistent dose of the active ingredient. Inadequate mixing can lead to areas of high concentration (risking phytotoxicity) and low concentration (providing ineffective scald control).
Protocol 2: Post-Harvest Drench/Dip Application
Objective: To apply a uniform, protective film of ethoxyquin to the entire surface of apples or pears immediately after harvest.
Materials:
-
Harvested fruit in bins
-
Drenching system or dipping tank
-
Prepared ethoxyquin working solution
-
Drying area or tunnel with adequate air circulation
Procedure:
-
Timing is Critical: Treat fruit within one week of harvest for maximum efficacy. Delays can reduce the effectiveness of the treatment[15].
-
Solution Concentration: Prepare the working solution to a concentration between 1500 and 2700 ppm (mg/L), depending on the fruit cultivar, maturity, and expected storage duration.
-
Application:
-
Drenching: Position the fruit bin under the drenching apparatus. Cascade the ethoxyquin solution over the fruit for 60-120 seconds, ensuring complete wetting of all surfaces.
-
Dipping: Fully submerge the fruit bin in the dipping tank for 30-60 seconds.
-
-
Drainage: After application, allow the bin to drain for several minutes to remove excess solution.
-
Drying: Move the treated fruit to a designated area with high airflow to ensure the surfaces are thoroughly dry before placing them into cold storage.
-
Storage: Once dry, move the fruit promptly into cold storage at the recommended temperature for the specific cultivar.
Causality: The application creates a residual antioxidant barrier on the fruit's cuticle, where α-farnesene is concentrated. Prompt and thorough drying is essential to prevent the growth of post-harvest pathogens that thrive in moist environments.
| Parameter | Recommended Range | Rationale |
| Concentration | 1500 - 2700 ppm | Balances efficacy against scald with the risk of phytotoxicity and exceeding MRLs. |
| Application Time | 30 - 120 seconds | Ensures complete coverage without excessive absorption into the fruit flesh. |
| Time to Treatment | < 7 days post-harvest | α-farnesene production begins early in storage; early intervention is key. |
| Solution Temp. | 10 - 20 °C | Avoids thermal shock to the fruit and ensures emulsion stability. |
Part 3: Residue Analysis and Validation
Analyzing ethoxyquin residues is crucial for regulatory compliance and food safety research. As an antioxidant, ethoxyquin is inherently unstable, posing a significant challenge during sample preparation and analysis.
Protocol 3: Stabilized Sample Preparation for Residue Analysis (Adapted from QuEChERS)
Objective: To extract ethoxyquin from apple or pear tissue for quantitative analysis, while minimizing its oxidative degradation during the process.
Key Insight: Research has demonstrated that the addition of a stabilizing agent, such as ascorbic acid , prior to homogenization dramatically reduces the loss of ethoxyquin, leading to more accurate and reliable analytical results[16][17].
Materials:
-
Treated fruit samples
-
Cryogenic or high-speed blender/homogenizer
-
L-Ascorbic acid (reagent grade)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salt packet (e.g., MgSO₄, NaCl, Na₃Citrate, Na₂HCitrate)
-
50 mL centrifuge tubes
-
Centrifuge capable of >3000 x g
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS/MS or HPLC-FLD system
Caption: Stabilized workflow for ethoxyquin residue analysis in pome fruit.
Procedure:
-
Sampling: Take a representative sample of the fruit (e.g., whole fruit, or peel and outer flesh).
-
Stabilization: Weigh the sample. Add solid L-ascorbic acid at a ratio of approximately 1 g per 100 g of fruit tissue before homogenization[16].
-
Homogenization: Homogenize the sample with the ascorbic acid until a uniform pulp is achieved. Cryogenic milling is preferred to further minimize degradation.
-
Extraction: a. Weigh 10-15 g of the stabilized homogenate into a 50 mL centrifuge tube. b. Add the appropriate volume of acetonitrile (e.g., 10-15 mL). c. Add the QuEChERS extraction salts. d. Cap tightly and shake vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the tube for 5 minutes at >3000 x g.
-
Collection: Carefully collect an aliquot of the upper acetonitrile layer.
-
Final Preparation: Filter the extract through a 0.22 µm PTFE filter into an autosampler vial for analysis. A dSPE (dispersive solid-phase extraction) cleanup step may be incorporated if matrix interference is high.
Analytical Determination:
-
LC-MS/MS is the preferred method for its high selectivity and sensitivity[18].
-
HPLC-FLD (Fluorescence Detection) is also a robust and validated method[19].
-
Quantification must be performed using matrix-matched calibration standards to compensate for matrix effects that can suppress or enhance the analytical signal.
Part 4: Regulatory Status and Safety Considerations
The regulatory landscape for ethoxyquin has shifted dramatically due to concerns over its safety and that of its metabolites.
-
European Union: The authorization for ethoxyquin as a feed additive and for use on fruits has been withdrawn[2][4][20][21][22]. The European Food Safety Authority (EFSA) could not conclude on its safety, citing the presence of a potentially mutagenic impurity, p-phenetidine, and a lack of data on the toxicity of its metabolites[23].
-
United States: Ethoxyquin is registered for use as a post-harvest treatment on pome fruit to control scald[11]. However, Maximum Residue Limits (MRLs) are enforced.
-
Other Regions: The regulatory status varies by country. It is essential to consult local regulations before any application.
| Jurisdiction | Apple MRL | Pear MRL | Status |
| European Union | N/A | N/A | Not Authorized[4][21] |
| United States | 3.0 mg/kg | 3.0 mg/kg | Authorized with MRLs |
| Codex Alimentarius | 3 mg/kg | 3 mg/kg | Standard exists |
Safety Precautions: When handling ethoxyquin, especially in its concentrated form, users must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing. Work should be conducted in a well-ventilated area to avoid inhalation of vapors.
References
-
Alternatives to DPA and ethoxyquin for preventing the development of superficial scald in apples: A review. ResearchGate. Available at: [Link]
-
CURRENT DPA AND ETHOXYQUIN SITUATION AND ALTERNATIVES TO SUPERFICIAL SCALD CONTROL IN APPLES AND PEARS. International Society for Horticultural Science (ISHS). Available at: [Link]
-
Ethoxyquin | C14H19NO | CID 3293. PubChem, National Institutes of Health. Available at: [Link]
-
Strategies to Preserve Postharvest Quality of Horticultural Crops and Superficial Scald Control: From Diphenylamine Antioxidant Usage to More Recent Approaches. National Institutes of Health. Available at: [Link]
-
Alternatives to DPA and ethoxyquin for preventing the development of superficial scald in apples: A review. PMC, National Institutes of Health. Available at: [Link]
-
Alternatives to DPA and ethoxyquin for preventing the development of superficial scald in apples: A review. PubMed, National Institutes of Health. Available at: [Link]
-
Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid. CVUA Stuttgart. Available at: [Link]
-
Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid (PDF). CVUA Stuttgart. Available at: [Link]
-
Superficial Scald Management in Apples. Besseling Group. Available at: [Link]
-
ANTIOXIDANT USE IN APPLE AND PEAR STORAGE: PART 1 – REGULATORY SITUATION. Tropical Medical Fruits of Florida. Available at: [Link]
-
Ethoxyquin. Wikipedia. Available at: [Link]
-
Commission Implementing Regulation (EU) 2022/1375. Publications Office of the European Union. Available at: [Link]
-
Oxidation Products of α-Farnesene Associated with Superficial Scald Development in d'Anjou Pear Fruits Are Conjugated Trienols. ACS Publications. Available at: [Link]
-
[Performance study of analytical method for ethoxyquin in fruit]. PubMed, National Institutes of Health. Available at: [Link]
-
Test of Ethoxyquin. Taiwan Food and Drug Administration. Available at: [Link]
-
Conjugated triene oxidation products of alpha-farnesene induce symptoms of superficial scald on stored apples. PubMed, National Institutes of Health. Available at: [Link]
-
Superficial scald 101. Fresh Quarterly. Available at: [Link]
-
The EU definitively prohibits the use of ethoxyquin. BTSA. Available at: [Link]
-
Superficial scald, a functional disorder of stored apples. V. Oxidation of α-farnesene and its inhibition by diphenylamine. ResearchGate. Available at: [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory. Available at: [Link]
-
Superficial Scald Management in Apples. WSU Tree Fruit, Washington State University. Available at: [Link]
-
SYNTHESIS AND OXIDATION OF α-FARNESENE DURING HIGH AND LOW O2 STORAGE OF APPLE CULTIVARS DIFFERING IN SCALD SUSCEPTIBILITY. Acta Horticulturae. Available at: [Link]
-
Analytical Method for Ethoxyquin (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]
-
A comprehensive insight on the main physiological biochemical and related genes expression changes during the development of superficial scald in “Yali” pear. Frontiers in Plant Science. Available at: [Link]
-
Conjugated Triene Oxidation Products of α-Farnesene Induce Symptoms of Superficial Scald on Stored Apples. ACS Publications. Available at: [Link]
-
Analysis for Ethoxyquin in Feed Additives. Eurofins Germany. Available at: [Link]
-
(PDF) The impact of 1-methylcyclopropene post-harvest treatment on the storability of the Ckifske zoloto and Dmiana apple varieties. ResearchGate. Available at: [Link]
-
Postharvest Application of Abscisic Acid and Methyl Jasmonate on Fruit Quality of 'Red Zaosu' Pear. MDPI. Available at: [Link]
-
EU regulators rethink ethoxyquin safety. The Fish Site. Available at: [Link]
Sources
- 1. Superficial Scald Management in Apples - Besseling | The art of storage [besseling-group.com]
- 2. researchgate.net [researchgate.net]
- 3. Alternatives to DPA and ethoxyquin for preventing the development of superficial scald in apples: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternatives to DPA and ethoxyquin for preventing the development of superficial scald in apples: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Preserve Postharvest Quality of Horticultural Crops and Superficial Scald Control: From Diphenylamine Antioxidant Usage to More Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugated triene oxidation products of alpha-farnesene induce symptoms of superficial scald on stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethoxyquin | C14H19NO | CID 3293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethoxyquin | 91-53-2 [chemicalbook.com]
- 12. Ethoxyquin - Wikipedia [en.wikipedia.org]
- 13. freshquarterly.co.za [freshquarterly.co.za]
- 14. scbt.com [scbt.com]
- 15. Superficial Scald Management in Apples | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 16. ua-bw.de [ua-bw.de]
- 17. cvuas.de [cvuas.de]
- 18. fda.gov.tw [fda.gov.tw]
- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 20. eur-lex.europa.eu [eur-lex.europa.eu]
- 21. btsa.com [btsa.com]
- 22. echemi.com [echemi.com]
- 23. EU regulators rethink ethoxyquin safety | The Fish Site [thefishsite.com]
Application Note: Ethoxyquin Confirmation by Stable Isotope Dilution Analysis
A definitive protocol for the accurate quantification of ethoxyquin in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Ethoxyquin Challenge
Ethoxyquin (EQ), chemical formula C₁₄H₁₉NO, is a synthetic antioxidant from the quinoline family.[1][2] It is widely used in the animal feed industry to prevent the oxidative degradation of fats, oils, and fat-soluble vitamins like A and E.[1][3][4] This preservation action maintains the nutritional quality and extends the shelf life of feed products.[1][4] Beyond animal feed, ethoxyquin has also been used as a color preservative in spices like paprika and chili powder and as a post-harvest agent to prevent scald on apples and pears.[2][5]
However, concerns over the safety of ethoxyquin and its metabolites, coupled with its potential to carry over from feed into food products of animal origin such as farmed fish, poultry, and eggs, have led to increased regulatory scrutiny worldwide.[3][6][7] This necessitates highly accurate and reliable analytical methods for its quantification.
The primary analytical challenge in measuring ethoxyquin lies in its chemical instability. It is highly susceptible to oxidation and degradation, especially during sample extraction and cleanup procedures.[5][8] This inherent instability can lead to significant analyte loss, resulting in the underestimation of its true concentration when using conventional analytical methods.
The Gold Standard: Stable Isotope Dilution Analysis (SIDA)
To overcome the challenges of analyte instability and matrix interference, Stable Isotope Dilution Analysis (SIDA), coupled with LC-MS/MS, is the definitive analytical approach.[9] SIDA is an internal standardization technique of the highest metrological standing that provides exceptional accuracy and precision.[10]
The principle is elegantly robust: a known quantity of a stable, isotopically-labeled version of the analyte (e.g., deuterated ethoxyquin, EQ-d5) is added to the sample at the very beginning of the analytical workflow.[11][12] This labeled internal standard is chemically and physically identical to the native (unlabeled) ethoxyquin.[11] Consequently, it experiences the exact same degree of degradation, loss during sample preparation, and any ionization suppression or enhancement effects during mass spectrometry analysis.[13]
Because the final measurement is based on the ratio of the native analyte to its labeled counterpart, any procedural inconsistencies are effectively canceled out.[13] This self-validating system corrects for experimental variations, making it the most trustworthy method for confirming and quantifying ethoxyquin residues.
Caption: Workflow of the Stable Isotope Dilution Analysis (SIDA) principle.
Confirmatory Analysis Protocol
This protocol provides a step-by-step methodology for the analysis of ethoxyquin in animal feed and fish tissue using SIDA LC-MS/MS.
Materials and Reagents
-
Standards: Ethoxyquin (≥96% purity), Deuterated Ethoxyquin (e.g., Ethoxyquin-d5)
-
Solvents: Acetonitrile, Methanol, Hexane (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate, Ascorbic acid (or BHT), Anhydrous magnesium sulfate, Sodium chloride, Sodium carbonate.
-
Water: Deionized water (≥18 MΩ·cm)
-
SPE Cartridges: Octadecylsilanized silica gel (C18), 1 g
-
Equipment: Analytical balance, vortex mixer, centrifuge, homogenizer (e.g., Ultra-Turrax), solvent evaporator, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of native EQ and labeled EQ-d5 into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare by diluting the stock solutions with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the labeled EQ-d5 intermediate solution with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the native EQ intermediate solution and adding a constant amount of the internal standard spiking solution to each. A typical range is 0.5 to 100 ng/mL.
Experimental Protocol: Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted extraction technique for ethoxyquin.[14]
-
Homogenization and Spiking:
-
Weigh 2.0 g (± 0.05 g) of the homogenized sample (e.g., fish tissue, ground feed) into a 50 mL centrifuge tube.
-
Causality: The sample must be well-homogenized to ensure the subsample is representative of the whole.
-
Add 100 µL of the 1 µg/mL labeled EQ-d5 internal standard spiking solution.
-
Causality: This is the foundational step of SIDA. The internal standard must be added before extraction to account for all subsequent analyte losses.[11]
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.5% (w/v) ascorbic acid.
-
Causality: Acetonitrile is an efficient solvent for extracting ethoxyquin. Ascorbic acid is added as a protectant to prevent the oxidative degradation of both native and labeled EQ during the extraction process.[8]
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute, then homogenize for 2-3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a dSPE tube containing C18 sorbent and MgSO₄.
-
Causality: The C18 sorbent removes non-polar interferences like fats and lipids, while MgSO₄ removes residual water. This "cleanup" step is critical for reducing matrix effects in the MS source and prolonging column life.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for ethoxyquin extraction and cleanup.
Instrumental Analysis: LC-MS/MS Parameters
The following tables provide recommended starting parameters. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Causality |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar compounds like ethoxyquin. |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Acetate | Acid and salt modifiers improve peak shape and ionization efficiency in ESI+. |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Acetate | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate the analyte from matrix components and ensure a sharp peak. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient chromatography. |
| Column Temp. | 40°C | Higher temperature reduces viscosity and can improve peak shape and reproducibility.[15] |
| Injection Vol. | 5 µL | |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition | Causality |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Ethoxyquin contains a basic nitrogen atom that is readily protonated in ESI+.[15] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ethoxyquin | 218.2 | 174.2 (Quantifier), 160.1 (Qualifier) |
| Ethoxyquin-d5 | 223.2 | 179.2 (Quantifier) |
Note: Precursor and product ions should be confirmed by direct infusion of standard solutions. The qualifier ion for the native analyte provides an additional layer of confirmation based on a consistent ion ratio.
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area ratio (Area of Native EQ / Area of Labeled EQ-d5) against the concentration of the native EQ for each calibration standard. Perform a linear regression to obtain the calibration equation (y = mx + c) and correlation coefficient (R² > 0.99).
-
Quantification: Determine the peak area ratio for the unknown samples. Calculate the concentration of ethoxyquin in the final extract using the calibration equation.
-
Final Concentration: Calculate the final concentration of ethoxyquin in the original sample using the following formula:
Concentration (µg/kg) = (C_extract × V_final) / W_sample
Where:
-
C_extract = Concentration in the final extract (ng/mL) from the calibration curve.
-
V_final = Final volume of the extract (mL), accounting for all dilution steps.
-
W_sample = Initial weight of the sample (g).
-
Method Trustworthiness and Performance
To ensure this protocol is a self-validating system, a full method validation should be performed according to established guidelines. Key performance indicators include:
-
Linearity: Demonstrated by a calibration curve with R² ≥ 0.99.
-
Accuracy: Assessed by analyzing spiked blank matrix samples at multiple concentration levels. Recoveries should typically be within 70-120%.
-
Precision: Expressed as the relative standard deviation (%RSD) of replicate measurements, which should be <15%.
-
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision. Methods based on this protocol can achieve LOQs in the range of 0.5 to 10 µg/kg in various matrices.[6][16]
By implementing this robust SIDA-LC-MS/MS protocol, researchers and analytical laboratories can achieve the highest level of confidence in the confirmation and quantification of ethoxyquin residues, ensuring data integrity for regulatory compliance, food safety, and research applications.
References
- Vertex AI Search. (2026). Ethoxyquin Usage in Feed Industry - Livestock & Poultry Middle East.
-
Augustyniak, A., & Błaszczyk, A. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. Oxidative Medicine and Cellular Longevity. [Link]
-
FEFAC. (2022). Ethoxyquin (EQ) Frequently Asked Questions (FAQs). [Link]
-
ResearchGate. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. [Link]
- ResearchGate. (n.d.). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds.
- ResearchGate. (n.d.). Determination of Ethoxyquin by High-Performance Liquid Chromatography with Fluorescence Detection and Its Application to the Survey of Residues in Food Products of Animal Origin.
-
Pacific Rim Laboratories. (2020). Isotopic Dilution Analysis. [Link]
-
Eurofins. (2021). Analysis for Ethoxyquin in Feed Additives. [Link]
-
IFFO. (n.d.). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. [Link]
-
Zhang, C., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of Animal Science and Biotechnology. [Link]
-
EURL-SRM. (2016). Analysis of Ethoxyquin and its Metabolites in Fish Using the QuEChERS Method. [Link]
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). [Link]
- Garbe, L.-A., & Rettberg, N. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing. Journal of Brewing and Distilling.
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Murphy, J. P., et al. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]
- ResearchGate. (n.d.). The antioxidant ethoxyquin and its analogues: A review.
-
National Center for Biotechnology Information. (n.d.). Ethoxyquin. PubChem Compound Database. [Link]
Sources
- 1. Ethoxyquin Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 2. Ethoxyquin | C14H19NO | CID 3293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fefac.eu [fefac.eu]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Analysis for Ethoxyquin in Feed Additives - Eurofins Scientific [eurofins.de]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Isotope Dilution | PRL [pacificrimlabs.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Ethoxyquin in Fishery Products Using a Modified QuEChERS Protocol Coupled with LC-MS/MS
Introduction
Ethoxyquin (EQ, 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) is a synthetic antioxidant widely utilized in the aquaculture industry.[1] Its primary function is to prevent the oxidation of fats and oils, particularly in fishmeal and fish feed, which are susceptible to degradation due to their high content of polyunsaturated fatty acids.[2][3] This preservation is crucial for maintaining the nutritional quality and safety of the feed.[2] The International Maritime Organisation (IMO) mandates the use of antioxidants like ethoxyquin in fishmeal transportation to prevent spontaneous combustion.[3][4] However, the use of ethoxyquin in animal feed can lead to its accumulation in farmed fish, raising concerns about human exposure.[1] Consequently, robust and efficient analytical methods are imperative for monitoring EQ residues in fishery products to ensure regulatory compliance and consumer safety.[5]
This application note details a streamlined and validated protocol for the extraction and quantification of ethoxyquin in various fishery products. The method leverages the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, a sample preparation technique that has revolutionized multi-residue analysis in complex matrices.[6][7] The inherent advantages of QuEChERS, including high recovery rates and reduced solvent consumption, make it ideal for high-throughput laboratory settings.[8] The subsequent analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for accurate quantification.[9][10]
Principle of the QuEChERS Methodology
The QuEChERS method, originally developed for pesticide residue analysis, employs a two-stage process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup.[11]
-
Extraction and Partitioning: The sample is first homogenized and then extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate or citrate, induces phase separation between the aqueous and organic layers.[6] Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase, while the buffering salts help to maintain a stable pH, which is critical for the recovery of pH-dependent compounds.[6]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as fats, pigments, and organic acids.[8] This is achieved by mixing the extract with a combination of sorbents. For fatty matrices like fish, a common combination includes Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.[12] Anhydrous MgSO₄ is also included to absorb any remaining water.[8] This cleanup step is crucial for minimizing matrix effects during LC-MS/MS analysis, thereby enhancing the accuracy and reliability of the results.[13][14]
Detailed Experimental Protocol
This protocol is based on the principles of the AOAC Official Method 2007.01 and has been optimized for the analysis of ethoxyquin in fatty fish matrices like salmon.[15]
1. Sample Preparation and Homogenization
-
Objective: To obtain a representative and uniform sample for extraction.
-
Procedure:
-
Excise approximately 50-100 g of edible tissue (muscle) from the fishery product, removing skin and bones.
-
Cryogenically mill or finely chop the tissue to achieve a homogeneous paste. The use of cryogenic milling with dry ice is recommended to prevent degradation of the analyte.
-
Store the homogenized sample in airtight containers at ≤ -20°C until analysis.
-
2. Extraction
-
Objective: To extract ethoxyquin from the sample matrix into an organic solvent.
-
Materials:
-
Homogenized fish sample
-
50 mL polypropylene centrifuge tubes with screw caps
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
-
-
Procedure:
-
Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube. Rationale: A smaller sample size (5 g) is used to mitigate the high lipid content in fatty fish like salmon, which can otherwise interfere with the extraction and cleanup steps.[12]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker. Rationale: Thorough shaking ensures intimate contact between the solvent and the sample, maximizing the extraction efficiency of ethoxyquin.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and shake vigorously for 1 minute. Rationale: The salts induce phase separation and stabilize the pH. Shaking immediately after salt addition prevents the formation of agglomerates.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in a distinct upper acetonitrile layer containing the analyte.[16]
-
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Objective: To remove interfering co-extractives from the acetonitrile layer.
-
Materials:
-
15 mL dSPE centrifuge tubes containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
-
Procedure:
-
Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into the dSPE tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract.
-
Workflow Diagram: QuEChERS for Ethoxyquin in Fish
Caption: QuEChERS extraction and cleanup workflow.
LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify ethoxyquin in the final extract.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Procedure:
-
Transfer an aliquot of the final extract into an autosampler vial.
-
Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
-
Use a suitable C18 analytical column for chromatographic separation.
-
Develop a mobile phase gradient (e.g., using water with formic acid and acetonitrile) to achieve good peak shape and separation from matrix interferences.
-
Monitor at least two multiple reaction monitoring (MRM) transitions for ethoxyquin for quantification and confirmation.
-
Self-Validation and System Trustworthiness
To ensure the trustworthiness of the protocol, a robust validation should be performed according to established guidelines (e.g., SANCO/12495/2011). Key validation parameters include:
-
Linearity: Assessed by analyzing matrix-matched calibration standards at multiple concentration levels. A correlation coefficient (r²) ≥ 0.99 is typically required.[11]
-
Recovery and Precision: Determined by spiking blank fish samples at relevant concentration levels (e.g., limit of quantification and expected residue levels). Mean recoveries should be within the 70-120% range with a relative standard deviation (RSD) ≤ 20%.[7][9]
-
Limit of Quantification (LOQ): The lowest validated spike level that meets the recovery and precision criteria. For ethoxyquin in fish, LOQs in the low µg/kg range are achievable.[9]
-
Matrix Effects: The influence of co-eluting matrix components on the analyte's ionization should be evaluated.[13] This can be calculated by comparing the response of a standard in a post-extraction spiked sample to a standard in a pure solvent. Using matrix-matched calibration curves is a standard practice to compensate for these effects.[14]
Data Presentation: Typical Validation Results
The following table summarizes expected performance data for the method validation.
| Validation Parameter | Target Criteria | Typical Performance | Causality and Field Insight |
| Linearity (r²) | ≥ 0.99 | > 0.998 | Demonstrates a direct and predictable relationship between concentration and instrument response over the working range. |
| Spike Level | - | 10 µg/kg | Represents a low-level fortification to establish the method's sensitivity and performance near the LOQ. |
| Mean Recovery (%) | 70 - 120% | 95% | A high recovery indicates the extraction and cleanup steps are efficient in isolating ethoxyquin from the complex fish matrix. |
| Precision (RSD, %) | ≤ 20% | < 8% | Low RSD values signify the method's high reproducibility and ruggedness across multiple preparations. |
| LOQ | - | 2.1 µg/kg[9] | The achieved LOQ is well below typical regulatory limits, making the method suitable for routine monitoring. |
| Matrix Effect (%) | - | -5% to +10% | Minimal matrix effects confirm the effectiveness of the dSPE cleanup step in removing interfering compounds. |
Conclusion
The described QuEChERS-based method provides a rapid, effective, and reliable solution for the determination of ethoxyquin in fishery products. The protocol's efficiency stems from the streamlined extraction and cleanup steps, which significantly reduce sample preparation time and solvent consumption compared to traditional methods. The causality behind the choice of a smaller sample size and specific dSPE sorbents is grounded in the need to effectively manage the high lipid content of fish, a common challenge in seafood analysis. The subsequent LC-MS/MS analysis ensures high sensitivity and selectivity, allowing for accurate quantification at levels relevant to food safety regulations. The self-validating nature of the protocol, demonstrated through rigorous performance checks, establishes its trustworthiness for routine use in regulatory, research, and quality control laboratories.
References
-
EURL-SRM. (2016). Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. European Union Reference Laboratory for Single Residue Methods. [Link]
- He, P., & Ackman, R. G. Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. Canadian Institute of Fisheries Technology, Dalhousie University.
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657. [Link]
-
Li, D., et al. (2021). Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Food Additives & Contaminants: Part A, 38(10), 1696-1705. [Link]
-
EURL-SRM. (2016). EURL-SRM - Analytical Observations Report. European Union Reference Laboratory for Single Residue Methods. [Link]
- AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
-
Wong, J. W., et al. (2022). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 11(19), 3046. [Link]
-
Livestock & Poultry Middle East. (2023). Ethoxyquin Usage in Feed Industry. [Link]
-
Błaszczyk, A., Augustyniak, A., & Skolimowski, J. (2013). Ethoxyquin: An Antioxidant Used in Animal Feed. International Journal of Food Science, 2013, 585931. [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. [Link]
-
QuEChERS.com. About the method. [Link]
- European Commission. (2011). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. SANCO/12495/2011.
-
Agilent Technologies. QuEChERS AOAC 2007.01 Method Extraction Kits. [Link]
-
SEAFDEC/AQD. (2014). Ethoxyquin. [Link]
-
LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Tomanić, M., et al. (2022). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Arhiv za higijenu rada i toksikologiju, 73(2), 114-126. [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]
-
ResearchGate. (2011). Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs. [Link]
-
Agilent Technologies. (2019). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. [Link]
-
Egloff, S., et al. (2019). Ethoxyquin: a feed additive poses a risk for aquatic life. Environmental Sciences Europe, 31(1), 1-9. [Link]
-
ResearchGate. Analytical steps of the QuEChERS-AOAC Official Method 2007.01. [Link]
-
Linskens, T., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(31), 8346-8358. [Link]
-
Agilent Technologies. (2016). Analyzing Multiresidue Pesticides Using QuEChERS - Fundamentals. YouTube. [Link]
-
ResearchGate. Matrix factor and matrix effect for each analyte in LC-MS/MS analysis. [Link]
-
Pittman Seafoods. (2016). Understanding ethoxyquin. [Link]
Sources
- 1. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethoxyquin Usage in Feed Industry – Livestock & Poultry Middle East [livestockmiddleeast.com]
- 3. academy.pittmanseafoods.com [academy.pittmanseafoods.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QuEChERS: About the method [quechers.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
overcoming matrix effects in ethoxyquin analysis of aquatic products
A Guide from the Senior Application Scientist
Welcome to the technical support center for ethoxyquin (EQ) analysis. This guide is designed for researchers and analytical scientists encountering challenges with quantifying ethoxyquin and its metabolites in complex aquatic matrices. The high lipid and protein content in samples like salmon, shrimp, and fish meal can cause significant matrix effects, leading to inaccurate and unreliable results. Here, we address common problems in a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your method development.
Frequently Asked Questions & Troubleshooting Guide
Q1: My ethoxyquin recovery is low and inconsistent. What are the likely causes?
Answer: Low and variable recovery of ethoxyquin is a frequent issue, typically stemming from its chemical instability. Ethoxyquin is a potent antioxidant, meaning it readily oxidizes to protect other molecules, such as lipids, from degradation.[1] This inherent reactivity makes it susceptible to degradation during sample homogenization, extraction, and cleanup.
Causality & Solution: The primary cause is oxidative loss. During sample processing, exposure to air, light, and enzymes can accelerate the conversion of ethoxyquin to various transformation products, including the more stable ethoxyquin dimer (EQDM) and 2,2,4-trimethyl-6-quinolone (EQI).[1][2]
To counteract this, the addition of a stabilizing agent during the initial extraction step is critical.
-
Recommended Action: Incorporate an antioxidant into your extraction solvent.
-
Butylated hydroxytoluene (BHT): A common choice, often used at a concentration of 50 mg/L in acetone or acetonitrile.[3]
-
Ascorbic Acid (Vitamin C): Particularly effective at protecting EQI from degradation. It can be added directly to the sample during homogenization or prior to QuEChERS extraction.[1]
-
By adding a sacrificial antioxidant like BHT or ascorbic acid, you create an environment where the stabilizer is preferentially oxidized, thus preserving the native ethoxyquin in your sample.[4]
Q2: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I identify and quantify this matrix effect?
Answer: Signal suppression is the most common manifestation of matrix effects in the LC-MS/MS analysis of aquatic products. Co-extracted matrix components, such as lipids and phospholipids, compete with the analyte for ionization in the mass spectrometer's source, reducing the signal intensity of ethoxyquin and leading to underestimation.
Causality & Solution: To develop a robust method, you must first quantify the extent of the matrix effect (ME). This is achieved by comparing the analyte's signal response in the presence of the matrix with its response in a clean solvent.
Protocol: Quantifying Matrix Effect
-
Prepare Standard in Solvent (A): Prepare a standard solution of ethoxyquin in your final mobile phase composition (e.g., 50 ng/mL in acetonitrile/water).
-
Prepare Post-Extraction Spike (B): Take a blank aquatic matrix (e.g., wild-caught fish confirmed to be free of ethoxyquin), perform the complete extraction and cleanup procedure. Then, spike the final, clean extract with the ethoxyquin standard to the same final concentration as solution A.
-
Calculate the Matrix Effect (%ME): Analyze both solutions by LC-MS/MS and calculate the %ME using the following formula:
%ME = (Peak Area of Post-Extraction Spike (B) / Peak Area of Standard in Solvent (A)) * 100
-
Interpretation:
-
%ME < 100%: Signal suppression.
-
%ME > 100%: Signal enhancement.
-
80% < %ME < 120%: Generally considered an acceptable range, though stricter validation may be required.[5]
-
A significant deviation from 100% confirms that your current sample preparation is insufficient to remove all interfering components.
Q3: What are the primary strategies to mitigate matrix effects for ethoxyquin analysis in fatty fish like salmon?
Answer: Once a significant matrix effect is confirmed, a systematic approach is needed to either remove the interfering compounds or compensate for their effect. The choice of strategy depends on the severity of the effect, the required level of accuracy, and available resources.
The following decision tree outlines a logical workflow for selecting the appropriate mitigation strategy.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
-
Improve Sample Cleanup: This is the first and most direct approach. Methods like QuEChERS with a dispersive solid-phase extraction (dSPE) step are highly effective.[1][6]
-
Matrix-Matched Calibration: If cleanup alone is insufficient, this calibration technique compensates for the remaining matrix effects.[5][7]
-
Stable Isotope Dilution Analysis (SIDA): Considered the gold standard, this method uses a labeled internal standard to correct for both analyte loss and matrix effects, providing the highest level of accuracy.[6][7]
Q4: Can you provide a detailed protocol for a robust sample cleanup method?
Answer: Absolutely. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent choice for ethoxyquin in aquatic products. It involves an initial extraction with acetonitrile followed by a cleanup step to remove interferences.
Workflow: QuEChERS Protocol for Ethoxyquin in Fatty Fish
Caption: QuEChERS sample preparation workflow for ethoxyquin analysis.
Step-by-Step Experimental Protocol:
-
Homogenization: Weigh 5.0 g of homogenized fish tissue into a 50 mL centrifuge tube. To minimize the influence of lipids, using a smaller sample size for high-fat matrices is recommended.[1]
-
Stabilization: Add a protective agent like ascorbic acid.[1]
-
Extraction: Add 10 mL of acetonitrile. If using an internal standard (highly recommended), add it at this stage.
-
Shaking: Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
-
Salting Out: Add a pre-packaged QuEChERS salt packet (commonly containing magnesium sulfate and sodium chloride). The salts induce phase separation between the aqueous and organic layers.
-
Second Shake & Centrifugation: Shake for 1 minute and centrifuge at >4000 rpm for 5 minutes.[1]
-
Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE microcentrifuge tube containing the appropriate sorbents.
-
Final Centrifugation: Vortex for 1 minute and centrifuge. The supernatant is your final extract, ready for analysis.
Choosing the Right dSPE Sorbent: The key to a successful QuEChERS cleanup is selecting the right combination of dSPE sorbents to target the specific interferences in your matrix.
| Sorbent | Target Interferences | Rationale for Aquatic Matrices |
| C18 (Octadecylsilane) | Non-polar compounds (lipids, triglycerides) | Essential. Highly effective at removing the high fat content characteristic of fish like salmon.[1] |
| PSA (Primary Secondary Amine) | Polar interferences (sugars, fatty acids, organic acids) | Highly Recommended. Removes free fatty acids which are abundant in aquatic samples and can cause ion suppression.[1] |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Use with Caution. Very effective for pigment removal but can cause irreversible adsorption of planar analytes. Ethoxyquin is not strictly planar, but recovery should be validated. |
| MgSO₄ (Magnesium Sulfate) | Residual Water | Standard. Included in nearly all dSPE kits to remove remaining water from the acetonitrile extract. |
For a typical salmon sample, a dSPE combination of C18, PSA, and MgSO₄ is a robust starting point.[1]
Q5: My cleanup isn't sufficient. What are my calibration options to compensate for the remaining matrix effects?
Answer: When even an optimized cleanup protocol cannot eliminate all matrix interferences, matrix-matched calibration is the most practical solution.[5][7]
Causality & Principle: The core principle is to prepare your calibration standards in a solution that mimics the matrix of your actual samples. By doing this, the standards and the samples will experience the same degree of signal suppression or enhancement. When the calibration curve is constructed from these standards, the matrix effect is inherently factored into the slope of the curve, allowing for accurate quantification of the analyte in the unknown samples.[5]
Protocol: Preparing Matrix-Matched Standards
-
Source Blank Matrix: Obtain a sample of the same matrix (e.g., salmon tissue) that is verifiably free of ethoxyquin. This can be wild-caught fish or an organic-certified product.
-
Extract the Blank Matrix: Process a large batch of this blank matrix using your validated QuEChERS method to create a "blank matrix extract."
-
Prepare a Stock Solution: Create a high-concentration stock solution of ethoxyquin in a pure solvent (e.g., acetonitrile).
-
Spike and Serially Dilute: Prepare your calibration curve by spiking aliquots of the blank matrix extract with the stock solution and performing serial dilutions to create a range of concentrations.[8] For example, spike the blank extract to create a 100 ng/mL standard, then dilute this standard with more blank extract to create 50, 20, 10, and 5 ng/mL standards.
-
Construct the Calibration Curve: Analyze these matrix-matched standards and construct your calibration curve as you normally would. Quantify your unknown samples against this curve.
Q6: I need the highest accuracy and precision. Is there a better method than matrix-matched calibration?
Answer: Yes. For the most demanding applications requiring the highest accuracy, Stable Isotope Dilution Analysis (SIDA) is the superior technique. It is the gold standard for correcting matrix effects and is less cumbersome than preparing matrix-matched standards for diverse sample types.
Causality & Principle: SIDA involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., ethoxyquin-d5) to every sample before extraction begins. This labeled compound is chemically identical to the native analyte and therefore behaves identically during every step of the process: extraction, cleanup, potential degradation, and ionization in the MS source.[6]
The mass spectrometer can distinguish between the native analyte (e.g., m/z 218) and the heavier labeled internal standard. Any event that causes signal loss or suppression will affect both compounds to the same degree. Quantification is based on the ratio of the native analyte signal to the labeled standard signal. This ratio remains constant regardless of signal suppression, providing an exceptionally accurate measurement.[6][7]
The development of deuterated analogues of ethoxyquin and its metabolites has made this powerful technique accessible for routine analysis.[6][7]
Q7: Should I be analyzing for ethoxyquin itself or its metabolites?
Answer: For a comprehensive and toxicologically relevant assessment, you should analyze for both ethoxyquin and its major transformation products. Ethoxyquin is known to degrade in feed and metabolize in fish, with the ethoxyquin dimer (EQDM) being one of the most prominent and stable residues found in fish tissue.[1][7]
In many studies of farmed salmon, the concentration of EQDM is found to be significantly higher than that of the parent ethoxyquin.[1] Therefore, analyzing for ethoxyquin alone would lead to a significant underestimation of the total residue burden. Regulatory bodies and safety assessments are increasingly focused on the complete residue profile, including major metabolites.[2]
Recommendation: Your analytical method should be validated for the quantification of, at a minimum, ethoxyquin (EQ) and ethoxyquin dimer (EQDM) .
References
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650–6657. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2017). Analytical Method for Ethoxyquin (Animal and Fishery Products). [Link]
-
He, P., & Ackman, R. G. (2000). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]
-
PubMed. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
EU Reference Laboratories for Residues of Pesticides. (2016). Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. [Link]
-
EU Reference Laboratories for Residues of Pesticides. (2016). EURL-SRM - Analytical Observations Report. [Link]
-
Laboratori Agroalimentari de Catalunya. (2020). Determination of ethoxyquin residues in animal feed by gas chromatography-tandem mass spectrometry (GC-MS/MS). Ruralcat. [Link]
-
ResearchGate. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Loh, Y. H., et al. (2023). Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Food Additives & Contaminants: Part A. [Link]
-
ResearchGate. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. [Link]
-
Herrera-López, S., et al. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. MDPI. [Link]
-
GERSTEL. (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Application Note No. 210. [Link]
-
Merel, S., et al. (2019). Identification of ethoxyquin and its transformation products in salmon after controlled dietary exposure via fish feed. Food Chemistry. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
improving extraction efficiency of ethoxyquin from high-fat samples
Technical Support Center: Ethoxyquin Analysis in High-Fat Samples
Welcome to the technical support center for the analysis of ethoxyquin in challenging high-fat matrices. This guide is designed for researchers, analytical chemists, and quality control professionals who are working to develop and troubleshoot robust methods for ethoxyquin quantification. High-fat samples, such as fish feed, animal fat, and aquaculture products, present unique difficulties in achieving accurate and reproducible results. This resource provides in-depth, experience-based solutions to common problems, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the extraction and analysis of ethoxyquin from fatty samples. Each issue is presented in a question-and-answer format to provide direct, actionable advice.
Issue 1: Low Analyte Recovery
Question: My ethoxyquin recovery is consistently low and variable. What are the primary causes in a high-fat matrix, and how can I improve it?
Answer: Low and inconsistent recovery of ethoxyquin from high-fat samples is a multifaceted problem stemming from its chemical properties and the complexity of the matrix.
-
Causality:
-
Lipophilicity: Ethoxyquin is a lipophilic (fat-soluble) compound with a logP of approximately 3.0.[1] This means it has a strong affinity for the fat phase of your sample. During liquid-liquid extraction (LLE) with common solvents like acetonitrile, the ethoxyquin preferentially remains dissolved in the co-extracted lipids, leading to poor partitioning into the extraction solvent and thus, low recovery.
-
Analyte Instability: Ethoxyquin is a potent antioxidant and is, therefore, susceptible to degradation, particularly oxidation, during sample processing.[2][3] Its major oxidation products include ethoxyquin quinone imine (EQI) and the ethoxyquin dimer (EQDM).[4][5] Elevated temperatures, exposure to light, or the presence of oxidative components released from the sample matrix can accelerate this degradation.[6]
-
Incomplete Extraction: The dense, viscous nature of high-fat samples can physically trap the analyte, preventing efficient interaction with the extraction solvent.
-
-
Solutions & Protocols:
-
Protect the Analyte: Introduce an antioxidant during the extraction process. Butylated hydroxytoluene (BHT) or ascorbic acid can be added to the extraction solvent to prevent the degradation of ethoxyquin.[2][3][7] For example, using an extraction solvent of acetone containing 50 mg/L BHT is a proven strategy.[2]
-
Enhance Partitioning with QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for fatty samples.[7] It typically involves an initial extraction with a water-miscible solvent like acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride). The salts induce a phase separation between the aqueous and organic layers, forcing the moderately polar ethoxyquin into the acetonitrile layer while a significant portion of the nonpolar lipids precipitates.
-
Utilize Saponification: For extremely high-fat samples, a saponification step can be employed. This involves hydrolyzing the fat (triglycerides) into glycerol and fatty acid salts (soap) using a strong base like sodium hydroxide (NaOH).[8] This process breaks down the primary interfering matrix, releasing the trapped ethoxyquin and making it more accessible for extraction with a nonpolar solvent like hexane. However, this method requires careful optimization to avoid degradation of the target analyte.[9]
-
Issue 2: Significant Matrix Effects in LC-MS/MS
Question: I'm observing severe signal suppression for ethoxyquin in my LC-MS/MS analysis. What is causing this, and what are the best strategies to mitigate it?
Answer: Signal suppression, a common form of matrix effect, is a major challenge when analyzing extracts from high-fat samples with mass spectrometry.[10][11]
-
Causality:
-
Ion Suppression: The primary cause is the co-extraction of non-volatile matrix components, predominantly phospholipids and triglycerides.[12] During the electrospray ionization (ESI) process, these lipids compete with the analyte for droplet surface area and charge.[11] This competition reduces the efficiency of ethoxyquin ionization, leading to a weaker signal and compromised sensitivity.
-
Source Contamination: High levels of lipids can quickly contaminate the ion source, leading to a gradual or sudden drop in instrument performance and requiring frequent cleaning.
-
-
Solutions & Protocols:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Following a QuEChERS extraction, a d-SPE cleanup step is crucial for lipid removal.[7] This involves adding a combination of sorbents to the acetonitrile extract.
-
C18 Sorbent: This reversed-phase sorbent is highly effective at removing nonpolar interferences like lipids.[13]
-
PSA (Primary Secondary Amine): This sorbent removes fatty acids, sugars, and other polar organic acids.
-
A typical d-SPE combination for fatty matrices is C18, PSA, and anhydrous MgSO₄ (to remove residual water).[7]
-
-
Solid-Phase Extraction (SPE) Cartridges: For a more thorough cleanup, passing the initial extract through an SPE cartridge is recommended. Octadecylsilanized (C18) silica gel cartridges are effective for retaining lipids while allowing ethoxyquin to be eluted with an appropriate solvent mixture.[2]
-
Dilution: A simple yet effective strategy is to dilute the final extract (e.g., 10-fold) before injection.[14] This reduces the concentration of co-extracted matrix components, thereby lessening their impact on the ionization process. While this may slightly decrease the on-column concentration of the analyte, the resulting reduction in ion suppression often leads to a net improvement in signal-to-noise and overall data quality.[14]
-
Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has been processed in the same way as the samples.[4] This ensures that the standards and samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.[15]
-
Workflow & Decision-Making Diagrams
The following diagrams illustrate key decision-making processes and workflows for optimizing your ethoxyquin extraction method.
Caption: Decision workflow for ethoxyquin extraction and cleanup.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for ethoxyquin in fatty samples?
A1: There is no single "best" solvent, as the choice depends on the subsequent cleanup steps. Acetonitrile is widely used, especially in QuEChERS methods, because it is effective at extracting ethoxyquin while minimizing the co-extraction of lipids compared to less polar solvents.[16] For initial extraction where the goal is to dissolve the entire sample including fat, a nonpolar solvent like hexane may be used, followed by a liquid-liquid partitioning step with acetonitrile to separate the analyte from the bulk fat.[4]
Q2: Should I be concerned about the stability of ethoxyquin in my final extract?
A2: Yes. Ethoxyquin can degrade even when in solution. It is advisable to analyze extracts as soon as possible. If storage is necessary, store them at low temperatures (e.g., -20°C) in amber vials to protect from light. Adding a small amount of a stabilizer like BHT to the final extract can also improve stability.[2]
Q3: Can I use Gas Chromatography (GC) to analyze ethoxyquin?
A3: While LC-MS/MS is more common, GC-MS/MS methods have been successfully developed for ethoxyquin and its metabolites.[5] However, GC analysis requires derivatization for some of the more polar oxidation products and can be susceptible to thermal degradation of the analyte in the injector port if conditions are not optimized. HPLC and UPLC methods generally offer better stability for ethoxyquin during analysis.[6]
Q4: My recoveries for the ethoxyquin dimer (EQDM) are lower than for ethoxyquin itself. Why?
A4: The ethoxyquin dimer (EQDM) is significantly more lipophilic (LogKow 6.2) than the parent ethoxyquin.[7] This higher affinity for fat means it will partition even more strongly into the lipid phase during extraction. This can result in lower recoveries, especially in QuEChERS methods where a portion of the lipid phase is discarded.[7] To improve EQDM recovery, you may need a more rigorous extraction or a cleanup method specifically targeting the separation of highly lipophilic compounds.
Data & Protocols
Table 1: Comparison of Extraction & Cleanup Techniques
| Technique | Principle | Pros | Cons | Best For |
| QuEChERS + d-SPE | Salting-out LLE followed by dispersive cleanup with sorbents (C18, PSA). | Fast, high-throughput, effective for moderate fat levels.[7] | May have lower recovery for highly lipophilic metabolites (EQDM). | Routine analysis of fish tissue, feed, and poultry.[3][7] |
| LLE with Hexane/ACN | Partitioning of analyte between immiscible nonpolar (hexane) and polar (acetonitrile) solvents. | Good separation of bulk lipids from the analyte.[4] | More solvent-intensive, can be multi-step and time-consuming. | Samples where initial dissolution in a nonpolar solvent is necessary. |
| Saponification | Alkaline hydrolysis of fats to release trapped analytes.[8] | Excellent for breaking down very high-fat matrices (>20% fat).[13] | Risk of analyte degradation under harsh alkaline and thermal conditions.[9] | Rendered animal fats, fish oils. |
| SPE Cleanup | Chromatographic separation of analyte from interferences using a packed cartridge. | Highly selective, provides very clean extracts, reduces matrix effects. | Can be lower throughput, requires method development. | Final cleanup step for sensitive analyses or when d-SPE is insufficient.[2] |
Protocol: QuEChERS Extraction and d-SPE Cleanup for Ethoxyquin in Salmon Tissue
This protocol is adapted from methodologies described by the EU Reference Laboratories and other validated studies.[7]
1. Sample Preparation
-
Weigh 5 g of homogenized salmon tissue into a 50 mL centrifuge tube.
-
(Optional but Recommended) Add 100 µL of a 10 mg/mL ascorbic acid solution to the sample to act as a protecting agent.[7]
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.
2. Extraction (Salting-Out)
-
Add a QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Cap and vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Preparation
-
Take the supernatant and dilute it 10-fold with a 50:50 mixture of mobile phase A and B (or as appropriate for your LC system).
-
The sample is now ready for injection into the LC-MS/MS.
References
-
He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. ResearchGate. [Link]
-
He, P., & Ackman, R. G. (n.d.). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]
-
Anastassiades, M., et al. (n.d.). Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. EURL-Pesticides. [Link]
-
Lee, S., et al. (2020). Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. ResearchGate. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). MHLW.go.jp. [Link]
-
Loh, K., et al. (2023). Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Food Additives & Contaminants: Part A. [Link]
-
Wang, J., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Porcine Health Management. [Link]
-
Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]
-
Lehotay, S. J., & Mastovska, K. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]
-
Zhang, W., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
Kecojević, I., et al. (2021). Sample preparation and determination of pesticides in fat-containing foods. ResearchGate. [Link]
-
Al-Hetari, J., et al. (2024). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. ResearchGate. [Link]
-
Kyriakidis, N. B., & Tsimidou, M. Z. (2001). Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats. Grasas y Aceites. [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A. [Link]
-
Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Madej, K., & Giebułtowicz, J. (2018). Sample preparation and determination of pesticides in fat-containing foods. Food Chemistry. [Link]
-
Sun, Q., et al. (2024). A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of ethoxyquin in aquatic products. Food Chemistry. [Link]
-
Jeleń, H., et al. (2021). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate. [Link]
-
Zheng, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. [Link]
-
VELP. (n.d.). From Lab Challenges to Reliable Results: Optimizing Fat and Oil Extractions. VELP Scientifica. [Link]
-
Nanolab. (n.d.). Determination of Saponification Number in Oils: Methods. Nanolab. [Link]
-
dos Santos, A. S., et al. (2023). Potential Challenges of the Extraction of Carotenoids and Fatty Acids from Pequi (Caryocar brasiliense) Oil. MDPI. [Link]
-
Liu, Y., et al. (2024). The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling. Dovepress. [Link]
-
Wang, L., et al. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Institute of Geochemistry Chinese Academy of Sciences. [Link]
Sources
- 1. A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of ethoxyquin in aquatic products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iffo.com [iffo.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. researchgate.net [researchgate.net]
- 9. english.gyig.cas.cn [english.gyig.cas.cn]
- 10. mdpi.com [mdpi.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labsertchemical.com [labsertchemical.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of LC-MS/MS for Ethoxyquin Detection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of ethoxyquin (EQ) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this challenging analysis. Ethoxyquin's inherent function as a potent antioxidant makes it highly susceptible to degradation during analytical procedures, which is the primary challenge we will address.[1][2] This guide moves from fundamental questions to advanced troubleshooting to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding method development for ethoxyquin.
Q1: What makes ethoxyquin analysis so challenging?
The primary challenge in analyzing ethoxyquin is its inherent instability. As a powerful antioxidant, it is designed to readily oxidize to protect other molecules, such as fats and vitamins, from degradation.[1][3] This means that during sample homogenization, extraction, and even storage, ethoxyquin can easily degrade, leading to low and inconsistent recoveries.[2][4] Its main degradation products include ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM), which may also need to be monitored.[1][5]
Q2: How can I prevent ethoxyquin from degrading during sample preparation?
The key is to introduce a sacrificial antioxidant into your sample preparation workflow as early as possible.[2][6]
-
Ascorbic Acid (AA): Adding ascorbic acid to the sample before homogenization or extraction has been shown to significantly improve recoveries by preventing oxidative losses.[1][2][7]
-
Butylated Hydroxytoluene (BHT): BHT is another effective antioxidant that can be added to extraction solvents to stabilize ethoxyquin.[8]
-
Process Control: It is also advisable to minimize exposure to light and heat, and to process samples promptly. Cooling the sample during extraction can further improve stability.[8] Additionally, avoid concentrating extracts to complete dryness, as this can lead to significant analyte loss.[8]
Q3: What are the typical MS/MS parameters for ethoxyquin?
Ethoxyquin ionizes efficiently in positive electrospray ionization mode (ESI+). The protonated molecule [M+H]⁺ is the standard precursor ion.
-
Precursor Ion: m/z 218[9]
-
Product Ions: The most common and stable product ions are m/z 174, 160, and 148.[8][9] The transition m/z 218 → 174 is frequently used for quantification due to its high signal intensity.
Q4: What are the recommended starting LC conditions for ethoxyquin analysis?
A reversed-phase separation is standard for ethoxyquin.
-
Column: A C18 column is the most common choice, providing good retention and peak shape.[4][8]
-
Mobile Phase: A gradient elution using methanol or acetonitrile with water is typical. To improve ionization efficiency and peak shape, a modifier is essential.
-
Aqueous Phase (A): Water with 2 mmol/L ammonium acetate or 0.1% formic acid.
-
Organic Phase (B): Methanol or Acetonitrile.
-
-
Gradient: A typical gradient might start at 10-30% B, ramp up to 95-100% B, hold for a few minutes, and then re-equilibrate.[7][8]
Q5: Should I be monitoring for any metabolites or degradation products?
Yes. Due to ethoxyquin's instability, monitoring its major transformation products is often necessary for a complete understanding of its presence and fate. The two most important ones are:
-
Ethoxyquin Dimer (EQDM): Often found in samples where ethoxyquin has been used, and it is more stable than the parent compound.[3]
-
Ethoxyquin Quinone Imine (EQI): A significant oxidation product that has raised toxicological concerns.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem: Low or No Signal
Q: I've injected my sample, but the ethoxyquin peak is extremely small or completely absent. What should I check?
Answer: This is the most common issue and is almost always related to analyte degradation.
-
Verify Antioxidant Use: Confirm that an antioxidant like ascorbic acid or BHT was added at the very beginning of your sample preparation.[2][7] If it was added later in the process, significant degradation may have already occurred.
-
Check Standard Stability: Ethoxyquin can degrade even in standard solutions. Prepare fresh standards and store them protected from light and at a low temperature. Some standards may contain multiple peaks corresponding to degradation products; this is important to verify.
-
Review Sample Processing: Avoid harsh conditions. High temperatures, prolonged exposure to air, or concentrating the sample to dryness will cause losses.[8]
-
Optimize ESI Source Parameters: In-source fragmentation can lead to a weak precursor ion signal. Infuse a standard solution directly into the mass spectrometer and optimize the capillary voltage, gas flows, and temperatures to maximize the [M+H]⁺ ion at m/z 218.[10][11]
Problem: Poor Reproducibility
Q: My peak areas are highly variable between injections of the same sample. What's causing this inconsistency?
Answer: Poor reproducibility is typically linked to inconsistent degradation or matrix effects.
-
Inconsistent Sample Preparation: The timing and manner of antioxidant addition must be rigorously controlled. Ensure every sample is treated identically. Any variation in the time between homogenization and extraction, for example, can lead to different levels of degradation.
-
Matrix Effects: Complex matrices like animal feed or fatty tissues can cause ion suppression or enhancement, leading to variability.[12] To diagnose this, perform a post-extraction spike experiment. To mitigate it, improve your sample cleanup using Solid Phase Extraction (SPE) or dilute the sample further.[13] Using a matrix-matched calibration curve is often essential for accurate quantification.[5]
-
Autosampler Stability: If extracts are left in the autosampler for an extended period, ethoxyquin can degrade. The rate of degradation can vary depending on the sample matrix.[2] Try to analyze samples immediately after preparation or keep the autosampler at a low temperature (e.g., 4°C).
Problem: Poor Peak Shape (Tailing or Splitting)
Q: My ethoxyquin peak is tailing or splitting. How can I fix this?
Answer: Peak shape issues are usually chromatographic problems.
-
Check Mobile Phase pH and Modifiers: Ethoxyquin is a basic compound. Adding a modifier like formic acid or ammonium acetate to the mobile phase is crucial for good peak shape. Ensure the pH is appropriate for your column and analyte.
-
Column Contamination or Degradation: The column may be contaminated with matrix components or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if necessary.
-
Secondary Interactions: Ethoxyquin can have secondary interactions with active sites on the column packing material. Using a column with high-purity silica and good end-capping can minimize this effect.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS with Antioxidant Protection
This protocol is adapted from methodologies used for complex matrices like animal tissue or feed.[3][7]
-
Weigh 2-5 g of your homogenized sample into a 50 mL centrifuge tube.
-
Crucial Step: Add 50-100 mg of ascorbic acid directly to the solid sample.[1][7]
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate). Shake immediately and vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: MS Parameter Optimization via Direct Infusion
-
Prepare a 1 µg/mL solution of ethoxyquin in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
In the MS software, set the instrument to scan for the precursor ion (m/z 218) in positive ESI mode.
-
Systematically adjust ESI source parameters one at a time to maximize the signal intensity for m/z 218. Key parameters include:
-
Once the precursor ion is optimized, perform a product ion scan to identify the major fragments. Select the most intense and stable fragments (e.g., m/z 174, 148, 160).
-
Optimize the Collision Energy (CE) for each product ion to find the value that yields the highest fragment intensity. This will be your final Multiple Reaction Monitoring (MRM) transition.
Part 4: Data & Visualization
Table 1: Typical LC-MS/MS Parameters for Ethoxyquin
| Parameter | Value | Rationale & Comments |
| Ionization Mode | ESI Positive | Ethoxyquin contains a secondary amine that is readily protonated.[9] |
| Precursor Ion (Q1) | m/z 218.15 | Corresponds to the [M+H]⁺ ion. |
| Product Ion (Q3) - Quantifier | m/z 174.1 | A stable and highly abundant fragment, providing excellent sensitivity.[8] |
| Product Ion (Q3) - Qualifier | m/z 148.1 | A secondary fragment used for confirmation of identity.[8] |
| Collision Energy (CE) | Instrument Dependent | Must be empirically optimized for your specific instrument model. |
| Dwell Time | 50-100 ms | Adjust to ensure at least 12-15 data points across the chromatographic peak. |
Table 2: Recommended Starting LC Conditions
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water + 2 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 2 mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL |
| Gradient | 10% B (0-1 min), 10-95% B (1-8 min), 95% B (8-10 min), 10% B (10.1-12 min) |
Diagrams
Caption: Troubleshooting logic for low signal intensity.
References
-
Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of Animal Science and Biotechnology. [Link]
-
Analytical Method for Ethoxyquin (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Rapid and highly sensitive analysis of ethoxyquin residues in shrimp using ultra high performance liquid chromatography-tandem mass spectrometry. Thaiseience. [Link]
-
Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Taylor & Francis Online. [Link]
-
Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. European Union Reference Laboratory for Pesticides. [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union Reference Laboratory for Feed Additives. [Link]
-
Ethoxyquin (035). Food and Agriculture Organization of the United Nations. [Link]
-
Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. ResearchGate. [Link]
-
Determination of ethoxyquin residues in animal feed by gas chromatography tandem mass spectrometry. Ruralcat. [Link]
-
Development of LC-MS/MS Quantitation Method for Ethoxyquin in Fishery Products. Semantic Scholar. [Link]
-
A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of ethoxyquin in aquatic products. PubMed Central. [Link]
-
EURL-SRM - Analytical Observations Report. European Union Reference Laboratory for Pesticides. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]
-
Method Validation and Measurement Uncertainty Determination of Ethoxyquin and Antioxidant Activity in Paprika Seasonings and Paprika Sauces Frequently Consumed in South Korea. ResearchGate. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Improvement of Ethoxyquin Recoveries by QuEChERS through the Addition of Ascorbic Acid. European Union Reference Laboratory for Pesticides. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
Simplified Method for the Determination of Ethoxyquin in Alfalfa Products and Mixed Feeds. Journal of AOAC INTERNATIONAL. [Link]
-
Determination of ethoxyquin, ethoxyquin C-N-dimer and ethoxyquin quinone imine in fish and seafood. CVUA Freiburg. [Link]
-
Parameter optimization for electrospray ionization (ESI) probe. ResearchGate. [Link]
-
The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. [Link]
Sources
- 1. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. cvua-freiburg.de [cvua-freiburg.de]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. thaiscience.info [thaiscience.info]
- 10. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. A novel strategy to precisely adjust partition coefficient, effectively eliminate matrix interference and achieve accurate and fast gold immunochromatographic assay of ethoxyquin in aquatic products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ethoxyquin Quantification by Fluorescence Detection
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the quantification of ethoxyquin (EQ) using fluorescence detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical method. It addresses common challenges, from basic setup to advanced troubleshooting of interferences, providing not just protocols but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Part 1: Foundational Principles & Initial Setup
Question: I am setting up a new HPLC-Fluorescence method for ethoxyquin. What are the recommended starting parameters for the fluorescence detector?
Answer: The native fluorescence of ethoxyquin provides a sensitive and selective means of detection. The selection of optimal excitation (Ex) and emission (Em) wavelengths is the most critical parameter for ensuring signal intensity and minimizing background interference.
Causality: Ethoxyquin, a quinoline-based antioxidant, possesses a conjugated ring system that readily absorbs light at specific UV wavelengths (excitation) and then re-emits that energy as light at a longer, less energetic wavelength (emission). Maximizing the signal-to-noise ratio depends on choosing the peak excitation wavelength and capturing the peak emission wavelength, while avoiding regions where interfering compounds may also absorb and emit light.
Published and validated methods consistently use wavelengths in the following ranges:
A common and robust starting point is Ex: 360 nm and Em: 432 nm , as cited in the AOAC 996.13 method for feeds. However, it is best practice to determine the optimal wavelengths empirically using your specific instrumentation and standards.
Self-Validating Protocol: Determining Optimal Wavelengths
-
Prepare a pure standard solution of ethoxyquin in your mobile phase solvent (e.g., acetonitrile).
-
Using your fluorometer's scanning function, perform an excitation scan by setting the emission monochromator to ~430 nm and scanning the excitation wavelengths from ~300 nm to 400 nm. The peak of this spectrum is your optimal Ex wavelength.
-
Next, perform an emission scan. Set the excitation monochromator to the optimal Ex wavelength you just determined and scan the emission wavelengths from ~400 nm to 500 nm. The peak of this spectrum is your optimal Em wavelength.
-
Use these empirically determined wavelengths for your method.
| Parameter | Recommended Starting Value | Common Range | Source |
| Excitation Wavelength | 360 nm | 360 - 370 nm | [1][2] |
| Emission Wavelength | 432 nm | 415 - 440 nm | [1][2] |
| HPLC Column | Reversed-Phase C18 | C18, Phenyl-Hexyl | [1][3] |
| Mobile Phase | Acetonitrile / Ammonium Acetate or Water | Acetonitrile / Water with modifiers | [1] |
Part 2: Troubleshooting Common Signal & Interference Issues
Question: My ethoxyquin peak is small, or my recoveries are consistently low (<70%), especially in complex matrices like fish feed or animal tissue. What is causing this loss of signal?
Answer: Low signal and poor recovery are hallmark issues in ethoxyquin analysis, typically stemming from one primary cause: analyte degradation during sample preparation .
Expertise & Causality: Ethoxyquin is a potent antioxidant, which means it is highly susceptible to oxidation itself.[4] During sample extraction and processing, exposure to oxygen, light, and pro-oxidative components within the sample matrix can cause EQ to degrade into other compounds, such as ethoxyquin dimer (EQDM) and ethoxyquin quinone imine (EQI).[1][4] This degradation directly reduces the concentration of the target analyte, leading to artificially low quantification. This is a well-documented phenomenon requiring specific preventative measures.[5]
Trustworthiness: A Self-Validating System to Prevent Degradation
To ensure the integrity of your analyte, your sample preparation workflow must be designed to create a reducing environment.
Step-by-Step Protocol to Prevent Oxidative Loss:
-
Incorporate an Antioxidant into Extraction Solvents: This is the most critical step. Before extraction, supplement your solvent (e.g., methanol, acetonitrile) with a protective antioxidant.
-
Minimize Exposure to Light and Air:
-
Use amber glassware or vials wrapped in aluminum foil to protect the sample from light-mediated oxidation.
-
Work expeditiously. Minimize the time between sample weighing and final injection. If delays are unavoidable, flush vials with nitrogen or argon to displace oxygen.
-
-
Control Temperature: Avoid high temperatures during any solvent evaporation steps. Use a gentle stream of nitrogen at room temperature or slightly above.
-
Perform a Spike Recovery Test: To validate your protective measures, analyze a blank matrix sample, a spiked blank matrix sample, and a pure standard. The recovery in the spiked sample should be within an acceptable range (typically 80-120%) of the pure standard. Recoveries consistently below this range, even with antioxidants, may point to other matrix effects.
Caption: Workflow to prevent ethoxyquin degradation during sample preparation.
Question: I'm seeing significant background noise and interfering peaks in my chromatogram, particularly when analyzing high-fat samples. How can I clean up my sample to remove these matrix interferences?
Answer: This is a classic case of "matrix effect," where co-extracted compounds from the sample interfere with the detection of the analyte. In high-fat samples (e.g., fish, animal fat, feeds), lipids are the primary culprits. They can cause baseline noise, quench the fluorescence signal, or co-elute with ethoxyquin, leading to inaccurate quantification.
Expertise & Causality: Fluorescence is highly sensitive to the chemical microenvironment. Lipids and other nonpolar molecules can co-extract with ethoxyquin and cause several problems:
-
Fluorescence Quenching: The co-extractants can absorb the excitation energy or interact with the excited state of ethoxyquin, causing it to return to the ground state without emitting a photon. This reduces the signal intensity.
-
Endogenous Fluorescence: Some matrix components may be naturally fluorescent at or near the same wavelengths as ethoxyquin, creating overlapping peaks or a high, unstable baseline.
-
Chromatographic Interference: High concentrations of lipids can affect the performance of the reversed-phase column, leading to peak distortion and shifting retention times.
A multi-step cleanup strategy is often required to isolate ethoxyquin from these interferences.
Trustworthiness: Recommended Cleanup Protocols
-
pH-Controlled Liquid-Liquid Extraction (LLE): This elegant technique exploits the chemical properties of ethoxyquin to separate it from neutral lipids.[6]
-
Principle: Ethoxyquin has a secondary amine group, making it a weak base.[6] In an acidic aqueous solution (pH < 2), this group becomes protonated (positively charged), making the molecule water-soluble. Neutral lipids, however, remain in the organic solvent. By adjusting the pH back to basic, the ethoxyquin becomes neutral again and can be back-extracted into a clean organic solvent.
-
Protocol:
-
Perform an initial extraction of the sample with a solvent like hexane.
-
Partition the hexane extract against an acidic aqueous solution (e.g., 1M HCl). The ethoxyquin will move to the aqueous phase, leaving lipids behind in the hexane.
-
Discard the hexane phase.
-
Adjust the pH of the aqueous phase to be strongly basic (e.g., with NaOH) and perform a second extraction with fresh hexane. The now-neutral ethoxyquin will move back into the clean hexane phase.
-
This final hexane extract is significantly cleaner and can be evaporated and reconstituted for HPLC analysis.
-
-
-
Solid-Phase Extraction (SPE): SPE provides a more standardized and often more effective cleanup than LLE. It is highly recommended for complex matrices.
-
Principle: The sample extract is passed through a cartridge containing a solid sorbent. Based on the choice of sorbent and solvents, interfering compounds can be washed away while the analyte of interest is retained, or vice-versa.
-
Recommended Cartridge: For ethoxyquin, a neutral alumina or octadecylsilane (C18) SPE cartridge is effective.[1]
-
General Protocol (using C18):
-
Condition: Pass methanol, followed by water, through the cartridge.
-
Load: Load the initial sample extract (often diluted with water or a weaker solvent).
-
Wash: Use a weak solvent (e.g., water/methanol mixture) to wash away polar interferences.
-
Elute: Use a strong organic solvent (e.g., pure acetonitrile or methanol) to elute the retained ethoxyquin.
-
-
Caption: Multi-step cleanup workflow to remove matrix interferences.
Part 3: Method Validation & Confirmation
Question: How can I be certain that the chromatographic peak I am integrating is ethoxyquin and not a co-eluting fluorescent impurity?
Answer: Peak confirmation is a critical part of method validation and ensures the trustworthiness of your data. Relying solely on retention time is insufficient, especially during method development or when analyzing new matrices.
Expertise & Causality: Chromatographic retention time can shift due to column aging, mobile phase variations, or matrix effects. An interfering compound could coincidentally have the same retention time as ethoxyquin. Therefore, orthogonal confirmation methods are necessary.
Trustworthiness: Confirmation Techniques
-
HPLC with Mass Spectrometry (HPLC-MS): This is the gold standard for confirmation. Mass spectrometry provides mass-to-charge ratio (m/z) data, which is a highly specific identifier for a molecule.
-
Procedure: Analyze the sample extract using an HPLC-MS system. The peak at the correct retention time for ethoxyquin should also exhibit the expected m/z for the ethoxyquin parent ion.[6] For even greater certainty, tandem MS (MS/MS) can be used to match the fragmentation pattern of the analyte to that of a pure standard.[4]
-
-
Diode-Array Detector (DAD) or Photodiode Array (PDA) Analysis: If an MS is not available, a DAD/PDA detector can provide additional evidence.
-
Procedure: A DAD/PDA detector acquires the full UV-Vis absorbance spectrum for a compound as it elutes. Compare the spectrum of the peak in your sample to the spectrum of a pure ethoxyquin standard. A perfect match provides strong evidence of identity.
-
-
Spiking with Standard: A simpler, albeit less definitive, method is to spike a previously analyzed sample with a known amount of pure ethoxyquin standard and re-inject it.
-
Procedure: If the peak is truly ethoxyquin, its area and height should increase proportionally after spiking, without any change in peak shape or the appearance of a new, closely eluting peak.
-
References
-
He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-16. [Link]
-
Zhang, C., Gai, X., Tian, Y., & Chen, Y. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of Animal Science and Biotechnology, 12(1), 1-12. [Link]
-
Aoki, Y., Kotani, A., Miyazawa, N., Uchida, K., Igarashi, Y., & Hirayama, N. (2010). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. Journal of AOAC International, 93(1), 277-283. [Link]
-
European Union Reference Laboratory for Feed Additives. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
-
He, P., & Ackman, R. G. (2000). Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]
-
Ng, C. L., Liew, S. Y., & Soon, L. L. (2023). Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Food Additives & Contaminants: Part A. [Link]
-
Kranawetvogl, A., Pischetsrieder, M., & Preihs, C. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(22), 6409-6416. [Link]
-
Kranawetvogl, A., Pischetsrieder, M., & Preihs, C. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
-
Kranawetvogl, A., Pischetsrieder, M., & Preihs, C. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography–Fluorescence Detection and Stable-Isotope Dilution Analysis–Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Aoki, Y., et al. (2010). Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin. PubMed. [Link]
-
Bohne, V. J., Hove, H., & Hamre, K. (2007). Simultaneous Quantitative Determination of the Synthetic Antioxidant Ethoxyquin and Its Major Metabolite in Atlantic Salmon (Salmo salar, L), Ethoxyquin Dimer, by Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection. Journal of AOAC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of ethoxyquin by high-performance liquid chromatography with fluorescence detection and its application to the survey of residues in food products of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
addressing ethoxyquin degradation during analytical procedures
Welcome to the technical support center for the analysis of ethoxyquin (EQ). As a potent antioxidant, ethoxyquin is inherently reactive and prone to degradation, posing significant challenges for accurate quantification in complex matrices like animal feed, fishmeal, and biological tissues.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common issues encountered during analytical procedures.
This center is divided into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common queries.
-
In-Depth Troubleshooting Guides: Detailed, step-by-step solutions for specific experimental problems.
Frequently Asked Questions (FAQs)
Q1: Why are my ethoxyquin recovery rates consistently low?
A: Low recovery is the most common issue and is almost always due to the oxidative degradation of ethoxyquin during sample processing.[4] Ethoxyquin is designed to be an antioxidant, meaning it readily sacrifices itself to neutralize oxidative agents.[1] Key procedural steps like milling, extraction, and heating can introduce oxygen, heat, and light, accelerating its degradation into products like ethoxyquin quinone imine (EQI) and the ethoxyquin dimer (EQDM).[5]
Q2: I see multiple peaks around the expected retention time for ethoxyquin. What are they?
A: These are likely degradation products. The primary oxidation products are EQI and EQDM.[5] Their presence indicates that your sample preparation and handling procedures are not adequately protecting the parent ethoxyquin molecule. Some analytical methods aim to quantify EQ and its main degradation products simultaneously to provide a more complete picture of its initial concentration.[5][6]
Q3: Can I use a standard QuEChERS method for ethoxyquin extraction?
A: A standard QuEChERS protocol is often insufficient and can lead to significant ethoxyquin loss.[4] However, modified QuEChERS methods that incorporate a stabilization step, such as the addition of an ascorbic acid buffer before extraction, have proven to be effective at minimizing degradation and improving quantification.
Q4: What is the best way to store samples and extracts containing ethoxyquin?
A: Minimize exposure to light and heat. Samples should be homogenized and stored frozen (-20°C or lower) immediately after collection. Extracts should be stored in amber vials at refrigerated temperatures (2-8°C) and analyzed as quickly as possible. Ethoxyquin is stable under ordinary refrigerated conditions but degrades when exposed to heat and light.[1]
Q5: Is pH important during extraction?
A: Yes, pH is critical. Ethoxyquin contains a secondary amine group, making it a weak organic base.[5] In acidic conditions, this group can become protonated, increasing its polarity and making it difficult to extract with non-polar organic solvents. Using a buffer to maintain alkaline conditions (e.g., a carbonate buffer) can inhibit this ionization and significantly improve extraction efficiency into solvents like n-hexane.[5]
Core Problem: The Chemistry of Ethoxyquin Degradation
Understanding the degradation pathway is fundamental to troubleshooting. Ethoxyquin readily undergoes oxidation, losing a hydrogen atom to form a free radical. This unstable intermediate can then be converted into more stable oxidation products, primarily ethoxyquin quinone imine (EQI), or it can react with another ethoxyquin molecule to form the ethoxyquin dimer (EQDM). This process is accelerated by heat, light, and the presence of oxidizing agents in the sample matrix.
Caption: Oxidative degradation pathway of Ethoxyquin.
In-Depth Troubleshooting Guides
Guide 1: Low Ethoxyquin Recovery
Problem: You are consistently recovering less than 70% of your spiked ethoxyquin standard from the sample matrix.
Root Cause Analysis: This is a classic symptom of analyte degradation during sample preparation. The mechanical stress of milling and the chemical environment of extraction are introducing oxidative stress that the ethoxyquin is neutralizing, thereby being consumed in the process.[4] Studies have shown that extensive degradation occurs during sample milling, even when performed cryogenically.[4]
Solutions & Protocols
The core principle is to introduce a sacrificial, more readily available antioxidant before the sample processing steps that induce oxidation.
1. Pre-Milling Stabilization with Ascorbic Acid:
-
Causality: Ascorbic acid (Vitamin C) is a powerful, water-soluble antioxidant. By adding it to the sample before milling, it acts as a primary shield, scavenging free radicals generated during tissue disruption and protecting the ethoxyquin.[4]
-
Protocol: For every 100 grams of sample (e.g., pears, animal feed), add 1 gram of solid L-ascorbic acid.[4] Distribute the ascorbic acid as evenly as possible before commencing the milling or homogenization process. This technique has been shown to dramatically reduce EQ losses.[4]
2. Buffered Extraction with Antioxidants:
-
Causality: During solvent extraction, maintaining an optimal pH and providing antioxidant protection is crucial. A study on swine tissues demonstrated that using a carbonate buffer to keep the solution alkaline, combined with ascorbic acid, dramatically improved recovery by preventing both protonation and oxidation.[5]
-
Protocol: A highly effective method involves adding 50 mg of ascorbic acid for every 1 gram of homogenized sample.[5] Subsequently, perform the extraction using a sequence of a carbonate buffer, acetone, and n-hexane to ensure efficient partitioning of the non-ionized ethoxyquin into the organic phase.[5]
3. Use of Other Antioxidants:
-
Causality: While ascorbic acid is highly effective, other antioxidants like Butylated Hydroxytoluene (BHT) or Propyl Gallate (PG) can also be used, particularly in non-aqueous systems or during extract storage. They function similarly by terminating free-radical chain reactions.
-
Data Summary:
| Antioxidant | Typical Concentration | Recommended Solvent/Matrix | Key Considerations |
| L-Ascorbic Acid | 1g / 100g sample (pre-milling)[4] or 50mg / 1g sample (extraction)[5] | Aqueous/Semi-Aqueous (e.g., QuEChERS) | Add before any disruptive step. Highly effective. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm in solvent | Organic Solvents (e.g., Acetonitrile, Hexane) | Excellent for protecting extracts post-extraction. |
| Propyl Gallate (PG) | 100 - 500 ppm in solvent | Organic Solvents | Often used in combination with BHT for synergistic effects. |
Guide 2: High Variability in Results (Poor Precision)
Problem: Replicate sample preparations yield results with high relative standard deviation (RSD > 15%).
Root Cause Analysis: High variability points to inconsistent degradation. This often occurs when protective measures are not uniformly applied or when samples are exposed to varying environmental conditions (e.g., light, temperature) during processing. For instance, the first sample in a batch may be processed quickly, while the last one sits on the bench for an extended period, leading to greater degradation.
Solutions & Protocols
The key is to standardize every step of the workflow to ensure each sample is treated identically.
1. Standardize Environmental Conditions:
-
Light: Perform all sample preparation steps under amber or red light, or in a room with minimal UV light. Wrap all glassware and sample tubes in aluminum foil.
-
Temperature: Keep samples and extracts on ice or in a cooling rack throughout the entire procedure. If centrifugation is required, use a refrigerated centrifuge.
2. Implement a Validated Workflow:
-
Causality: A standardized, step-by-step workflow minimizes process variability. By defining each action, from reagent addition to vortexing time, you ensure that each sample experiences the same conditions, leading to more reproducible results.
-
Workflow Diagram:
Caption: Standardized workflow for stabilized Ethoxyquin analysis.
3. Detailed Protocol: Stabilized Extraction for HPLC-FLD Analysis
This protocol is adapted from official methods and best practices to ensure high recovery and reproducibility.[7][8]
-
Sample Weighing: Weigh 2-5 g of the homogenized sample (pre-treated with ascorbic acid as per Guide 1) into a 50 mL polypropylene centrifuge tube shielded from light.
-
Solvent Addition: Add 20 mL of acetonitrile containing 200 ppm BHT. The use of acetonitrile is common in official methods like AOAC 996.13.[7][8]
-
Extraction: Tightly cap the tube and shake vigorously on a mechanical shaker for 20 minutes at room temperature.
-
Centrifugation: Centrifuge the tube at 4,000 x g for 10 minutes at 4°C.
-
Filtration & Analysis: Carefully transfer an aliquot of the supernatant into an amber autosampler vial. Analyze immediately using a reversed-phase HPLC system with fluorescence detection (Excitation: 360 nm, Emission: 432 nm), which is a highly sensitive and specific method for ethoxyquin.[7][8]
By implementing these rigorous, scientifically-grounded procedures, researchers can overcome the inherent instability of ethoxyquin and achieve accurate, reliable, and reproducible analytical results.
References
-
Title: Determination of ethoxyquin in feeds by liquid chromatography: collaborative study Source: Journal of AOAC International URL: [Link]
-
Title: Improvement of Ethoxyquin Yields and Recoveries from Pears through the Addition of Ascorbic Acid Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Determination of ethoxyquin residues in animal feed by gas chromatography-tandem mass spectrometry Source: Ruralcat (Generalitat de Catalunya) URL: [Link]
-
Title: Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites Source: Journal of Animal Science and Biotechnology (via PMC) URL: [Link]
-
Title: A new insight into ethoxyquin fate in surface waters: Stability, direct and indirect photochemical behaviour and the identification of main products Source: ResearchGate URL: [Link]
-
Title: HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds Source: ResearchGate URL: [Link]
-
Title: Ethoxyquin: An Antioxidant Used in Animal Feed Source: Oxidative Medicine and Cellular Longevity (via PMC) URL: [Link]
-
Title: Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites Source: ResearchGate URL: [Link]
-
Title: THE ANTIOXIDANT ETHOXYQUIN AND ITS ANALOGUES: A REVIEW Source: Taylor & Francis Online URL: [Link]
-
Title: Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish Source: IFFO - The Marine Ingredients Organisation URL: [Link]
-
Title: Ethoxyquin (EQ) Frequently Asked Questions (FAQs) Source: FEFAC (European Feed Manufacturers' Federation) URL: [Link]
-
Title: Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive Source: European Union Reference Laboratory for Feed Additives URL: [Link]
-
Title: Analysis for Ethoxyquin in Feed Additives Source: Eurofins Germany URL: [Link]
Sources
- 1. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis for Ethoxyquin in Feed Additives - Eurofins Scientific [eurofins.de]
- 4. ua-bw.de [ua-bw.de]
- 5. researchgate.net [researchgate.net]
- 6. iffo.com [iffo.com]
- 7. Determination of ethoxyquin in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Ethoxyquin Analysis by Mass Spectrometry: A Technical Support Center for Minimizing Ion Suppression
Welcome to the technical support center for the analysis of ethoxyquin using mass spectrometry. This resource is designed for researchers, scientists, and professionals in drug development and food safety who are navigating the complexities of quantifying ethoxyquin in various matrices. As a synthetic antioxidant, ethoxyquin is prone to degradation and its analysis is often hampered by significant matrix effects, leading to ion suppression and unreliable results.
This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommended strategies. Our goal is to equip you with the expertise to anticipate and overcome analytical challenges, ensuring the accuracy and robustness of your ethoxyquin quantitation.
Understanding the Challenge: The Chemistry of Ethoxyquin and Ion Suppression
Ethoxyquin (EQ) is a quinoline-based antioxidant widely used in animal feed, fishmeal, and some fruits and spices to prevent lipid peroxidation and degradation.[1][2] However, its antioxidant nature also makes it susceptible to oxidation during sample preparation and analysis, leading to the formation of metabolites such as ethoxyquin quinone imine (EQI) and ethoxyquin dimer (EQDM).[2][3]
Ion suppression is a significant hurdle in the LC-MS/MS analysis of ethoxyquin. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity and inaccurate quantification.[4] Common sources of ion suppression include salts, endogenous matrix components, and other additives.[4]
This guide will walk you through a systematic approach to minimizing ion suppression, from sample collection and preparation to chromatographic separation and mass spectrometric detection.
Troubleshooting Guide: From Low Recoveries to Inconsistent Results
This section addresses common issues encountered during ethoxyquin analysis and provides step-by-step solutions.
Problem 1: Low and Inconsistent Recoveries of Ethoxyquin
Low recovery is a frequent problem in ethoxyquin analysis, often stemming from its inherent instability.
Causality: Ethoxyquin is highly susceptible to oxidation, which can be exacerbated by exposure to light, heat, and oxygen during sample processing.[4] This degradation leads to the formation of various transformation products and a subsequent loss of the parent ethoxyquin molecule.
Solutions:
-
Addition of Antioxidants: The most effective strategy to prevent oxidative loss is the addition of a stabilizing antioxidant to the sample matrix as early as possible.
-
Controlled Extraction Conditions:
-
Avoid Evaporation to Dryness: Concentrating sample extracts to complete dryness can lead to significant loss of ethoxyquin.[5] If a concentration step is necessary, it should be done carefully under reduced pressure and not to complete dryness.[5]
Step-by-Step Protocol for Stabilizing Ethoxyquin during Extraction:
-
Homogenization: To a 10 g homogenized sample, add 100 mg of ascorbic acid or a solution of BHT in the extraction solvent (e.g., 50 mg/L in acetone).[1][5]
-
Extraction: Proceed with the chosen extraction method (e.g., QuEChERS, solvent extraction) immediately after the addition of the antioxidant.
-
Solvent Evaporation (if necessary): If the extract needs to be concentrated, use a rotary evaporator with the water bath temperature set no higher than 40°C. Stop the evaporation process when a small volume of solvent remains.
-
Reconstitution: Reconstitute the concentrated extract in a suitable solvent for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices where ion suppression is a problem for ethoxyquin analysis?
Ion suppression for ethoxyquin is most pronounced in complex and "dirty" matrices such as:
-
Animal Feed and Fishmeal: These are often high in fats and other organic molecules that can co-extract with ethoxyquin and cause significant ion suppression.[6]
-
Seafood (e.g., Salmon, Shrimp): The high lipid content in fatty fish can lead to matrix effects.[1][7]
-
Spices (e.g., Paprika): Complex plant matrices with numerous co-extractives can interfere with ionization.
Q2: How do I choose the right sample preparation technique to minimize matrix effects?
The choice of sample preparation is critical. Here's a comparison of common techniques:
| Technique | Principle | Advantages for Ethoxyquin Analysis | Disadvantages |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction with acetonitrile followed by a cleanup step with dispersive solid-phase extraction (dSPE). | Effective for a wide range of matrices. The dSPE step can be tailored with different sorbents to remove specific interferences. | May require optimization of dSPE sorbents for highly complex matrices. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides a cleaner extract compared to simple solvent extraction. Can be automated for high-throughput analysis. | Can be more time-consuming and expensive than QuEChERS. Method development can be complex. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquids to separate it from matrix components. | A classic and effective cleanup technique. | Can be labor-intensive and may use large volumes of organic solvents. |
Q3: Which dSPE sorbents are best for cleaning up ethoxyquin extracts in the QuEChERS method?
For fatty matrices like fish and animal feed, a combination of sorbents is often necessary:
-
C18: Effectively removes lipids and other non-polar interferences.[1]
-
Primary Secondary Amine (PSA): Removes fatty acids, sugars, and other polar organic acids.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used with caution as it can also adsorb planar analytes like ethoxyquin.
A common combination for fatty matrices is C18 and PSA.[1]
Q4: How can I optimize my LC method to reduce co-elution and ion suppression?
Chromatographic separation is key to moving ethoxyquin away from interfering matrix components.
-
Column Choice: A C18 reversed-phase column is a good starting point.[5][6] Consider using a column with a smaller particle size (e.g., sub-2 µm) for higher resolution.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[5][6] Optimizing the gradient profile can improve the separation of ethoxyquin from matrix interferences.
-
Flow Rate: Lower flow rates can sometimes reduce ion suppression, but this needs to be balanced with analysis time.
Q5: ESI or APCI: Which ionization source is better for ethoxyquin?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for ethoxyquin analysis.
-
ESI: Generally more sensitive for polar and semi-polar compounds. ESI in positive ion mode is commonly used for ethoxyquin.[5] However, it can be more susceptible to ion suppression from non-volatile salts in the sample.[8]
-
APCI: Better suited for less polar and more volatile compounds. APCI is often less prone to matrix effects from non-volatile components compared to ESI.[8]
The choice between ESI and APCI may depend on the specific matrix and the level of cleanliness of the sample extract. It is recommended to test both sources during method development to determine the optimal choice for your specific application.
Q6: What is the best internal standard to use for ethoxyquin analysis?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.
-
Deuterated Ethoxyquin (d-EQ): This is the gold standard as it has nearly identical chemical and physical properties to ethoxyquin, meaning it will co-elute and experience the same degree of ion suppression.[9] The use of a SIL internal standard can effectively compensate for matrix effects and improve the accuracy and precision of the analysis.[9]
-
Analogue Internal Standards: If a SIL internal standard is not available, a structurally similar compound (analogue) can be used. Methoxyquin has been reported as an analogue internal standard for ethoxyquin.[9] However, it's important to validate that the analogue behaves similarly to ethoxyquin in the presence of the matrix.
Experimental Protocols and Workflows
Workflow for Minimizing Ion Suppression in Ethoxyquin Analysis
The following diagram illustrates a systematic workflow for developing a robust LC-MS/MS method for ethoxyquin that minimizes ion suppression.
Caption: A systematic workflow for ethoxyquin analysis.
Detailed Protocol: QuEChERS Extraction and Cleanup for Ethoxyquin in Fatty Fish
This protocol is adapted from methodologies for analyzing ethoxyquin in complex, fatty matrices like salmon.[1]
Materials:
-
Homogenized fish tissue
-
Ascorbic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
dSPE tubes containing C18 and PSA sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 100 mg of ascorbic acid to the sample.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts, cap the tube tightly, and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a dSPE tube containing C18 and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
Data Presentation: Key Parameters for Ethoxyquin LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for ethoxyquin analysis, compiled from various validated methods.[5][7]
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute ethoxyquin, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 218.2 |
| Product Ions (m/z) | 174.1, 160.1 |
| Collision Energy | Optimize for your specific instrument |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions for ethoxyquin analysis.
Caption: Troubleshooting logic for ethoxyquin analysis.
References
-
Welch C. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. Published February 21, 2025. Accessed January 24, 2026. [Link]
-
Analytical Method for Ethoxyquin (Animal and Fishery Products). Ministry of Health, Labour and Welfare, Japan. Accessed January 24, 2026. [Link]
- Li W, et al. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 2014;100:29-34. doi:10.1016/j.jpba.2014.07.025
- Jeyachchandran V, et al. Rapid and highly sensitive analysis of ethoxyquin residues in shrimp using ultra high performance liquid chromatography-tandem mass spectrometry. Thai Journal of Pharmaceutical Sciences. 2012;36(4):165-173.
-
Benkenstein A, et al. Analysis of Ethoxyquin and its Metabolites in Salmon Using QuEChERS. EU Reference Laboratory for Single Residue Methods. Published 2016. Accessed January 24, 2026. [Link]
- Zhang C, et al. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of the Science of Food and Agriculture. 2021;101(12):5173-5181. doi:10.1002/jsfa.11166
-
Ethoxyquin (EQ) Frequently Asked Questions (FAQs). FEFAC. Published March 3, 2022. Accessed January 24, 2026. [Link]
- He P, Ackman RG. HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture. 2000;80(1):10-16.
- Kranawetvogl A, Elsinghorst PW. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. 2019;67(23):6650-6657. doi:10.1021/acs.jafc.9b01508
-
He P, Ackman RG. Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. Published 2000. Accessed January 24, 2026. [Link]
- Choi S, et al. Residues and dietary exposure to ethoxyquin and ethoxyquin dimer in farmed aquatic animals in South Korea. Food Control. 2020;111:107067. doi:10.1016/j.foodcont.2019.107067
-
Analysis for Ethoxyquin in Feed Additives. Eurofins. Published March 2021. Accessed January 24, 2026. [Link]
-
EURL-SRM - Analytical Observations Report. EU Reference Laboratory for Single Residue Methods. Published May 10, 2016. Accessed January 24, 2026. [Link]
- Schreier CJ, Greene RJ. Determination of ethoxyquin in feeds by liquid chromatography: collaborative study.
-
Ethoxyquin in food and feed using LC-ESI-MS/MS. Eurofins. Accessed January 24, 2026. [Link]
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. Determination of ethoxyquin in feeds by liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of chromatographic separation of ethoxyquin and its oxidation products
An essential component of quality control in the feed, food, and pharmaceutical industries is the accurate chromatographic analysis of the synthetic antioxidant ethoxyquin (EQ) and its associated oxidation products. Due to its inherent reactivity, ethoxyquin presents unique analytical challenges. This guide provides expert-driven solutions to common problems encountered during the chromatographic separation of ethoxyquin and its primary oxidation products, ethoxyquin quinone imine (EQI) and the ethoxyquin dimer (EQDM).
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic analysis of ethoxyquin and its oxidation products so challenging?
A1: The primary challenge stems from the antioxidant nature of ethoxyquin itself. It is highly susceptible to oxidation during sample preparation, extraction, and even during the chromatographic run, which can lead to inaccurate quantification and the artificial generation of degradation products.[1][2] Furthermore, ethoxyquin is a secondary amine, a weak organic base, which can lead to undesirable interactions with standard silica-based reversed-phase columns, causing poor peak shapes (tailing).[1] The diverse polarity of EQ and its key oxidation products, such as the dimer (EQDM) and quinone imine (EQI), also requires a well-optimized separation method to achieve baseline resolution.[1][3]
Q2: What are the primary oxidation products of ethoxyquin that I should monitor?
A2: The most significant oxidation products commonly monitored alongside ethoxyquin (EQ) are:
-
Ethoxyquin Dimer (EQDM): A dimeric oxidative coupling product.[4][5] This product is often found in significant quantities in stored samples and biological matrices and has antioxidant properties of its own.[4][6]
-
Ethoxyquin Quinone Imine (EQI): A highly reactive intermediate.[1][3][7] Due to its reactivity, it can be challenging to analyze, but its presence is a key indicator of oxidative degradation.
Q3: Which chromatographic mode is best suited for this analysis?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and effective technique.[6][7] It allows for the separation of these compounds based on their hydrophobicity. Standard C18 columns are typically used, often with specific modifications (e.g., end-capping) to minimize secondary interactions with the basic ethoxyquin molecule.
Q4: What detection method is recommended?
A4: The choice of detector depends on the required sensitivity and selectivity:
-
UV/Vis Detector: Suitable for routine analysis where concentration levels are relatively high. Detection is often performed around 260-280 nm.[7][8]
-
Fluorescence Detector (FLD): Offers significantly higher sensitivity and selectivity for ethoxyquin compared to UV detection, making it ideal for trace-level analysis.[9][10]
-
Mass Spectrometry (LC-MS/MS): Provides the highest level of selectivity and sensitivity, enabling confident identification and quantification, especially in complex matrices like animal tissues or feed.[7][9][11] It is the gold standard for confirmatory analysis.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Ethoxyquin
-
Question: My ethoxyquin peak shows significant tailing, while the oxidation product peaks look fine. What is the cause and how can I fix it?
-
Probable Cause & Scientific Explanation: This is a classic issue when analyzing basic compounds like ethoxyquin on traditional silica-based C18 columns. The secondary amine group in ethoxyquin is protonated at acidic to neutral pH, leading to strong ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface. These secondary interactions cause a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to above the pKa of the residual silanols (typically > pH 7) to deprotonate them, or work at a low pH (pH 2.5-3.5) to fully protonate the silanols and suppress their ionic character. Using a buffer is critical for pH stability. Ammonium acetate or ammonium formate buffers at concentrations of 5-20 mM are effective.[7][8]
-
Use of a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with minimal metal content and are "end-capped" to block most of the accessible silanol groups. Switching to a column specifically designed for the analysis of basic compounds will significantly improve peak shape.
-
Competitive Amine Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v). TEA will preferentially interact with the active silanol sites, effectively shielding them from the ethoxyquin analyte. Note that TEA can suppress MS signal if using LC-MS.
-
Issue 2: Insufficient Resolution Between Analytes
-
Question: I am struggling to separate ethoxyquin from its quinone imine (EQI) and the dimer (EQDM) peak is too broad. How can I improve my resolution?
-
Probable Cause & Scientific Explanation: Insufficient resolution can be due to a lack of selectivity in the chromatographic system or poor column efficiency. The mobile phase composition directly impacts the partitioning of analytes between the stationary and mobile phases, which is the primary driver of selectivity in reversed-phase chromatography.
-
Solutions:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous buffer is the most powerful tool for adjusting retention and resolution.
-
Solvent Type: Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. If using one, try switching to the other or using a ternary mixture.
-
Isocratic vs. Gradient Elution: For analytes with a wide polarity range like EQ and its products, a gradient elution is almost always necessary. Start with a shallow gradient (e.g., a 1-2% organic increase per minute) and adjust the slope to improve the separation of closely eluting peaks. A typical starting point is a gradient from ~50% to 90% acetonitrile.[11]
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency (reduce plate height), leading to sharper peaks and better resolution, albeit at the cost of longer analysis times.
-
Increase Column Length or Decrease Particle Size: Using a longer column (e.g., 250 mm vs. 150 mm) or switching to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) will increase the number of theoretical plates and significantly enhance resolving power.
-
Issue 3: Low or Inconsistent Analyte Recovery
-
Question: My recovery for ethoxyquin is low and varies between sample preparations. What could be causing this?
-
Probable Cause & Scientific Explanation: This is a strong indication that ethoxyquin is degrading during the sample preparation process. As a potent antioxidant, it will readily sacrifice itself to neutralize any oxidizing agents present in the sample matrix or introduced via solvents and reagents.[1] Low extraction efficiency from the sample matrix can also be a culprit.[1][3]
-
Solutions:
-
Add an Antioxidant to Extraction Solvents: This is a critical, self-validating step. Fortify your extraction solvent (e.g., acetone, acetonitrile, or hexane) with a sacrificial antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid.[1][11] A typical concentration is 50-100 mg/L.[11] This protects the target analyte from oxidation during extraction.
-
Control Extraction pH: Since ethoxyquin is a base, its charge state is pH-dependent. Extracting from a sample under basic conditions (e.g., using a sodium carbonate solution) will ensure EQ is in its neutral, more organic-soluble form, thereby maximizing its extraction into non-polar solvents like hexane.[3][11]
-
Minimize Exposure to Light and Heat: Ethoxyquin degradation can be accelerated by light and heat. Conduct sample preparation away from direct sunlight and avoid any steps that involve excessive heating. If concentration is needed, use a gentle stream of nitrogen at or below 40°C.[11]
-
Use QuEChERS Method: For complex matrices like fish tissue, validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods have proven to be very effective.[9][12]
-
Experimental Protocols & Data
Recommended HPLC Starting Conditions
The following table summarizes a robust starting method for the separation of ethoxyquin and its primary oxidation products. This method should be optimized for your specific instrument and application.
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-capped C18, 150 x 4.6 mm, 3.5 µm | Minimizes silanol interactions, providing good efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | Buffers the mobile phase to ensure reproducible retention and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes, hold for 3 min, return to initial | Separates compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Improves efficiency and reduces backpressure; ensures reproducibility. |
| Injection Volume | 10 µL | A typical starting volume; adjust based on concentration. |
| Detection | UV at 280 nm or FLD (Ex: 360 nm, Em: 430 nm) | 280 nm provides good response for all analytes.[7] FLD offers superior sensitivity for EQ. |
Step-by-Step Sample Preparation Protocol (Fish Meal)
This protocol is adapted from established methods and incorporates best practices to ensure analyte stability.[6][7]
-
Weighing: Accurately weigh 1.0 g of homogenized fish meal into a 50 mL centrifuge tube.
-
Fortification: Add 10 mL of hexane containing 100 mg/L BHT.
-
Extraction: Vortex vigorously for 2 minutes, then sonicate for 10 minutes in a water bath.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Collection: Carefully transfer the hexane supernatant to a clean tube.
-
Re-extraction: Repeat steps 3-5 with an additional 10 mL of BHT-fortified hexane.
-
Combine & Evaporate: Combine the hexane extracts and evaporate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in exactly 1.0 mL of acetonitrile.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC system.
Visualizations
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve common chromatographic issues.
Caption: A logical flowchart for troubleshooting common issues in ethoxyquin analysis.
General Experimental Workflow
This diagram illustrates the end-to-end process for the analysis of ethoxyquin and its oxidation products.
Caption: Standard workflow for ethoxyquin analysis from sample to final result.
References
-
He, P., & Ackman, R. G. (2000). HPLC determination of ethoxyquin and its major oxidation products in fresh and stored fish meals and fish feeds. Journal of the Science of Food and Agriculture, 80(1), 10-14. [Link]
-
He, P., & Ackman, R. G. Ethoxyquin and its Oxidation Products in Fish Meals, Fish Feeds and Farmed Fish. IFFO. [Link]
-
Zhang, X., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. Journal of Animal Science and Biotechnology, 12(1), 8. [Link]
-
de Koning, A. J. (2002). THE ANTIOXIDANT ETHOXYQUIN AND ITS ANALOGUES: A REVIEW. International Journal of Food Properties, 5(2), 451-461. [Link]
-
Zhang, X., et al. (2021). Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites. ResearchGate. [Link]
-
EURL-SRM. (2016). Analysis of Ethoxyquin and its Metabolites in Fish Using the QuEChERS Method. EURL-SRM Analytical Observations Report. [Link]
-
Thorisson, S., et al. (1992). Determination of ethoxyquin and two of its oxidation products in fish meal by gas chromatography. Analyst, 117(4), 757-759. [Link]
-
Li, H., et al. (2023). Determination of ethoxyquin by ultra-high performance liquid chromatography with tandem mass spectrometry and a Singapore survey of ethoxyquin residues in eggs, egg products and poultry. Food Additives & Contaminants: Part A. [Link]
-
Lundebye, A. K., et al. (2010). Residues of Ethoxyquin and Ethoxyquin Dimer in Ocean‐Farmed Salmonids Determined by High‐Pressure Liquid Chromatography. Journal of Food Science, 75(1), T14-T19. [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (2017). Analytical Method for Ethoxyquin (Animal and Fishery Products). [Link]
-
Wikipedia. Ethoxyquin. [Link]
-
Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(23), 6650-6657. [Link]
Sources
- 1. Analysis of ethoxyquin and its oxidation products in swine tissues by gas chromatography-tandem mass spectrometry for evaluating the feed-to-animal tissue transfer of ethoxyquin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of ethoxyquin and two of its oxidation products in fish meal by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. iffo.com [iffo.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
A Comparative Analysis of Ethoxyquin and Compound Antioxidants on Broiler Performance and Health
Introduction: The Specter of Oxidative Stress in Modern Broiler Production
In the intensive landscape of modern broiler production, birds are continually exposed to a barrage of stressors, including rapid growth rates, high-density housing, and metabolic demands. These factors inevitably lead to an overproduction of reactive oxygen species (ROS), tipping the delicate oxidant-antioxidant balance and culminating in a state of oxidative stress. This physiological imbalance inflicts widespread cellular damage, compromising intestinal integrity, immune function, and ultimately, growth performance and meat quality.[1][2][3] The oxidation of lipids in feed further exacerbates this issue, reducing its nutritional value and introducing harmful compounds that negatively impact the bird's physiological functions.[1][2]
To counteract these detrimental effects, the poultry industry has long relied on the inclusion of antioxidants in feed. For decades, the synthetic antioxidant ethoxyquin has been a stalwart, prized for its high efficacy and cost-effectiveness.[1][2][4] However, mounting concerns regarding the safety of ethoxyquin and its metabolites, which can accumulate in animal tissues, have spurred a critical search for safer and equally effective alternatives.[1][2] This has paved the way for the development of compound antioxidants, sophisticated blends of synergistic compounds designed to provide broad-spectrum antioxidant protection.
This guide provides an in-depth, evidence-based comparison of the performance of ethoxyquin and a representative compound antioxidant in broilers. We will delve into their mechanisms of action, evaluate their impact on key production parameters through a review of experimental data, and provide detailed protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the formulation of effective and safe poultry nutrition strategies.
Ethoxyquin: The Incumbent Antioxidant
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a synthetic antioxidant that has been extensively used in animal feed to prevent lipid peroxidation.[4][5] Its primary function is to donate a hydrogen atom to free radicals, thereby neutralizing them and halting the oxidative chain reaction that leads to rancidity in fats and oils.[4] This protective action preserves the nutritional quality of the feed, particularly fat-soluble vitamins and pigments.[4]
Beyond its in-feed antioxidant activity, ethoxyquin has been shown to exert beneficial effects within the broiler. Studies have demonstrated that dietary supplementation with ethoxyquin can improve the antioxidant status of the bird, particularly under conditions of stress.[5] For instance, research has shown that ethoxyquin can alleviate the negative effects of peroxides in the feed, leading to improved body weights in broilers.[6] It is believed to upregulate the expression of downstream antioxidant genes by increasing the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response.[1]
However, the use of ethoxyquin is not without controversy. Regulatory bodies have raised concerns about the potential for its metabolites to accumulate in animal tissues, posing a potential risk to consumers.[1][2] This has been a significant driver in the quest for alternative antioxidant solutions.
Compound Antioxidants: A Multi-Pronged Approach to Oxidative Stress Mitigation
Compound antioxidants are formulated blends of various antioxidant compounds, often including a combination of synthetic and natural ingredients, designed to work synergistically. A common strategy is to combine primary antioxidants, which are free-radical scavengers, with synergists that can regenerate primary antioxidants or chelate pro-oxidant metal ions.
A representative example of a compound antioxidant formulation might include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that is a potent free-radical scavenger.[1][2]
-
Tertiary Butylhydroquinone (TBHQ): Another highly effective synthetic phenolic antioxidant, often considered more potent than BHT.[1][7]
-
Citric Acid: A chelating agent that sequesters metal ions like iron and copper, which can catalyze oxidative reactions.[1][2]
-
Tea Polyphenols (TP): Natural antioxidants extracted from tea leaves, known for their ability to scavenge free radicals and modulate cellular antioxidant enzymes.[7]
The rationale behind this multi-component approach is to leverage the different mechanisms and sites of action of each ingredient to provide more comprehensive and potent antioxidant protection than any single compound alone. For example, citric acid's chelation of metal ions prevents the initiation of lipid oxidation, while BHT and TBHQ terminate the propagation of the oxidative chain reaction.[1][2]
Head-to-Head Performance Comparison: Experimental Evidence
Recent scientific studies have directly compared the efficacy of ethoxyquin with that of compound antioxidants in broiler production. The following sections summarize the key findings from this research, focusing on growth performance, antioxidant status, intestinal health, and meat quality.
Growth Performance
In a comparative study, a compound antioxidant (CA) composed of 18% BHT, 3% citric acid, and 1% TBHQ was evaluated against ethoxyquin (EQ) in broiler diets.[1][2] While both antioxidant treatments showed improvements over a control diet, the CA group demonstrated a significantly lower feed conversion ratio (FCR) compared to the EQ group, indicating more efficient feed utilization.[2][8] Another study utilizing a compound antioxidant with TBHQ and tea polyphenols also reported improved growth performance in broilers.[7]
Table 1: Comparative Effects on Broiler Growth Performance
| Parameter | Control (Basal Diet) | Ethoxyquin (EQ) | Compound Antioxidant (CA) |
| Body Weight Gain (g) | 850 | 875 | 880 |
| Feed Intake (g) | 1500 | 1480 | 1450 |
| Feed Conversion Ratio (FCR) | 1.76 | 1.69 | 1.65 |
Data are representative values synthesized from multiple studies for illustrative purposes.[2][7][8]
Antioxidant Status
The primary role of a dietary antioxidant is to bolster the bird's endogenous antioxidant defense system. Key indicators of antioxidant status include the total antioxidant capacity (T-AOC) and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). Conversely, malondialdehyde (MDA) is a marker of lipid peroxidation and oxidative damage.
Studies have consistently shown that supplementation with a compound antioxidant leads to a more robust improvement in the antioxidant status of broilers compared to ethoxyquin.[1][2] Broilers fed a CA-supplemented diet exhibited significantly higher T-AOC and SOD activity in the liver, along with increased expression of antioxidant-related proteins in the intestine, such as CAT and heme oxygenase-1 (HO-1).[2]
Table 2: Comparative Effects on Liver Antioxidant Status
| Parameter | Control (Basal Diet) | Ethoxyquin (EQ) | Compound Antioxidant (CA) |
| Total Antioxidant Capacity (T-AOC) | Lower | Higher | Highest |
| Superoxide Dismutase (SOD) Activity | Lower | Higher | Highest |
| Malondialdehyde (MDA) Content | Higher | Lower | Lowest |
Data are representative values synthesized from multiple studies for illustrative purposes.[2][7]
Intestinal Health
The intestine is a primary site of oxidative stress due to its high metabolic rate and exposure to dietary components. Oxidative damage can impair intestinal morphology, leading to reduced nutrient absorption and a compromised gut barrier.
Research indicates that a compound antioxidant is more effective than ethoxyquin at preserving intestinal health.[2][8] Broilers receiving the CA supplement showed a significant increase in the duodenal villus height to crypt depth ratio and jejunal villus height compared to the control group.[2] Furthermore, the CA treatment reduced intestinal barrier permeability, as evidenced by decreased levels of diamine oxidase and D-lactate, and promoted the expression of tight junction proteins like occludin and ZO-1.[2]
Meat Quality
Lipid oxidation in meat products is a major concern as it leads to rancidity, off-flavors, and a shortened shelf life. The antioxidant status of the bird during its life can influence the oxidative stability of the meat post-mortem.
Studies have shown that dietary supplementation with antioxidants can improve meat quality. For instance, a compound antioxidant containing TBHQ and tea polyphenols was found to improve the meat quality of broilers.[7] While direct comparisons with ethoxyquin on meat quality are less documented in the provided search results, the superior systemic antioxidant effects of compound antioxidants suggest a likely benefit in reducing lipid peroxidation in meat. Research on natural antioxidants has shown their potential to reduce MDA levels in poultry meat during storage.[9]
Mechanism of Action: A Deeper Dive
The superior performance of the compound antioxidant can be attributed to its multi-faceted mechanism of action, which appears to be more comprehensive than that of ethoxyquin alone. Both ethoxyquin and the compound antioxidant influence the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[1]
However, they appear to do so through different mechanisms. Ethoxyquin seems to upregulate the expression of its downstream genes by increasing the total protein levels of Nrf2.[1] In contrast, the compound antioxidant promotes greater nuclear translocation of Nrf2 by downregulating the expression of Keap1, the protein that sequesters Nrf2 in the cytoplasm and targets it for degradation.[1] This more efficient activation of the Nrf2 pathway by the compound antioxidant likely leads to a more robust and sustained antioxidant response.
Experimental Protocols
To ensure the scientific integrity and reproducibility of studies comparing antioxidant performance, standardized experimental methodologies are crucial. The following outlines a typical experimental workflow for such a comparison.
Experimental Workflow for Antioxidant Performance Evaluation in Broilers
Caption: Experimental workflow for comparing antioxidant performance in broilers.
Key Laboratory Assays
-
Total Antioxidant Capacity (T-AOC) Assay: This assay measures the overall antioxidant capacity of a sample. Commercial kits are widely available and are typically based on the ferric reducing ability of plasma (FRAP) method or the trolox equivalent antioxidant capacity (TEAC) method.
-
Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity can be measured using commercially available kits, often based on the inhibition of a chromogenic reaction by SOD.
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. The most common method for its determination is the thiobarbituric acid reactive substances (TBARS) assay, which involves the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.[9]
-
Intestinal Morphology: Sections of the duodenum, jejunum, and ileum are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin. Villus height and crypt depth are then measured using a microscope equipped with imaging software.
-
Meat Quality Parameters:
-
pH: Measured using a pH meter directly in the breast muscle at different time points post-mortem.
-
Drip Loss: Calculated as the percentage of weight loss of a standardized meat sample suspended in a sealed container over a specific period (e.g., 24 hours).[10]
-
TBARS: As described for the MDA assay, this is used to assess lipid oxidation in the meat during storage.[10]
-
The Nrf2 Signaling Pathway: A Central Hub for Antioxidant Defense
Caption: The Nrf2 signaling pathway and points of intervention by antioxidants.
Conclusion and Future Perspectives
The available scientific evidence strongly suggests that compound antioxidants represent a superior alternative to ethoxyquin for use in broiler diets.[2][11] They not only match or exceed the performance of ethoxyquin in terms of improving growth and feed efficiency but also offer more profound benefits to the bird's systemic antioxidant status and intestinal health.[1][2][8] The synergistic action of their multiple components and their more efficient activation of the Nrf2 pathway provide a more robust defense against oxidative stress.
From a practical standpoint, the enhanced performance and health benefits offered by compound antioxidants can translate into significant economic advantages for poultry producers through improved feed conversion, reduced morbidity, and potentially enhanced meat quality and shelf life. Furthermore, the move away from ethoxyquin addresses the growing consumer and regulatory demand for safer feed additives and a reduction in chemical residues in animal products.
Future research should continue to explore the optimal combinations and dosages of different antioxidant compounds for various production scenarios. Investigating the impact of these antioxidant strategies on the gut microbiome and immune function in greater detail will also be crucial. As the poultry industry continues to evolve, the strategic use of advanced compound antioxidants will be a key pillar in supporting sustainable, efficient, and welfare-conscious broiler production.
References
-
Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. MDPI. [Link]
-
Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. Preprints.org. [Link]
-
Effects of Complex Antioxidants Added to Chicken Diet on Growth Performance, Serum Biochemical Indices, Meat Quality, and Antioxidant Capacity. PMC - NIH. [Link]
-
Plant Feed Additives as Natural Alternatives to the Use of Synthetic Antioxidant Vitamins on Yield, Quality, and Oxidative Status of Poultry Products: A Review of the Literature of the Last 20 Years. MDPI. [Link]
-
Ethoxyquin attenuates enteric oxidative stress and inflammation by promoting cytokine expressions and symbiotic microbiota in heat-stressed broilers. PMC - NIH. [Link]
-
Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. ResearchGate. [Link]
-
Effects of ethoxyquin feed preservative and peroxide level on broiler performance. PubMed. [Link]
-
Antioxidants in Compounded Feeds. FAO. [Link]
-
Natural Antioxidants in Poultry Nutrition: new developments. CABI.org. [Link]
-
Antioxidants in Poultry Nutrition and Reproduction: An Update. PMC - NIH. [Link]
-
Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. PubMed. [Link]
-
ROLE OF ANTIOXIDANTS IN POULTRY PRODUCTION. ENGLISH MONTHLY MAGAZINE. [Link]
-
Biomarkers of oxidative stress in broiler chickens attacked by lipopolysaccharide: A systematic review and meta-analysis. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. thepoultrypunch.com [thepoultrypunch.com]
- 4. Chapter 10. Antioxidants in Compounded Feeds [fao.org]
- 5. Ethoxyquin attenuates enteric oxidative stress and inflammation by promoting cytokine expressions and symbiotic microbiota in heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ethoxyquin feed preservative and peroxide level on broiler performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Complex Antioxidants Added to Chicken Diet on Growth Performance, Serum Biochemical Indices, Meat Quality, and Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidants in Poultry Nutrition and Reproduction: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,2-Dihydro-2,2,4-trimethylquinoline (Hydroquin) as an Alternative to Ethoxyquin
For Researchers, Scientists, and Drug Development Professionals
In the realm of animal nutrition and feed preservation, the selection of an effective antioxidant is paramount to maintaining feed quality, protecting essential nutrients from oxidative degradation, and ensuring animal health. For decades, ethoxyquin (EQ) has been a widely utilized synthetic antioxidant. However, evolving regulatory landscapes and a continuous drive for improved safety and efficacy have spurred the investigation of alternatives. This guide provides an in-depth technical comparison of 1,2-dihydro-2,2,4-trimethylquinoline, commonly known as hydroquin, with the established antioxidant, ethoxyquin.
This document synthesizes available scientific data to offer a comprehensive overview of their chemical properties, antioxidant efficacy, mechanisms of action, and safety profiles. The objective is to equip researchers and professionals in drug and feed development with the critical information needed to evaluate hydroquin as a potential alternative to ethoxyquin.
Introduction to the Compounds
Ethoxyquin (EQ)
Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a quinoline-based antioxidant that has been extensively used in the animal feed industry to prevent the oxidation of fats, oils, and fat-soluble vitamins like A and E.[1] Its primary function is to inhibit the development of rancidity, thereby preserving the nutritional value, palatability, and shelf-life of animal feed.[1][2] While effective, concerns regarding the safety of some of its metabolites and impurities have led to the suspension of its authorization as a feed additive in the European Union.[3] In the United States, its use in animal feed is still permitted under specific conditions outlined by the FDA.[2]
1,2-Dihydro-2,2,4-trimethylquinoline (Hydroquin)
1,2-Dihydro-2,2,4-trimethylquinoline, also known as hydroquin or TMQ, is a structurally similar quinoline derivative.[4] It is synthesized through the reaction of aniline and acetone.[3] While its primary commercial application has been as an antioxidant in the rubber and polymer industries, its potential as a cost-effective alternative to ethoxyquin in animal feed has been a subject of interest.[4][5] The commercial form of hydroquin is often a complex mixture of oligomers (dimers, trimers, and tetramers).[4]
Comparative Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for their application and analysis.
| Property | Ethoxyquin | 1,2-Dihydro-2,2,4-trimethylquinoline (Hydroquin) |
| IUPAC Name | 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline | 2,2,4-trimethyl-1,2-dihydroquinoline |
| CAS Number | 91-53-2 | 147-47-7 (monomer), 26780-96-1 (polymer) |
| Molecular Formula | C₁₄H₁₉NO | C₁₂H₁₅N |
| Molar Mass | 217.31 g/mol | 173.25 g/mol (monomer) |
| Appearance | Light yellow to dark brown liquid | Light tan powder to dark cloudy copper-colored liquid |
| Solubility in Water | Insoluble | < 0.1 mg/mL |
Mechanism of Antioxidant Action
Both ethoxyquin and hydroquin belong to the class of aminic antioxidants, which function primarily as free radical scavengers. Their mechanism involves the donation of a hydrogen atom from the secondary amine group to lipid peroxy radicals, thereby terminating the auto-oxidation chain reaction.
Diagram of the General Antioxidant Mechanism
Caption: General mechanism of radical scavenging by antioxidants.
Quinoline derivatives like hydroquin and ethoxyquin are known to exert their antioxidant effects through mechanisms including hydrogen atom transfer and single electron transfer.[1] A notable characteristic of ethoxyquin is that its oxidation products also possess antioxidant properties, which contributes to its high efficacy.[5] Hydroquin, as a hindered amine, is believed to operate via a catalytic cycle (the Denisov cycle), where it is regenerated, allowing a single molecule to quench multiple free radicals.
Comparative Efficacy: A Review of the Data
A direct, comprehensive comparison of the antioxidant efficacy of hydroquin and ethoxyquin in a wide range of animal feeds is not extensively documented in publicly available literature. However, existing studies provide valuable insights.
One key study found that the efficacy of hydroquin relative to ethoxyquin is highly dependent on the matrix being protected.[5]
-
In refined fish oil, hydroquin exhibited 101% of the antioxidant efficacy of ethoxyquin.[5]
-
In contrast, in fish meal, its efficacy was only 52% of that of ethoxyquin.[5]
This discrepancy underscores the critical importance of evaluating antioxidants in the specific substrate they are intended to protect, as interactions with other components in the matrix can significantly influence performance.
Despite the lower efficacy in fish meal, some research suggests that hydroquin is the only analogue of ethoxyquin that can compete in terms of both cost and efficacy.[6] The more cost-effective synthesis of hydroquin from aniline and acetone, compared to ethoxyquin's precursor, p-phenetidine, is a significant factor in its consideration as an alternative.[5]
Safety and Toxicological Profile
The safety of any feed additive is of utmost importance. Both ethoxyquin and hydroquin have been subject to toxicological evaluation.
Ethoxyquin:
-
Regulatory bodies have raised concerns about the presence of an impurity, p-phenetidine, in some ethoxyquin preparations, and the formation of a metabolite, ethoxyquin iminoquinone.
-
These concerns contributed to the suspension of its authorization as a feed additive in the EU.[3]
1,2-Dihydro-2,2,4-trimethylquinoline (Hydroquin):
-
A significant finding from toxicological studies is that hydroquin has demonstrated teratogenic effects in rats. Oral administration to pregnant females at doses of 100 mg/kg and higher resulted in developmental toxicity. The monomer was also found to be embryotoxic and fetotoxic.
-
In terms of acute toxicity, the polymerized form of hydroquin has an oral LD50 in rats of 2225 mg/kg.
-
The National Toxicology Program (NTP) conducted dermal carcinogenesis studies in rats and mice, which found no evidence of carcinogenic activity in female rats or mice, but some evidence in male rats.[3]
-
The FDA has prohibited the use of 1,2-dihydro-2,2,4-trimethylquinoline as a food contact substance.[3]
Regulatory Status and Commercial Availability
Ethoxyquin:
-
European Union: Authorization as a feed additive is suspended.[3]
-
United States: Permitted for use in animal feed under specific conditions defined in 21 CFR 573.380.[2]
1,2-Dihydro-2,2,4-trimethylquinoline (Hydroquin):
-
Feed Additive: There is no evidence to suggest that hydroquin is approved as a feed additive in any major regulatory region.
-
Commercial Availability: It is commercially available, primarily for use in the rubber and polymer industries and for research purposes.[7][8]
Experimental Protocols for Efficacy Evaluation
To conduct a comparative assessment of these antioxidants, standardized and validated analytical methods are crucial. Below are outlines of key experimental protocols.
Sample Preparation from Animal Feed
A critical first step is the efficient extraction of the antioxidants from the complex feed matrix.
Protocol: Solvent Extraction of Antioxidants from Animal Feed
-
Homogenization: Grind the animal feed sample to a fine, uniform powder.
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a flask.
-
Add a suitable organic solvent. Methanol or a mixture of hexane and isopropanol are commonly used for extracting synthetic antioxidants. The choice of solvent should be optimized based on the specific antioxidant and feed matrix.
-
Agitate the mixture for a sufficient period (e.g., 30-60 minutes) using a mechanical shaker or sonicator to ensure thorough extraction.
-
-
Separation:
-
Centrifuge the mixture to pellet the solid feed particles.
-
Carefully decant or pipette the supernatant containing the extracted antioxidants.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Diagram of the Sample Preparation Workflow
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eCFR :: 21 CFR Part 573 -- Food Additives Permitted in Feed and Drinking Water of Animals [ecfr.gov]
- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 5. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 8. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]
A Comparative Analysis of Ethoxyquin and Tertiary Butylhydroquinone for Oxidative Stability
For Researchers, Scientists, and Drug Development Professionals
In the realm of preserving the integrity of oxidizable materials, from animal feed to pharmaceutical excipients, the choice of antioxidant is a critical determinant of product efficacy, safety, and shelf-life. Among the synthetic antioxidants, ethoxyquin and tertiary butylhydroquinone (TBHQ) have been subjects of extensive use and scientific scrutiny. This guide provides a detailed comparative study of these two compounds, moving beyond a simple cataloging of properties to offer a deeper understanding of their respective performance characteristics, underpinned by experimental data and mechanistic insights.
Fundamental Physicochemical and Antioxidant Profiles
At the core of their function, both ethoxyquin and TBHQ are radical scavengers, yet their chemical architectures dictate their efficacy in different environments.
Ethoxyquin (EQ) , a quinoline-based antioxidant, has been a stalwart in the animal feed industry for protecting lipids from peroxidation.[1] Its chemical structure is 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline.[2]
Tertiary Butylhydroquinone (TBHQ) is a synthetic aromatic organic compound, a type of phenol. It is a derivative of hydroquinone, substituted with a tert-butyl group. TBHQ is widely used as a preservative for unsaturated vegetable oils and many edible animal fats.[3]
A direct comparison of their fundamental properties is presented below:
| Property | Ethoxyquin | Tertiary Butylhydroquinone (TBHQ) |
| Chemical Formula | C14H19NO[4] | C10H14O2[5] |
| Molar Mass | 217.31 g/mol [4] | 166.22 g/mol |
| Appearance | Clear light yellow to dark brown viscous liquid[2] | White to light tan crystalline powder[6] |
| Solubility | Soluble in organic solvents like ethanol, benzene, and acetone; insoluble in water.[6] | Soluble in ethanol and oils; insoluble in water.[6] |
| Melting Point | < 25 °C[4] | 127-129 °C |
| Boiling Point | 123–125 °C at 2 mmHg[4] | 273 °C |
Mechanism of Antioxidant Action: A Tale of Two Scavengers
Both molecules function by donating a hydrogen atom to neutralize free radicals, thereby terminating the auto-oxidation chain reaction. However, the stability of the resulting antioxidant radical influences their overall effectiveness.
TBHQ's antioxidant prowess stems from the hydrogen-donating hydroxyl groups on its phenolic ring. Upon donating a hydrogen atom to a lipid radical, TBHQ forms a stable semiquinone radical, which is resonance-stabilized, preventing it from initiating new oxidation chains.[7]
Ethoxyquin's antioxidant activity is attributed to the secondary amine group within its dihydroquinoline ring. This group can donate a hydrogen atom to a free radical. The resulting ethoxyquin radical can be stabilized through resonance.
Performance Under Thermal Stress: A Critical Differentiator
In many applications, such as animal feed pelleting or the processing of fats and oils at high temperatures, the thermal stability of the antioxidant is paramount. Experimental data reveals a significant divergence in the performance of ethoxyquin and TBHQ under heat.
A laboratory study simulating the cooking of poultry by-products demonstrated that TBHQ maintains its antioxidant efficacy at higher temperatures compared to ethoxyquin.[2][3]
| Antioxidant | Inactivation at 150°C | Inactivation at 175°C |
| Ethoxyquin | 60%[2][3] | Not reported |
| TBHQ | Not reported | 25-30%[2][3] |
These findings suggest that for processes involving significant heat treatment, TBHQ is likely to provide more reliable protection against oxidation.[3] The volatilization of TBHQ is a major pathway for its loss in palm oil during heating.
Evaluating Antioxidant Efficacy: Standardized Methodologies
To objectively compare the performance of ethoxyquin and TBHQ, standardized analytical methods are employed. The two most common are the Rancimat test and the determination of peroxide value.
Experimental Protocol 1: Oxidative Stability by Rancimat
The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils, which is a measure of their resistance to oxidation.[8]
Methodology:
-
Sample Preparation: A precise amount of the oil or fat sample is weighed into a reaction vessel. The antioxidant to be tested (ethoxyquin or TBHQ) is added at a specified concentration.
-
Test Conditions: The vessel is placed in the Rancimat apparatus and heated to a constant temperature, typically between 100-120°C. A constant stream of purified air is passed through the sample.[9]
-
Detection: The volatile oxidation products, primarily formic acid, are carried by the air stream into a measuring vessel containing deionized water. The electrical conductivity of this water is continuously monitored.
-
Endpoint: As the antioxidant is consumed, the rate of oxidation increases rapidly, leading to a sharp rise in the formation of volatile acids and, consequently, a rapid increase in the conductivity of the water. The time taken to reach this inflection point is the induction time.[9]
A longer induction time indicates greater oxidative stability and more effective antioxidant performance.
Experimental Protocol 2: Peroxide Value (PV) Determination
The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[10]
Methodology (Iodometric Titration):
-
Sample Preparation: A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and an organic solvent (e.g., chloroform or isooctane).[5][10]
-
Reaction: A saturated solution of potassium iodide (KI) is added to the sample solution. The peroxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).[5]
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.[5]
-
Endpoint: The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation: The peroxide value, expressed in milliequivalents of active oxygen per kilogram of fat (meq/kg), is calculated from the volume of sodium thiosulfate solution used.
A lower peroxide value indicates better protection against oxidation. Studies have shown that a compound antioxidant containing TBHQ can significantly reduce the peroxide value in stored animal feed compared to a control group.[4][11]
Synergistic Interactions
An important consideration in antioxidant application is the potential for synergistic effects when used in combination with other substances. TBHQ has demonstrated synergistic effects when combined with other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[12] This synergy can enhance the overall oxidative stability of fats and oils.[12] Furthermore, the combination of TBHQ with chelating agents like citric acid can be particularly effective, as citric acid can sequester pro-oxidant metal ions.[13]
Regulatory and Safety Profiles
The use of both ethoxyquin and TBHQ is regulated by food and feed safety authorities worldwide, with established acceptable daily intake (ADI) levels based on extensive toxicological studies.
| Antioxidant | Regulatory Status (Key Jurisdictions) | Acceptable Daily Intake (ADI) |
| Ethoxyquin | USA (FDA): Permitted in animal feed up to 150 ppm.[14] EU (EFSA): Authorization suspended for all animal species pending further safety data.[15] | 0-0.005 mg/kg body weight (JMPR, 1998). A NOAEL of 2 mg/kg bw/day was found in a 90-day dog study.[16] |
| TBHQ | USA (FDA): Generally Recognized as Safe (GRAS). Use is limited to 0.02% of the total fat and oil content of the food.[17] EU (EFSA): Approved as a food additive (E319). | 0-0.7 mg/kg body weight (JECFA).[17][18] |
Concerns have been raised about the safety of ethoxyquin, which has led to its suspension in the European Union.[15] TBHQ, while having a higher ADI, is also subject to concentration limits in food products.[17]
Conclusion and Future Perspectives
The choice between ethoxyquin and TBHQ is not a matter of simple substitution but requires a nuanced understanding of the specific application, processing conditions, and regulatory landscape.
-
TBHQ emerges as a more versatile and thermally stable antioxidant, making it suitable for a broader range of applications, particularly those involving high temperatures.[2][3] Its well-established safety profile and GRAS status in the US provide a strong regulatory foundation for its use.[17]
-
Ethoxyquin , while an effective antioxidant, faces significant regulatory headwinds and demonstrates lower thermal stability.[2][3][15] Its use is now largely confined to specific applications in the animal feed industry in certain jurisdictions.
For researchers and drug development professionals, the data strongly suggests that TBHQ offers a more robust and reliable solution for preventing oxidative degradation in a variety of matrices. The potential for synergistic blends incorporating TBHQ with other antioxidants and chelating agents presents a promising avenue for developing highly effective, customized antioxidant systems. Future research should focus on direct, matrix-specific comparative studies to further elucidate the performance differences and to explore novel antioxidant combinations that can meet the increasing demands for product stability and safety.
References
-
Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. (2024). Preprints.org. Available at: [Link]
-
Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. (n.d.). OUCI. Available at: [Link]
-
Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. (2024). National Institutes of Health. Available at: [Link]
-
Labeling and Use of Ethoxyquin in Animal Feed. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
Ethoxyquin: An Antioxidant Used in Animal Feed. (2013). National Institutes of Health. Available at: [Link]
-
Guide to Antioxidant TBHQ: Everything You Need to Know. (2024). Wellt Chemicals. Available at: [Link]
-
Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (2014). CABI Digital Library. Available at: [Link]
-
Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2024). PubMed Central. Available at: [Link]
-
Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics. Available at: [Link]
-
Nomination Background: Ethoxyquin (CASRN: 91-53-2). (1990). National Toxicology Program. Available at: [Link]
-
What Is TBHQ, and What Does It Do in Our Food?. (2021). International Food Information Council. Available at: [Link]
-
Thermal stability of some commercial synthetic antioxidants. (2000). ResearchGate. Available at: [Link]
-
Peroxide Value Method. (2014). Protocols.io. Available at: [Link]
-
ETHOXYQUIN (addendum). (2005). inchem.org. Available at: [Link]
-
Thermal stability of some commercial synthetic antioxidants. (2000). JAOCS. Available at: [Link]
-
Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil. (2016). PubMed. Available at: [Link]
-
Proposed mechanisms for the synergistic interaction between TBHQ and... (2015). ResearchGate. Available at: [Link]
-
Addition of tert-butylhydroquinone (TBHQ) to maize oil reduces lipid oxidation but does not prevent reductions in serum vitamin E in nursery pigs. (2019). National Institutes of Health. Available at: [Link]
-
tert-Butylhydroquinone. (n.d.). Grokipedia. Available at: [Link]
-
Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens. (2024). MDPI. Available at: [Link]
-
Addition of tert-butylhydroquinone (TBHQ) to maize oil reduces lipid oxidation but does not prevent reductions in serum vitamin E in nursery pigs. (2019). ResearchGate. Available at: [Link]
-
Chemical and physical properties of a new food-grade natural antioxidant: PreventoxTM. (2002). Grasas y Aceites. Available at: [Link]
-
Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways. (2025). National Institutes of Health. Available at: [Link]
-
Ethoxyquin Usage in Feed Industry. (2025). Polifar. Available at: [Link]
-
The Science Behind TBHQ: Antioxidant Mechanisms Explained. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Comparative Study of a Compound Antioxidant and Ethoxyquin on Feed Oxidative Stability, Broiler Performance, Antioxidant Capacity, and Intestinal Health. (2024). ResearchGate. Available at: [Link]
-
Ethoxyquin Reregistration Eligibility Decision (RED). (2004). United States Environmental Protection Agency. Available at: [Link]
-
Thermal stability of some commercial natural and synthetic antioxidants and their mixtures. (2025). ResearchGate. Available at: [Link]
-
Rancimat: oxidation stability of fats and oils. (2025). Somatco. Available at: [Link]
-
Risk Assessment Report Ethoxyquin. (2012). Food Safety Commission of Japan. Available at: [Link]
-
Accelerated oxidation tests: the Rancimat method. (n.d.). Btsa. Available at: [Link]
-
Determination of the peroxide value of animal and vegetable oils and fats. (2017). International Olive Council. Available at: [Link]
-
What is TBHQ (E319) in food: Uses, Mechanism and Safety. (2020). foodadditives.net. Available at: [Link]
-
Thermal Stability of Synthetic Antioxidants in Food. (2025). Allan Chemical Corporation. Available at: [Link]
-
Determination of Peroxide Value_A Complete Procedure (AOAC 965.33). (2020). YouTube. Available at: [Link]
-
Thermal decomposition of some phenolic antioxidants. (1991). Semantic Scholar. Available at: [Link]
-
(PDF) Rancimat test for measuring the oxidative stability of cooking oils upon prolonged frying: Short communication. (2017). ResearchGate. Available at: [Link]
-
Ethoxyquin. Human Health Risk Assessment for the Reregistration Eligibility Decision (RED) Document. (2014). Regulations.gov. Available at: [Link]
Sources
- 1. WO2008008637A2 - Antioxidant combinations for use in ruminant feed rations having a fat source - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant… [ouci.dntb.gov.ua]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. grokipedia.com [grokipedia.com]
- 7. nbinno.com [nbinno.com]
- 8. btsa.com [btsa.com]
- 9. metrohm.com [metrohm.com]
- 10. internationaloliveoil.org [internationaloliveoil.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of an Antioxidant Compound and Ethoxyquin on Feed Oxidative Stability and on Performance, Antioxidant Capacity, and Intestinal Health in Starter Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eplbas.com [eplbas.com]
- 16. fsc.go.jp [fsc.go.jp]
- 17. ific.org [ific.org]
- 18. Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a compound recognized for its utility as an antioxidant and its potential hazards.[1][2][3] Our focus is to empower you, the researcher, with the knowledge to manage this process with confidence, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Inherent Risks: A Foundation for Safe Handling
Before we delve into the specifics of disposal, it is paramount to understand the hazard profile of this compound. This compound is classified as harmful if swallowed and is known to cause skin and serious eye irritation. Furthermore, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1] It is also a combustible liquid and a suspected carcinogen. This knowledge is not meant to instill fear, but to underscore the importance of meticulous adherence to safety protocols.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal Relevant) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][4] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Aquatic Toxicity (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Flammability | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Carcinogenicity | H350: May cause cancer | P201: Obtain special instructions before use. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal. This workflow is designed to be a self-validating system, ensuring that each step is completed safely and effectively.
Step 1: Waste Characterization and Segregation
The cornerstone of compliant disposal is accurate waste characterization.[5]
-
Pure, Unused Product: Any remaining pure, unused this compound should be treated as hazardous waste.
-
Contaminated Materials: This includes any items that have come into contact with the chemical, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers. These must also be disposed of as hazardous waste.
-
Segregation: It is critical to segregate waste containing this compound from other waste streams to prevent unintended reactions. Incompatible materials include strong oxidizing agents and strong acids.[6]
Step 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazards, a robust selection of PPE is non-negotiable.
-
Gloves: Wear nitrile gloves for their chemical resistance.[7] For extensive handling, consider double-gloving.[8] Always inspect gloves for tears or punctures before use and change them frequently.[8]
-
Eye Protection: Chemical splash goggles are mandatory to protect against potential splashes.
-
Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[9]
-
Respiratory Protection: If working outside of a certified chemical fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step 3: Containerization and Labeling - Clarity is Key
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is an acceptable option.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first drop of waste was added.
Step 4: Managing Spills - A Protocol for Unexpected Events
In the event of a spill, a swift and informed response is crucial.
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.
-
Control Ignition Sources: As the compound is combustible, eliminate all sources of ignition from the vicinity.[6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with 60-70% ethanol, followed by a thorough wash with soap and water.[6] All cleaning materials must be disposed of as hazardous waste.
Step 5: Final Disposal - Partnering with Professionals
The final step is to ensure the waste is transported and disposed of by a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[10]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory obligation but a professional and ethical imperative.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
PubMed Central. (2021, April 6). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl5 in Glycerol as Green Solvent. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Fisher Scientific. (2024, March 13). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
-
Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. ETHOXYQUIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 8. pppmag.com [pppmag.com]
- 9. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
